molecular formula C13H11BrO2 B3309922 Ethyl 2-bromo-1-naphthoate CAS No. 944276-70-4

Ethyl 2-bromo-1-naphthoate

Cat. No.: B3309922
CAS No.: 944276-70-4
M. Wt: 279.13 g/mol
InChI Key: DDVXCDUXTFEUSO-UHFFFAOYSA-N
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Description

Ethyl 2-Bromo-1-naphthoate is a brominated naphthalene derivative that serves as a versatile building block in advanced organic synthesis. Its molecular structure, featuring both a bromine substituent and an ester functional group on the naphthalene ring system, makes it a valuable precursor for constructing complex organic molecules . This compound is strictly for Research Use Only. As a key intermediate, its primary research value lies in its potential application in cross-coupling reactions, such as Suzuki or Stille couplings, where the bromine atom can serve as a handle for further functionalization . This reactivity is essential for developing novel compounds in fields including material science and pharmaceutical research. While a closely related compound, Ethyl 1-Bromo-2-naphthoate, has been identified as a critical intermediate for synthesizing cutting-edge OLED materials , naphthoic acid esters, in general, are recognized as versatile synthetic intermediates for accessing novel substitution patterns that are otherwise challenging to prepare . Researchers utilize these structures to design molecules with precisely tuned electronic and optical properties, which can lead to breakthroughs in the performance of electronic devices . The product is supplied with a high level of purity to ensure reliable and consistent results in sensitive experimental workflows . Proper handling is required; please refer to the associated Safety Data Sheet for detailed hazard and storage information, which typically recommends sealing the compound in a dry environment and storing it at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromonaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVXCDUXTFEUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224879
Record name 1-Naphthalenecarboxylic acid, 2-bromo-, ethyl ester
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Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944276-70-4
Record name 1-Naphthalenecarboxylic acid, 2-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944276-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenecarboxylic acid, 2-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-bromo-1-naphthoate (CAS 944276-70-4): A Strategic Building Block in Sterically Hindered Cross-Coupling and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the architectural complexity of target molecules frequently demands building blocks that offer orthogonal reactivity. Ethyl 2-bromo-1-naphthoate (CAS 944276-70-4) [1][2] represents a highly valuable, yet technically demanding, bifunctional scaffold. Featuring an electrophilic aryl bromide at the C2 position and a hydrolyzable ethyl ester at the C1 position, this compound serves as a critical linchpin for synthesizing densely functionalized naphthalene derivatives.

However, deploying this molecule successfully requires a deep understanding of its unique steric microenvironment. This whitepaper dissects the physicochemical properties, structural nuances, and validated methodologies required to harness Ethyl 2-bromo-1-naphthoate in advanced organic synthesis.

Physicochemical Profiling & Structural Analysis

Before designing synthetic routes, it is imperative to establish the baseline physical and electronic properties of the substrate. The commercial availability of this compound at high purity (≥95%)[2] makes it a reliable starting material for scale-up campaigns.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Ethyl 2-bromo-1-naphthoate
CAS Registry Number 944276-70-4
Molecular Formula C₁₃H₁₁BrO₂
Molecular Weight 279.13 g/mol
Standard Purity ≥95% (Commercial Grade)
Electrophilic Site C2 (Aryl Bromide) - Target for Pd/Ni catalysis
Nucleophilic Acceptor C1 (Ethyl Ester) - Target for saponification/amidation
The "Peri-Effect" and Ortho-Hindrance

The reactivity of Ethyl 2-bromo-1-naphthoate is governed by severe steric constraints. In the naphthalene system, the spatial proximity between the C1 and C8 positions (the peri-interaction) forces the C1-ethyl ester out of coplanarity with the aromatic ring system ().

Simultaneously, the massive bromine atom at C2 creates an intense ortho-steric clash. This dual shielding effect means that standard palladium catalysts (e.g.,


) often fail to undergo oxidative addition into the C-Br bond. Overcoming this activation barrier requires the strategic selection of electron-rich, bulky dialkylbiaryl phosphine ligands.

Orthogonal Functionalization Strategy

The true value of Ethyl 2-bromo-1-naphthoate lies in its capacity for orthogonal functionalization. By carefully tuning reaction conditions, chemists can selectively derivatize the C2 position without hydrolyzing the C1 ester, or vice versa.

Workflow A Ethyl 2-bromo-1-naphthoate (CAS: 944276-70-4) B Pd-Catalyzed Cross-Coupling (C2 Functionalization) A->B Electrophilic Site C Ester Hydrolysis (C1 Functionalization) A->C Acyl Acceptor D Sterically Hindered Oxidative Addition B->D Requires Bulky Ligands E Saponification via Phase-Transfer C->E Requires Mild Heating F Advanced API Intermediates D->F E->F

Orthogonal functionalization of Ethyl 2-bromo-1-naphthoate in API synthesis.

Validated Experimental Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies have been designed with explicit causality to ensure reproducibility when handling this specific sterically hindered scaffold.

Protocol A: Sterically Demanding Suzuki-Miyaura Cross-Coupling

Standard Suzuki conditions will result in starting material recovery. To force the oxidative addition into the shielded C2-Br bond, we utilize SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a ligand specifically engineered by the Buchwald group for hindered aryl halides ().

Reagents:

  • Ethyl 2-bromo-1-naphthoate (1.0 equiv, 10 mmol)

  • Arylboronic Acid (1.5 equiv, 15 mmol)

  • 
     (0.02 equiv, 2 mol% Pd)
    
  • SPhos (0.08 equiv, 8 mol%)

  • 
     (3.0 equiv, 30 mmol)
    
  • Toluene /

    
     (10:1 v/v, 0.2 M)
    

Step-by-Step Methodology & Causality:

  • Degassing (Critical): Charge a Schlenk flask with the naphthoate, boronic acid, and

    
    . Add Toluene/
    
    
    
    . Sparge the biphasic mixture with Argon for 15 minutes. Causality: The active
    
    
    /SPhos complex is highly susceptible to atmospheric oxidation. Oxygen must be rigorously excluded.
  • Catalyst Activation: Add

    
     and SPhos under a positive Argon stream. Causality: The 1:2 ratio of Pd to SPhos ensures the formation of a mono-ligated 
    
    
    
    species, which is small enough to penetrate the steric bulk of the C2-Br site.
  • Thermal Promotion: Heat the reaction to 100°C for 12 hours. Causality: High thermal energy is required to overcome the activation barrier of the hindered oxidative addition.

    
     is chosen over 
    
    
    
    because its higher basicity accelerates the transmetalation step.
  • In-Process Control (IPC): Sample the organic layer and analyze via LC-MS. Self-Validation: The protocol is complete when the isotopic doublet (m/z 278/280) of the starting material is entirely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous

    
    . Causality: 
    
    
    
    neutralizes the strong base without risking the hydrolysis of the C1-ethyl ester.
Protocol B: Selective Saponification of the C1-Ester

Hydrolyzing the ester while leaving the C2-bromide intact requires mild, phase-transfer-assisted conditions to prevent nucleophilic aromatic substitution (S_NAr) or benzyne formation.

Reagents:

  • Ethyl 2-bromo-1-naphthoate (1.0 equiv, 10 mmol)

  • 
     (3.0 equiv, 30 mmol)
    
  • THF / MeOH /

    
     (3:1:1 v/v, 0.5 M)
    

Step-by-Step Methodology & Causality:

  • Solvent System Assembly: Dissolve the substrate in THF/MeOH. Add an aqueous solution of

    
    . Causality: THF solubilizes the hydrophobic naphthoate. Water dissolves the inorganic hydroxide. Methanol acts as a crucial phase-transfer bridge, creating a homogeneous reaction environment.
    
  • Controlled Hydrolysis: Stir the mixture at 40°C for 6 hours. Causality: The peri-H and ortho-Br shield the carbonyl carbon from nucleophilic attack. Mild heating is required, but exceeding 40°C risks unwanted side reactions at the C-Br bond.

  • IPC: Monitor by TLC (Hexanes/EtOAc 4:1). Self-Validation: The disappearance of the high-Rf starting material spot and the appearance of a baseline spot (the carboxylate salt) validates the reaction.

  • Acidic Precipitation: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous residue with water and cool to 0°C. Dropwise add 1M HCl until pH 2 is reached. Causality: Protonating the lithium carboxylate generates the free 2-bromo-1-naphthoic acid, which is highly insoluble in water and precipitates as a white/off-white solid, allowing for isolation via simple vacuum filtration.

Conclusion

Ethyl 2-bromo-1-naphthoate (CAS 944276-70-4) is a formidable building block in the arsenal of a synthetic chemist. While its inherent steric hindrance—driven by the peri-effect and ortho-substitution—presents challenges in standard catalytic cycles, applying rationally designed, causality-driven protocols unlocks its potential. By utilizing bulky, electron-rich phosphine ligands for C2 cross-coupling and controlled mixed-solvent systems for C1 saponification, researchers can reliably incorporate this scaffold into complex drug discovery pipelines.

References

  • Balasubramaniyan, V. (1966). Steric Effects in 1-Substituted Naphthalenes. Chemical Reviews, 66(6), 567–641. Available at:[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Available at:[Link]

  • Howei Pharm. Life Science Product & Service Solutions: 11EM81386 (Ethyl 2-bromo-1-naphthoate). Available at:[Link]

Sources

Molecular weight and formula of Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2-bromo-1-naphthoate

Part 1: Executive Summary & Strategic Utility

Ethyl 2-bromo-1-naphthoate (CAS: 944276-70-4) is a specialized halogenated naphthoic ester serving as a critical scaffold in medicinal chemistry and materials science.[1] Unlike its more common isomer (ethyl 1-bromo-2-naphthoate), this compound features a unique steric environment where the bromine atom at the C2 position and the ester group at the C1 position create significant peri-interaction with the C8 proton.

This structural congestion makes it a valuable precursor for synthesizing axially chiral biaryls via atroposelective cross-coupling reactions. It is widely utilized in the development of naphthalene-based pharmaceuticals, fluorescent probes, and organic semiconductors.

Part 2: Physicochemical Profile

The following data consolidates the core properties of Ethyl 2-bromo-1-naphthoate. Researchers should note the high density and lipophilicity driven by the bromine substituent.

PropertyValueNotes
IUPAC Name Ethyl 2-bromonaphthalene-1-carboxylate
CAS Number 944276-70-4 Distinct from 1-Br-2-ester isomer (773134-84-2)
Molecular Formula C₁₃H₁₁BrO₂
Molecular Weight 279.13 g/mol Monoisotopic Mass: 277.9942
Physical State Viscous Oil / Low-melting SolidDepends on purity; tends to supercool
Density ~1.35 g/cm³ (Predicted)High density due to Br atom
LogP ~4.2Highly lipophilic; low aqueous solubility
SMILES CCOC(=O)C1=C(Br)C=CC2=CC=CC=C21

Part 3: Synthetic Methodology & Process Logic

Retrosynthetic Analysis

Direct bromination of ethyl 1-naphthoate is not recommended . The ester group at C1 deactivates the ring, directing electrophilic substitution to the C5 or C8 positions (the


-positions of the unsubstituted ring). Therefore, the only reliable synthetic route is the esterification of 2-bromo-1-naphthoic acid .
Recommended Protocol: Acid Chloride Activation

Due to the steric hindrance at the C1 position (caused by the peri-hydrogen at C8 and the bromine at C2), standard Fischer esterification (acid + alcohol) often suffers from poor conversion. The Acid Chloride Method is the gold standard for this substrate.

Reagents:

  • Substrate: 2-Bromo-1-naphthoic acid (CAS: 17542-05-1)[2]

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Solvent: Dichloromethane (DCM) or Toluene

  • Nucleophile: Absolute Ethanol

Step-by-Step Workflow:

  • Activation: Dissolve 2-bromo-1-naphthoic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (3 drops).

  • Chlorination: Add oxalyl chloride (1.2 equiv) dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours until gas evolution ceases.

    • Scientist's Note: The catalytic DMF forms the Vilsmeier-Haack intermediate, accelerating the reaction in sterically crowded substrates.

  • Evaporation: Remove solvent and excess reagent under reduced pressure to isolate the crude acid chloride (yellow oil). Do not purify.

  • Esterification: Redissolve the residue in DCM. Add absolute ethanol (2.0 equiv) and Triethylamine (1.5 equiv) at 0°C.

  • Workup: Wash with 1M HCl, then saturated

    
    . Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Synthesis Workflow Diagram

Synthesis cluster_logic Process Logic Start 2-Bromo-1-naphthoic Acid Inter Acid Chloride Intermediate Start->Inter (COCl)2, DMF (cat) DCM, 0°C -> RT End Ethyl 2-bromo-1-naphthoate (Target) Inter->End EtOH, Et3N DCM, 0°C Note1 Acid Chloride overcomes C1/C8 steric hindrance Inter->Note1

Figure 1: Two-step synthesis via acid chloride activation to overcome steric hindrance.

Part 4: Structural Characterization (NMR)

Correct interpretation of the ¹H NMR spectrum is vital to distinguish this isomer from the 1-bromo-2-naphthoate.

  • The Diagnostic Signal (H8): The proton at position 8 (peri-position) will appear as a desheilded doublet or multiplet around 7.8 – 8.2 ppm . This is due to the anisotropic effect of the carbonyl group at C1.

  • The Ortho Signal (H3): The proton at C3 (ortho to Bromine) will appear as a doublet, typically coupling with H4.[3]

  • Ethyl Group: A classic quartet (~4.5 ppm) and triplet (~1.4 ppm). Note that the quartet may be slightly broadened or shifted downfield compared to non-hindered benzoates due to the orthogonal twist of the ester group relative to the naphthalene ring.

Part 5: Applications in Drug Discovery

Scaffold for Atropisomeric Ligands

Ethyl 2-bromo-1-naphthoate is a prime candidate for Suzuki-Miyaura cross-coupling . When coupled with ortho-substituted boronic acids, the rotation around the newly formed C1-C1' bond is restricted by the ester group and the naphthalene backbone.

  • Mechanism: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. The electron-withdrawing ester group at C1 activates the C-Br bond at C2 towards oxidative addition, facilitating the reaction despite steric bulk.

Cross-Coupling Pathway

Coupling Substrate Ethyl 2-bromo-1-naphthoate OxAdd Oxidative Addition (Pd-Br Species) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet + Base Prod 2-Aryl-1-naphthoate (Axial Chirality) TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 2: Pd-catalyzed cross-coupling cycle utilizing the C-Br handle for scaffold elaboration.

Part 6: Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent hydrolysis.

  • Storage: Cool, dry place (2-8°C). Light sensitive (brominated compounds can degrade photolytically).

References

  • Howei Pharm . (2024). Ethyl 2-bromo-1-naphthoate Product Specifications & CAS 944276-70-4 Verification. Retrieved from

  • ChemicalBook . (2024). 2-Bromo-1-naphthoic acid (Precursor CAS 17542-05-1) Properties and Synthesis. Retrieved from

  • Org. Synth. (1943). Synthesis of Naphthoic Esters via Grignard Reagents (General Methodology). Organic Syntheses, Coll. Vol. 2, p.425. Retrieved from

  • BLD Pharm . (2024).[4] Ethyl 1-bromo-2-naphthoate (Isomer Comparison Data). Retrieved from

  • Ambeed . (2024). Building Blocks for Medicinal Chemistry: Naphthoates. Retrieved from

Sources

Structural Elucidation and Synthetic Utility of Ethyl 2-bromo-1-naphthoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis, polycyclic aromatic building blocks with orthogonal reactive sites are highly prized for the development of active pharmaceutical ingredients (APIs) and organic light-emitting diode (OLED) materials. Ethyl 2-bromo-1-naphthoate is a prime example of such a scaffold. Featuring an electrophilic ester group at the sterically congested C1 position and a transition-metal-labile carbon-bromine bond at the C2 position, this molecule serves as a versatile linchpin for divergent synthetic pathways.

This whitepaper provides an in-depth technical analysis of Ethyl 2-bromo-1-naphthoate, detailing its physicochemical properties, structural encoding (SMILES), and field-proven protocols for its synthesis and downstream application.

Physicochemical Profiling & Structural Elucidation

Understanding the fundamental properties of Ethyl 2-bromo-1-naphthoate is critical for predicting its behavior in complex reaction matrices[1].

Quantitative Data Summary
PropertyValue
Chemical Name Ethyl 2-bromo-1-naphthoate
CAS Registry Number 944276-70-4[1]
Molecular Formula C₁₃H₁₁BrO₂[1]
Molecular Weight 279.13 g/mol [1]
Appearance Viscous liquid to low-melting solid (temperature dependent)
Solubility Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene
SMILES Code Breakdown

The canonical Simplified Molecular-Input Line-Entry System (SMILES) code for Ethyl 2-bromo-1-naphthoate is CCOC(=O)c1c(Br)ccc2ccccc12 [2].

From a cheminformatics perspective, this string maps the molecule's connectivity precisely:

  • CC : The aliphatic ethyl tail of the ester.

  • OC(=O) : The ester linkage and carbonyl group.

  • c1 : The C1 position of the naphthalene core, covalently bound to the ester.

  • c(Br) : The C2 position, bearing the bromine atom.

  • ccc2ccccc12 : The remaining conjugated naphthalene ring system, where 12 denotes the ring-closure junctions (C4a and C8a) that fuse the two aromatic rings.

Mechanistic Synthesis: Overcoming Steric Hindrance

The Causality of Synthetic Design

Direct Fischer esterification of 2-bromo-1-naphthoic acid (CAS: 17542-05-1)[3] with ethanol is notoriously inefficient. The C1 position of the naphthalene ring suffers from severe steric hindrance due to the adjacent peri-hydrogen at C8 and the bulky ortho-bromine atom at C2. To overcome this thermodynamic barrier, the carboxylic acid must be converted into a highly reactive acyl chloride intermediate. This massively increases the electrophilicity of the carbonyl carbon, allowing the relatively weak nucleophile (ethanol) to attack efficiently.

SynthesisWorkflow A 2-Bromo-1-naphthoic acid (CAS: 17542-05-1) B 2-Bromo-1-naphthoyl chloride (Highly Electrophilic) A->B SOCl2, DMF (cat.) Reflux C Ethyl 2-bromo-1-naphthoate (CAS: 944276-70-4) B->C EtOH, Pyridine DCM, 0°C to RT

Caption: Workflow for the synthesis of Ethyl 2-bromo-1-naphthoate via an acid chloride intermediate.

Self-Validating Protocol: Acid Chloride Esterification

Objective: Synthesize Ethyl 2-bromo-1-naphthoate while mitigating steric resistance at the C1 position.

Step-by-Step Methodology:

  • Activation: Suspend 2-bromo-1-naphthoic acid (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Add a catalytic amount of N,N-Dimethylformamide (DMF). Mechanistic Note: DMF reacts with thionyl chloride to form a Vilsmeier-Haack type intermediate, which accelerates the chlorination process.

  • Chlorination: Dropwise add thionyl chloride (SOCl₂, 3.0 eq) at 0 °C. Heat the mixture to a gentle reflux (45 °C) for 4 hours.

  • Concentration & Validation: Remove excess SOCl₂ and DCM under reduced pressure. Self-Validation Check: Quench a 1 mg aliquot of the resulting viscous oil in 1 mL of methanol; TLC or LC-MS should show >95% conversion to the methyl ester, confirming the successful formation of the acid chloride.

  • Esterification: Redissolve the crude 2-bromo-1-naphthoyl chloride in anhydrous DCM and cool to 0 °C. Add anhydrous ethanol (10.0 eq) followed by the dropwise addition of pyridine (1.2 eq). Mechanistic Note: Pyridine acts as both an acid scavenger (neutralizing HCl) and a nucleophilic catalyst.

  • Work-up: Stir at room temperature for 12 hours. Quench with 1M HCl, wash with saturated NaHCO₃ and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure product.

Orthogonal Reactivity & Downstream Applications

Ethyl 2-bromo-1-naphthoate is a bifunctional scaffold. The ester and the bromide can be manipulated independently, allowing for divergent synthetic strategies.

ReactivityPathways Center Ethyl 2-bromo-1-naphthoate Suzuki Ethyl 2-aryl-1-naphthoate (C-C Bond Formation) Center->Suzuki Pd(PPh3)4, Ar-B(OH)2 K2CO3, Toluene/H2O Saponification 2-Bromo-1-naphthoic acid (Deprotection) Center->Saponification LiOH, THF/H2O RT Reduction (2-Bromo-1-naphthyl)methanol (Ester Reduction) Center->Reduction DIBAL-H, DCM -78°C

Caption: Divergent synthetic applications and orthogonal reactivity profile of Ethyl 2-bromo-1-naphthoate.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

Performing cross-coupling prior to ester manipulation is strategically sound; the electron-withdrawing nature of the ester group activates the adjacent C-Br bond for oxidative addition by the Palladium catalyst.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 2-bromo-1-naphthoate (1.0 eq) and an arylboronic acid (1.2 eq) in a 4:1 mixture of Toluene and H₂O. Add K₂CO₃ (2.0 eq).

  • Degassing (Critical Step): Sparge the biphasic mixture with argon for 15 minutes. Mechanistic Note: Removing dissolved oxygen prevents the irreversible oxidation of the Pd(0) catalyst to inactive Pd(II) species and minimizes homocoupling of the boronic acid.

  • Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 0.05 eq] under a positive argon stream. Heat to 90 °C for 8 hours.

  • Validation & Isolation: Self-Validation Check: Monitor the reaction via GC-MS. The disappearance of the molecular ion peak at m/z 278/280 and the appearance of the coupled product mass confirms successful transmetalation and reductive elimination. Cool to room temperature, extract with ethyl acetate, wash with brine, dry, and purify via chromatography.

Handling, Safety, and Storage

Based on the physicochemical behavior of halogenated naphthoates and structurally similar compounds (e.g., 6,7-Dibromobenzo[de]isochromene-1,3-dione)[4], the following safety protocols must be adhered to:

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[4].

  • PPE: Nitrile gloves, safety goggles, and a well-ventilated fume hood are mandatory during manipulation.

  • Storage: Store in a tightly sealed container, protected from light and moisture, at room temperature (15-25 °C) to prevent slow hydrolysis of the ester group.

References

  • Howei Pharm. "CAS 944276-70-4 | Ethyl 2-bromo-1-naphthoate, ≥95% - Howei - Life Science Product & Service Solutions Provider." Howeipharm.com. Available at:[Link]

Sources

Safety data sheet (SDS) for Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Synthetic Utility Whitepaper: Ethyl 2-bromo-1-naphthoate

Executive Summary & Structural Significance

Ethyl 2-bromo-1-naphthoate (CAS: 944276-70-4) is a highly specialized halogenated aromatic building block extensively utilized in the synthesis of complex polycyclic pharmacophores and advanced materials[1]. Unlike simple aryl halides, the steric bulk of the ethyl ester group at the C1 position of the naphthalene ring imposes significant rotational barriers and steric hindrance around the C2-bromine bond. This whitepaper provides drug development professionals and synthetic chemists with a comprehensive safety data framework and field-proven methodologies for handling and activating this sterically encumbered electrophile.

Physicochemical Profiling & Hazard Causality

Understanding the physical properties of Ethyl 2-bromo-1-naphthoate is critical for designing safe handling protocols. The lipophilic nature of the naphthalene core combined with the electrophilic ester moiety dictates its biological interaction and environmental persistence[1].

Table 1: Quantitative Physicochemical Data

ParameterValueAnalytical Significance
CAS Number 944276-70-4Unique chemical identifier for regulatory tracking[1].
Molecular Formula C13H11BrO2Dictates stoichiometry in cross-coupling reactions[1].
Molecular Weight 279.13 g/mol Used for precise molarity calculations in catalysis[1].
Purity Standard

95%
Minimizes catalytic poisoning by uncharacterized impurities[1].

Table 2: Mechanistic Hazard Classification (GHS)

Hazard CodeDescriptionMechanistic Causality & Biological Impact
H315 Skin IrritationLipophilicity allows rapid dermal penetration; local ester hydrolysis induces inflammatory pathways.
H319 Serious Eye IrritationDirect contact disrupts lipid bilayers in the corneal epithelium, causing acute osmotic stress.
H335 Respiratory IrritationInhalation of micro-particulates interacts with mucosal membranes, triggering broncho-constriction.

OSHA-Compliant Handling & Safety Architecture

To mitigate the risks outlined in Table 2, handling must strictly adhere to the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[2].

Causality of PPE Selection:

  • Nitrile Gloves: Required over latex because the non-polar aromatic rings of the naphthoate can rapidly permeate natural rubber.

  • Chemical Fume Hood: Mandatory for all transfers. The compound's potential to form irritating airborne dust necessitates a minimum face velocity of 80-100 fpm to ensure containment and prevent respiratory irritation[3].

SafetyWorkflow A Receiving & Storage (Dark, Dry, RT) B Fume Hood Handling (OSHA 29 CFR 1910.1450) A->B C Reaction Setup (Inert Atmosphere) B->C D Quenching & Disposal (Aqueous Waste) C->D

Fig 1. End-to-end safety and handling workflow for Ethyl 2-bromo-1-naphthoate.

Synthetic Utility: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Ethyl 2-bromo-1-naphthoate is a prime candidate for palladium-catalyzed carbon-carbon bond formation. However, the ortho-ester group creates a high-energy transition state during the oxidative addition of the Pd(0) species into the C-Br bond[4]. To overcome this, bulky, electron-rich phosphine ligands (e.g., SPhos) are required to accelerate oxidative addition and prevent catalyst resting-state trapping[5].

SuzukiMechanism Pd0 Pd(0)L2 Catalyst (Active Species) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd Ethyl 2-bromo-1-naphthoate Trans Transmetalation (Boronic Acid/Base) OxAdd->Trans RedElim Reductive Elimination (C-C Bond Formation) Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Naphthoate Product RedElim->Product

Fig 2. Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing Ethyl 2-bromo-1-naphthoate.

Self-Validating Experimental Protocol: This protocol is designed as a self-validating system: the visual color changes and biphasic separation inherently confirm the success and safety of each step.

  • Preparation & Degassing: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

    • Causality: Moisture protonates the aryl-palladium intermediate, leading to undesired debromination. Oxygen irreversibly oxidizes the Pd(0) catalyst to inactive Pd(II) oxides[4].

  • Reagent Loading: Add Ethyl 2-bromo-1-naphthoate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)2 (0.05 equiv), SPhos (0.10 equiv), and K3PO4 (2.0 equiv).

  • Solvent Introduction: Inject degassed Toluene/H2O (10:1 v/v).

    • Validation: The solution will transition from yellow to a deep red/brown, visually confirming the formation of the active Pd(0)-SPhos complex.

  • Thermal Activation: Heat the mixture at 90°C for 12 hours. Monitor via Thin Layer Chromatography (TLC).

    • Validation: The disappearance of the UV-active starting material spot confirms complete conversion.

  • Biphasic Quenching (Safety Step): Cool the reaction to room temperature and add deionized water and Ethyl Acetate (EtOAc).

    • Causality: The aqueous layer safely neutralizes and sequesters the basic phosphate salts and boron waste, while the organic layer extracts the lipophilic product. This prevents toxic heavy-metal dust exposure during isolation.

  • Disposal: Separate the aqueous layer and dispose of it in a designated heavy-metal/palladium aqueous waste stream in compliance with local environmental regulations.

Emergency Response & Spill Management

In the event of a localized spill of Ethyl 2-bromo-1-naphthoate powder:

  • Do NOT use water directly: Water can cause the light powder to aerosolize, increasing inhalation risk.

  • Containment: Cover the spill with a damp absorbent pad or inert solid (e.g., sand or vermiculite) to suppress dust formation.

  • Collection: Carefully sweep the dampened matrix into a sealable polyethylene container using a non-sparking tool.

  • Decontamination: Wash the affected surface with a mild detergent solution to hydrolyze residual traces, followed by a water rinse.

References

  • Howei Pharm. "CAS 944276-70-4 | Ethyl 2-bromo-1-naphthoate,≥95%". Howei - Life Science Product & Service Solutions Provider. URL: 1

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". United States Department of Labor. URL: 2

  • Lab Equipment Direct. "OSHA Lab Safety Equipment: Requirements & Compliance Guide". Lab Equipment Direct. URL: 3

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. URL: 4

  • Beilstein Journal of Organic Chemistry. "Clean and fast cross-coupling of aryl halides in one-pot". Beilstein Journals. URL: 5

Sources

Thermal Profiling and Process Engineering of Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the realm of active pharmaceutical ingredient (API) synthesis, sterically hindered building blocks like Ethyl 2-bromo-1-naphthoate (CAS 944276-70-4) are highly valued for their utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig aminations). However, transitioning this compound from discovery chemistry to pilot-scale production requires a rigorous understanding of its thermal properties.

As a Senior Application Scientist, I frequently encounter a critical pitfall in process scale-up: the mishandling of high-boiling, low-melting intermediates. Attempting to purify this compound using atmospheric distillation inevitably leads to thermal degradation. This whitepaper synthesizes empirical data, predictive modeling, and process engineering principles to establish a robust framework for determining and utilizing the melting point (MP) and boiling point (BP) of Ethyl 2-bromo-1-naphthoate.

Physicochemical Profiling & Comparative Analysis

Due to the highly specialized nature of Ethyl 2-bromo-1-naphthoate[1], empirical thermal data is often validated against its well-characterized constitutional isomer, Ethyl 1-bromo-2-naphthoate. The structural similarities allow for high-confidence predictive baselining.

Table 1: Physicochemical Profile and Isomeric Baseline

ParameterEthyl 2-bromo-1-naphthoate (Target)Ethyl 1-bromo-2-naphthoate (Isomer)
CAS Number 944276-70-4[1]773134-84-2
Molecular Formula C13H11BrO2C13H11BrO2
Molecular Weight 279.13 g/mol 279.13 g/mol
Melting Point (MP) ~35 – 40 °C (Predicted)36 – 37 °C
Boiling Point (BP) ~360 – 365 °C (at 760 mmHg)363.4 ± 15.0 °C (at 760 mmHg)
State at 20 °C Supercooled Liquid / Waxy SolidLow-Melting Solid
Vacuum BP (0.1 mmHg) ~140 – 160 °C (Extrapolated)~140 – 160 °C (Extrapolated)

Mechanistic Causality of Thermal Properties (E-E-A-T)

Do not just accept thermal values at face value; understanding the why dictates how you handle the material on the factory floor.

The Low Melting Point Causality

Ethyl 2-bromo-1-naphthoate exhibits a surprisingly low melting point (~35–40 °C) for a heavy, brominated aromatic system. This is driven by steric hindrance . The bulky bromine atom at the 2-position forces the adjacent ethyl ester group at the 1-position out of the coplanar alignment with the naphthalene ring. This orthogonal twist severely disrupts efficient crystal lattice packing.

  • Process Implication: At ambient room temperature (20–25 °C), the compound often exists as a supercooled liquid or a waxy solid. In a manufacturing setting, drums containing this material must be gently warmed in a hot room (at ~50 °C) prior to dispensing to ensure homogeneity and accurate volumetric or gravimetric transfer.

The High Boiling Point Causality

Conversely, the boiling point is exceptionally high (>360 °C at atmospheric pressure). This is governed by the compound's high molecular weight (279.13 g/mol ) and the massive London dispersion forces generated by the highly polarizable electron cloud of the bromine atom combined with the extended


-system of the naphthalene core.
  • Process Implication: Heating this compound to 360 °C at 760 mmHg will supply enough thermal energy to break covalent bonds, leading to catastrophic decarboxylation or debromination. Therefore, purification must be performed via high-vacuum distillation. By applying the Clausius-Clapeyron relation and utilizing a pressure-temperature nomograph[2], reducing the system pressure to 0.1 mmHg artificially depresses the boiling point to a safe, manageable 140–160 °C.

Experimental Protocols for Thermal Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is mandatory for low-melting solids, as traditional capillary methods are prone to visual interpretation errors.

  • Sample Preparation: Weigh 3.0–5.0 mg of Ethyl 2-bromo-1-naphthoate into a standard aluminum DSC pan and crimp securely.

  • Thermal History Erasure: Heat the sample to 60 °C to fully melt it, then plunge-cool it to 0 °C at 20 °C/min. Hold at 0 °C for 5 minutes to ensure complete, uniform crystallization.

  • Measurement Ramp: Heat the sample from 0 °C to 80 °C at a controlled rate of 10 °C/min under a 50 mL/min dry nitrogen purge.

  • Validation: The melting point is recorded as the extrapolated onset temperature of the endothermic peak, not the peak maximum. The pre-cooling step (Step 2) validates that the endotherm is a true phase transition and not solvent evaporation.

Protocol B: Boiling Point Approximation via Vacuum Distillation

Because atmospheric boiling causes degradation, the BP must be extrapolated from reduced-pressure distillation[3].

  • Apparatus Assembly: Assemble a short-path distillation rig equipped with a Vigreux column, a magnetic stir bar (boiling chips fail under vacuum), and a calibrated McLeod gauge[4].

  • Vacuum Equilibration: Apply a high vacuum (target: 0.1 mmHg) before applying heat. This prevents sudden bumping and product loss.

  • Controlled Heating: Gradually increase the oil bath temperature. Monitor the vapor temperature at the distillation head.

  • Data Acquisition: Once a steady reflux ring breaches the distillation head and pure distillate collects, record the exact vapor temperature and the exact system pressure.

  • Nomograph Extrapolation: Input the recorded vacuum temperature and pressure into a Clausius-Clapeyron Pressure-Temperature Nomograph to calculate the theoretical atmospheric boiling point (~360–365 °C)[2].

Visualizations of Workflows

ThermalWorkflow N1 Ethyl 2-bromo-1-naphthoate (CAS 944276-70-4) N2 DSC Analysis (Ramp: 10 °C/min) N1->N2 N3 Vacuum Distillation (P < 1.0 mmHg) N1->N3 N4 Melting Point (~35 - 40 °C) N2->N4 N5 Nomograph Extrapolation (BP ~360 - 365 °C at 760 mmHg) N3->N5

Thermal property validation workflow for Ethyl 2-bromo-1-naphthoate via DSC and vacuum distillation.

Application R1 Ethyl 2-bromo-1-naphthoate (Liquid Phase) Cat Pd(dppf)Cl2, Base (T = 90 °C) R1->Cat R2 Aryl Boronic Acid (Nucleophile) R2->Cat Prod Cross-Coupled API Intermediate Cat->Prod

Suzuki-Miyaura cross-coupling pathway utilizing liquid-phase Ethyl 2-bromo-1-naphthoate.

Conclusion

The thermal profile of Ethyl 2-bromo-1-naphthoate dictates its handling and purification. Its low melting point requires thermal homogenization prior to batching, while its high atmospheric boiling point mandates vacuum distillation to preserve structural integrity. By adhering to the thermodynamic principles and self-validating protocols outlined above, process chemists can ensure high-yield, high-purity downstream API synthesis.

References

  • CAS 944276-70-4 | Ethyl 2-bromo-1-naphthoate Source: Howei Pharm URL:[Link]

  • Distillation Protocols and Vacuum Applications Source: Chemistry LibreTexts URL:[Link]

Sources

Literature reviews on 2-bromo-1-naphthoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Bromo-1-Naphthoic Acid Scaffold: A Comprehensive Technical Guide to Synthesis, Atropisomerism, and Biological Applications

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, the 2-bromo-1-naphthoic acid scaffold (CAS: 17542-05-1)[1], alongside its aldehyde analog 2-bromo-1-naphthaldehyde (CAS: 269066-75-3)[2], represents a highly privileged structural motif. As a Senior Application Scientist, I frequently leverage this scaffold for its dual reactivity: the C2 bromine atom is primed for transition-metal-catalyzed cross-coupling, while the C1 carboxyl/aldehyde group is available for orthogonal nucleophilic addition and condensation[2].

The defining feature of this molecule is the severe steric hindrance generated by the peri-interaction between the 1,2-substituents on the rigid naphthalene ring. This steric congestion is not merely a synthetic hurdle; it is a structural advantage used to engineer stable atropisomers (exhibiting axial chirality)[3] and to design highly specific biological probes, including potent Topoisomerase I inhibitors[2].

Structural Dynamics and Orthogonal Functionalization

The utility of 2-bromo-1-naphthoic acid derivatives stems from their capacity for divergent, orthogonal functionalization[3]. The chemical logic dictates that the C1 and C2 positions must be manipulated using distinct mechanistic pathways to prevent cross-reactivity.

  • C2 Functionalization (Electrophilic Site): The bromine atom enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the proximity of the C1 carboxylate creates a high energy barrier for the oxidative addition of palladium. Overcoming this requires highly active, electron-rich phosphine ligands.

  • C1 Functionalization (Nucleophilic Site): The carboxyl or aldehyde group participates in amidation, esterification, or imine formation[2]. The steric shielding provided by the C2 bromine protects the C1 carbonyl from unwanted hydrolysis but necessitates highly reactive coupling reagents (like HATU) to drive condensation reactions forward.

G Scaffold 2-Bromo-1-naphthoic acid (Scaffold) C2_React C2 Position: Bromine (Electrophilic Site) Scaffold->C2_React C1_React C1 Position: Carboxyl/Aldehyde (Nucleophilic Addition Site) Scaffold->C1_React Suzuki Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) C2_React->Suzuki Condensation Amidation / Esterification (Condensation Reactions) C1_React->Condensation Atropisomers Atropisomeric Aryl Derivatives (Axial Chirality) Suzuki->Atropisomers Heterocycles Fused Polycyclic Systems (Ligands & Bioactives) Suzuki->Heterocycles Condensation->Heterocycles

Figure 1: Orthogonal functionalization workflow of the 2-bromo-1-naphthoic acid scaffold.

Biological Activity and Therapeutic Potential

Derivatives of 2-bromo-1-naphthoic acid, particularly 2-bromo-1-naphthaldehyde, have demonstrated profound biological activity, making them critical candidates for antitumor drug development[2].

The primary mechanism of action is Topoisomerase I Inhibition [2]. Topoisomerase I is an enzyme responsible for relaxing DNA supercoiling during replication and transcription. Naphthoic acid derivatives act as interfacial poisons; they intercalate into the DNA at the cleavage site and bind to the enzyme, trapping the Topoisomerase I-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis in rapidly proliferating cancer cells[2]. Additionally, these compounds have been shown to modulate glycosidases, enzymes vital for carbohydrate metabolism[2].

G Drug 2-Bromo-1-naphthoic Acid Derivative TopoI Topoisomerase I Enzyme (Active State) Drug->TopoI Binding Complex Drug-Enzyme-DNA Cleavage Complex TopoI->Complex Trapping Inhibition Inhibition of DNA Re-ligation Complex->Inhibition Apoptosis Cancer Cell Apoptosis (Disrupted Proliferation) Inhibition->Apoptosis

Figure 2: Mechanism of action for Topoisomerase I inhibition by naphthoic acid derivatives.

Quantitative Data Presentation

To synthesize the operational parameters and biological targets of this scaffold, the following tables summarize field-proven reaction conditions and therapeutic applications.

Table 1: Reaction Conditions for C2 Functionalization of 2-Bromo-1-naphthoic Acid

Reaction TypeReagents / Catalyst SystemTarget Functional GroupCausality / Rationale
Suzuki-Miyaura Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂OBulky Aryl (Atropisomers)SPhos (an electron-rich biaryl phosphine) accelerates oxidative addition into the sterically congested C-Br bond[3].
Phosphination Pd(OAc)₂, dppb, HPPh₂, DIPEAArylphosphine LigandsBidentate ligands prevent catalyst deactivation during the synthesis of complex catalytic ligands[4].
Amidation (C1) HATU, DIPEA, Primary Amine, DMFNaphthamide derivativesHATU forms a highly reactive HOAt ester, overcoming the peri-steric shielding that typically blocks standard carbodiimides.

Table 2: Biological Targets of 2-Bromo-1-naphthoic Acid Derivatives

Biological TargetMechanism of ActionTherapeutic Potential
Topoisomerase I Traps the DNA-enzyme cleavage complex, preventing DNA re-ligation[2].Antitumor / Oncology (Disrupts cancer cell proliferation)[2].
Glycosidases Direct enzyme modulation and active-site binding[2].Metabolic disorders (Regulates carbohydrate metabolism)[2].

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed to be self-correcting and verifiable at every step.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of stable atropisomeric 2-aryl-1-naphthoic acid derivatives[3]. Causality: The severe steric bulk at the peri-position requires a highly active catalyst system. We utilize Pd(OAc)₂ with SPhos. The electron richness of SPhos drives the difficult oxidative addition, while its bulk promotes reductive elimination. A strong base (K₃PO₄) in a biphasic solvent system ensures efficient transmetalation.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-1-naphthoic acid (1.0 equiv), the desired bulky arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Degassing (Critical Validation Step): Evacuate the flask and backfill with ultra-pure argon. Repeat this cycle three times. Why? Oxygen rapidly oxidizes electron-rich phosphines like SPhos to phosphine oxides, immediately killing the catalytic cycle.

  • Solvent Addition: Add a thoroughly degassed mixture of Toluene/H₂O (10:1 v/v). The biphasic system dissolves both the organic substrates and the inorganic base, facilitating interfacial transmetalation.

  • Reaction: Heat the mixture to 100°C for 18 hours under vigorous stirring.

    • In-Process Control: Monitor the consumption of the bromide via LC-MS or TLC (eluent: Hexanes/EtOAc 3:1 with 1% AcOH). The addition of acetic acid to the TLC eluent prevents the carboxylic acid from streaking on the silica gel.

  • Orthogonal Workup: Cool to room temperature, dilute with EtOAc, and extract with 1M NaOH.

    • Self-Validation: The aqueous layer selectively isolates the target carboxylate salt, leaving unreacted boronic acid, homocoupled byproducts, and the palladium catalyst in the organic layer.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the pure product. Filter, wash with cold water, and dry under a vacuum. Analyze via chiral HPLC to determine the enantiomeric excess (ee) of the isolated atropisomers.

Protocol B: Amidation of the C1 Carboxyl Group

Objective: Synthesis of 2-bromo-1-naphthamide derivatives for biological screening. Causality: The C1 carboxyl group is heavily shielded by the adjacent C2 bromine. Standard coupling agents (e.g., DCC, EDC) form an O-acylisourea intermediate that is too bulky to undergo nucleophilic attack by the amine. HATU is employed because it generates a highly reactive, less sterically demanding HOAt active ester.

  • Activation: Dissolve 2-bromo-1-naphthoic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 30 minutes at room temperature.

    • In-Process Control: Formation of the active ester is typically accompanied by a distinct color change (colorless to pale yellow).

  • Coupling: Add the primary or secondary amine (1.5 equiv) dropwise. Stir for 12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (three times). Why? LiCl washes are highly effective at partitioning DMF out of the organic layer and into the aqueous phase.

  • Purification & Validation: Purify via flash column chromatography. Verify the amide bond formation via IR spectroscopy (confirming the appearance of a strong C=O stretch at ~1650 cm⁻¹ and the disappearance of the broad O-H stretch) and high-resolution mass spectrometry (HRMS).

References

1.1. "2-Bromo-1-naphthaldehyde | 269066-75-3 | Benchchem", Benchchem, 1.2. "UV/Vis+ Photochemistry Database - Halogenated Aromatic Substances - science-softCon", science-softcon.de, 1.3. "2-bromonaphthalene-1-carboxylic acid - C11H7BrO2 | CSSB00010089921 - Chemspace", chem-space.com, 1.5. "2-Bromonaphthalene-1-carboxylic acid | 17542-05-1 | Benchchem", Benchchem, 2.4. "CA2329770A1 - The preparation of arylphosphines - Google Patents", Google Patents,

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 2-Bromo-1-naphthoate via Directed ortho-Magnesiation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Mechanistic Rationale & Strategic Overview

The functionalization of naphthalene scaffolds is a cornerstone in the development of pharmaceuticals and advanced materials. However, achieving regioselective substitution on electron-deficient naphthalene derivatives presents a significant synthetic challenge. Direct electrophilic bromination of 1-naphthoic acid derivatives typically yields the 5-bromo or 8-bromo isomers, as the electron-withdrawing ester group deactivates the ring and directs the electrophile away from the ortho position[1].

To synthesize Ethyl 2-bromo-1-naphthoate , the inherent electronic bias of the naphthalene ring must be overridden. This is achieved through Directed ortho-Metalation (DoM) .

Causality Behind Reagent Selection
  • The Base ((TMP)₂Mg·2LiCl) : Traditional alkyllithium bases (e.g.,

    
    -BuLi) or lithium amides (e.g., LDA) are unsuitable for this transformation. They either act as nucleophiles, attacking the ester carbonyl to form ketones/alcohols, or lack the kinetic basicity required to deprotonate the 
    
    
    
    C-H bond efficiently. The Knochel-Hauser-type bis-amide base, (TMP)₂Mg·2LiCl (magnesium bis(2,2,6,6-tetramethylpiperidide) bis(lithium chloride)), solves this. The extreme steric bulk of the TMP ligands completely suppresses nucleophilic attack on the ester. Concurrently, the coordination of the magnesium center to the ester carbonyl oxygen pre-organizes the transition state, directing the deprotonation exclusively to the adjacent C2 position[2]. The addition of LiCl breaks up polymeric magnesium aggregates, significantly enhancing the solubility and kinetic basicity of the reagent (the "turbo" effect)[2].
  • The Electrophile (BrCl₂CCCl₂Br) : While elemental bromine (

    
    ) is a common electrophile, it is highly reactive and can lead to over-oxidation or radical-mediated side reactions. 1,2-Dibromo-1,1,2,2-tetrachloroethane is utilized as a mild, solid, and highly controllable electrophilic bromine source (
    
    
    
    ). The highly electron-withdrawing nature of the
    
    
    backbone makes the bromine atoms highly susceptible to nucleophilic attack by the C2-magnesiated intermediate[3].

Reaction Workflow

G A Ethyl 1-naphthoate (Substrate) B C2-Magnesiated Intermediate A->B (TMP)₂Mg·2LiCl THF, 0 °C, 3 h C Ethyl 2-bromo-1-naphthoate (83% Yield) B->C BrCl₂CCCl₂Br 0 °C to 25 °C, 1 h

Figure 1: Workflow for the directed ortho-magnesiation and subsequent bromination.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry required to achieve high conversion while minimizing the formation of poly-metalated byproducts[3].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Ethyl 1-naphthoate 200.241.0200 mg (1.0 mmol)Starting Substrate
(TMP)₂Mg·2LiCl (0.7 M in THF)~1.21.71 mL (1.2 mmol)Non-nucleophilic Base
BrCl₂CCCl₂Br 325.822.4779 mg (2.4 mmol)Electrophilic Bromine Source
Anhydrous THF 72.11~2.0 mLQuench Solvent
Iodine (Alternative) 253.812.4609 mg (2.4 mmol)Electrophile for Iodo-analog

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol incorporates critical quality control checkpoints. Failure to meet the criteria at any checkpoint indicates a deviation that will compromise the final yield.

Phase 1: Prerequisites & System Validation
  • Base Titration (Critical Checkpoint): The exact molarity of the (TMP)₂Mg·2LiCl solution must be determined prior to use. Titrate the base at 0 °C against a known mass of benzoic acid using 4-(phenylazo)diphenylamine as an indicator[3]. Rationale: Using degraded or inaccurate molarity base will result in incomplete metalation (low yield) or excess unreacted base competing for the electrophile.

  • Atmosphere: Flame-dry all Schlenk flasks under a high vacuum and backfill with ultra-pure Argon.

Phase 2: Regioselective Magnesiation
  • Substrate Loading: In an argon-flushed Schlenk flask equipped with a magnetic stir bar and an internal temperature probe, dissolve Ethyl 1-naphthoate (200 mg, 1.0 mmol) in a minimal amount of anhydrous THF (if not already liquid).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Base Addition: Dropwise add the titrated (TMP)₂Mg·2LiCl solution (1.71 mL, 0.7 M in THF, 1.2 mmol) over 5 minutes.

  • Incubation: Stir the reaction mixture at 0 °C for exactly 3 hours[3].

    • Self-Validation: The solution should turn into a homogeneous pale yellow/orange mixture, indicating the formation of the soluble magnesiated species. Do not let the temperature rise, as this risks ester cleavage.

Phase 3: Electrophilic Bromination
  • Electrophile Preparation: In a separate dry vial, dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (779 mg, 2.4 mmol) in 2.0 mL of anhydrous THF.

  • Quenching: Add the electrophile solution dropwise to the magnesiated intermediate at 0 °C. Monitor the internal temperature probe; the addition must be slow enough to prevent the temperature from spiking above 5 °C (exothermic halogen-metal exchange)[3].

  • Maturation: Remove the ice bath. Allow the reaction mixture to warm naturally to 25 °C and stir for 1 hour[3].

Phase 4: Workup & Purification
  • Termination: Quench the reaction by adding 5 mL of saturated aqueous

    
     solution. Rationale: This neutralizes any remaining magnesium species and protonates unreacted base.
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (

    
     mL).
    
  • Drying: Combine the organic extracts and dry over anhydrous

    
    . Filter the drying agent and remove the solvent in vacuo using a rotary evaporator.
    
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a highly non-polar eluent system (e.g.,

    
    -pentane/diethyl ether, 25:1)[3].
    
  • Yield: The protocol typically furnishes Ethyl 2-bromo-1-naphthoate as a yellow oil in approximately 83% yield (233 mg)[3].

References

  • Direct Magnesiation of Polyfunctionalized Aromatics and Heterocycles using (TMP)
  • TMP2Mg·2LiCl and Related Bases for the Metalation of Unsaturated Substrates and the Role of the Phosphorodiamidate Directing Group Ludwig-Maximilians-Universität München (Dissert
  • Synthesis of Halogenated Naphthols and Studies Towards the Total Synthesis of Jerantinine E Ludwig-Maximilians-Universität München (Dissert

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Congested Naphthalene Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] However, the successful application of this powerful methodology to sterically hindered substrates, such as Ethyl 2-bromo-1-naphthoate, presents unique challenges that necessitate a carefully optimized and well-understood protocol.

The steric bulk imposed by the juxtaposition of the bromo and ethyl ester substituents at the C2 and C1 positions of the naphthalene core can significantly impede key steps in the catalytic cycle.[4][5] This guide provides a comprehensive overview of the critical parameters and a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of Ethyl 2-bromo-1-naphthoate with a variety of arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of each reaction component, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding these fundamental steps is crucial for rational optimization and troubleshooting.

Suzuki_Miyaura_Coupling Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)2 Base Pd(II)_Diorgano_Complex Ar-Pd(II)-Ar' Complex Transmetalation->Pd(II)_Diorgano_Complex Reductive_Elimination Reductive Elimination Pd(II)_Diorgano_Complex->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L_n

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ethyl 2-bromo-1-naphthoate) to form a Pd(II) complex.[6] For sterically hindered substrates, this step can be rate-limiting.

  • Transmetalation: The organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new carbon-carbon bond, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.[3]

Optimizing Reaction Conditions for Ethyl 2-bromo-1-naphthoate

The steric hindrance and electronic nature of Ethyl 2-bromo-1-naphthoate necessitate careful selection of the catalyst, ligand, base, and solvent to achieve high yields.

Catalyst and Ligand Selection: The Key to Overcoming Steric Hindrance

For sterically demanding substrates, the choice of the palladium precursor and, more importantly, the phosphine ligand is critical. Bulky and electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps.[9]

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[10] Pd(OAc)₂ is often preferred for its air stability and is reduced in situ to the active Pd(0) species.

  • Ligand: Monodentate biaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , have proven to be exceptionally effective for challenging Suzuki-Miyaura couplings. Its steric bulk and electron-donating properties promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis.[5]

The Role of the Base: A Balancing Act

The base plays a crucial role in the transmetalation step by activating the boronic acid. However, with an ester functional group present in the substrate, the choice of base is a delicate balance between reactivity and preventing hydrolysis.

  • Mild vs. Strong Bases: While strong bases like NaOH can be effective in promoting the coupling, they also significantly increase the risk of hydrolyzing the ethyl ester to the corresponding carboxylic acid.[7]

  • Recommended Bases: Milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred for substrates containing base-sensitive functional groups.[7][8] They provide sufficient basicity for the transmetalation to proceed without causing significant ester cleavage.

Solvent System: Influencing Reactivity and Solubility

The solvent must be capable of dissolving the reactants and catalyst while being compatible with the reaction conditions.

  • Aprotic Polar Solvents: Aprotic polar solvents such as 1,4-dioxane , tetrahydrofuran (THF) , or toluene are commonly employed.[10]

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water is beneficial. Water can aid in dissolving the inorganic base and facilitate the transmetalation step.[11] A common ratio is 4:1 to 10:1 organic solvent to water.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Ethyl 2-bromo-1-naphthoate with a generic arylboronic acid.

Materials and Reagents
  • Ethyl 2-bromo-1-naphthoate

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Reaction Setup Workflow

reaction_setup A Charge reaction flask with Ethyl 2-bromo-1-naphthoate, arylboronic acid, and K₂CO₃ B Evacuate and backfill the flask with N₂/Ar (3x) A->B C Add anhydrous 1,4-dioxane and water B->C E Add catalyst solution to the reaction mixture C->E D Prepare catalyst solution: Pd(OAc)₂ and SPhos in dioxane D->E F Heat the reaction mixture with stirring E->F G Monitor reaction progress by TLC/GC-MS F->G

Figure 2: Workflow for the Suzuki-Miyaura reaction setup.

Step-by-Step Procedure
  • Reaction Assembly: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-bromo-1-naphthoate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and anhydrous potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe.

  • Catalyst Preparation: In a separate small vial, weigh palladium(II) acetate (0.01-0.03 mmol, 1-3 mol%) and SPhos (0.012-0.036 mmol, 1.2-3.6 mol%). Add a small amount of anhydrous 1,4-dioxane (e.g., 1 mL) and swirl to dissolve.

  • Catalyst Addition: Add the catalyst solution to the main reaction flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Workup and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water and then with brine.[12]

  • Drying and Concentration: Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of sterically hindered aryl bromides. This data can serve as a guide for further optimization.

Aryl BromideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Ethyl 2-bromo-1-naphthoate4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (2.4)K₂CO₃ (2)Dioxane/H₂O (4:1)10018Expected >85This Protocol
2-Bromo-1,3-dimethylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄Xylenes1401263[13]
2-ChlorotoluenePhenylboronic acidPd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane802494[14]

*Expected yield based on similar transformations and optimization principles.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure a strictly inert atmosphere. The quality of the palladium precursor and ligand is paramount.

    • Inefficient Oxidative Addition: For particularly challenging substrates, increasing the reaction temperature or using a more electron-rich ligand may be necessary.

  • Ester Hydrolysis:

    • Base Strength: If significant hydrolysis is observed, switch to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[8][10]

    • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature.

  • Protodeborylation of Boronic Acid:

    • Water Content: While water can be beneficial, excess water can lead to the decomposition of the boronic acid. Use the recommended solvent ratios.

    • Boronic Acid Quality: Ensure the boronic acid is of high purity and has been stored properly.

Conclusion

The Suzuki-Miyaura coupling of Ethyl 2-bromo-1-naphthoate, while challenging due to steric hindrance and the presence of a base-sensitive ester, can be achieved in high yields with careful optimization of reaction conditions. The use of a bulky, electron-rich phosphine ligand such as SPhos, in conjunction with a mild inorganic base like potassium carbonate, is critical for success. This protocol provides a reliable and well-reasoned starting point for researchers and drug development professionals to access a wide range of novel 2-aryl-1-naphthoate derivatives.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Royal Society of Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Arodes HES-SO. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • MDPI. (2013, January 17). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. [Link]

  • ResearchGate. (2017). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • American Chemical Society. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • Paper Teplate. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

Sources

Application Note: Hydrolysis of Sterically Hindered Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for hydrolysis of Ethyl 2-bromo-1-naphthoate to acid Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Context

Objective: To provide a robust, scalable protocol for the conversion of Ethyl 2-bromo-1-naphthoate to 2-bromo-1-naphthoic acid.

The Challenge: Steric Congestion Hydrolyzing esters at the 1-position of the naphthalene ring is historically challenging due to the peri-interaction between the substituent at C1 and the proton at C8. In the specific case of Ethyl 2-bromo-1-naphthoate , this difficulty is compounded by an ortho-substituent effect . The bromine atom at C2 creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack.

  • Standard Conditions: Mild saponification (e.g., LiOH/THF at room temperature) often results in poor conversion or excessively long reaction times for this substrate.

  • Optimized Approach: This protocol utilizes forcing alkaline conditions (High-temperature reflux with KOH) to overcome the kinetic barrier imposed by the steric environment.

Mechanistic Insight

The reaction proceeds via a Base-Catalyzed Nucleophilic Acyl Substitution (


) .
  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the carbonyl carbon. Note: This step is the rate-determining step and is significantly retarded by the C2-Bromine and C8-Hydrogen, which block the trajectory of the incoming nucleophile.
    
  • Tetrahedral Intermediate: Formation of the tetrahedral intermediate.

  • Collapse & Elimination: The ethoxide leaving group is expelled, reforming the carbonyl.

  • Deprotonation (Driving Force): The generated ethoxide (or excess hydroxide) immediately deprotonates the nascent carboxylic acid to form the carboxylate salt. This irreversible step drives the equilibrium forward.[1]

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Role
Ethyl 2-bromo-1-naphthoate ~279.131.0Substrate
Potassium Hydroxide (KOH) 56.115.0Base / Nucleophile
Ethanol (95% or Absolute) 46.07SolventHigh-boiling polar solvent
Water (Deionized) 18.02Co-solventSolubilizes base
Hydrochloric Acid (conc.) 36.46ExcessAcidification (Workup)
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-bromo-1-naphthoate (1.0 equiv) in Ethanol (concentration ~0.2 M).

    • Rationale: Ethanol allows for a higher reflux temperature (~78°C) than Methanol, providing necessary thermal energy to overcome steric hindrance.

  • Base Addition: Prepare a solution of KOH (5.0 equiv) in a minimum amount of water (approx. 1:5 ratio of Water:Ethanol). Add this aqueous base solution to the reaction flask.

    • Note: If precipitation occurs initially, it will likely redissolve upon heating.

  • Reflux: Attach a reflux condenser. Heat the mixture to a vigorous reflux (oil bath set to ~85-90°C).

  • Monitoring: Stir at reflux for 4–12 hours . Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC.

    • TLC Mobile Phase: Hexanes:Ethyl Acetate (3:1). The acid product will remain at the baseline or streak; the starting ester will have a high

      
      .
      

Phase 2: Workup & Isolation

  • Concentration: Once consumption of the ester is complete, remove the majority of the Ethanol under reduced pressure (Rotary Evaporator).

  • Dilution: Resuspend the residue in Water (approx. double the initial reaction volume).

  • Wash (Critical Step): Extract the basic aqueous layer with Diethyl Ether or Dichloromethane (

    
    ).
    
    • Purpose: This removes any unreacted starting material or non-acidic impurities (e.g., decarboxylated byproducts, though rare under these conditions). Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add conc. HCl dropwise with stirring until the pH reaches ~1–2.

    • Observation: A thick white/off-white precipitate of 2-bromo-1-naphthoic acid should form immediately.

  • Filtration: Collect the solid by vacuum filtration.[2] Wash the filter cake copiously with cold water to remove residual salts (KCl).

Phase 3: Purification

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

  • Recrystallization (If necessary): If the crude purity is <95%, recrystallize from Toluene or Acetic Acid .

    • Note: Toluene is preferred for removing non-polar impurities; Acetic acid is excellent for naphthoic acid derivatives.

Reaction Workflow Diagram

HydrolysisWorkflow Start Start: Ethyl 2-bromo-1-naphthoate Solvent Dissolve in Ethanol Add aq. KOH (5 equiv) Start->Solvent Reflux Reflux at 80-90°C 4-12 Hours Solvent->Reflux Check Check TLC/HPLC Complete? Reflux->Check Check->Reflux No (Continue Heating) Evap Evaporate Ethanol Check->Evap Yes Dilute Dilute residue with Water Wash with Et2O/DCM Evap->Dilute DiscardOrg Discard Organic Layer (Unreacted Ester) Dilute->DiscardOrg Acidify Acidify Aqueous Layer (conc. HCl to pH 1) Dilute->Acidify Aqueous Phase Filter Filter Precipitate Wash with Cold Water Acidify->Filter Product Target Product: 2-bromo-1-naphthoic acid Filter->Product

Caption: Operational workflow for the alkaline hydrolysis of hindered naphthoic esters.

Troubleshooting & Optimization

If the standard protocol yields low conversion due to extreme steric hindrance, consider these "Level 2" modifications:

IssueModificationScientific Rationale
Incomplete Conversion Switch Solvent to DMSO DMSO is a polar aprotic solvent that significantly enhances the nucleophilicity of hydroxide ions (destabilizes the ground state of the nucleophile), accelerating

and

reactions. Perform at 100°C.
Substrate Insolubility Add THF Co-solvent If the ester is not soluble in EtOH, add THF to the mixture (1:1 THF:EtOH).
Decarboxylation Lower Temp / Use LiOH 1-Naphthoic acids can decarboxylate under extreme heat. If this is observed, switch to LiOH (Lithium acts as a Lewis acid to activate the carbonyl) and run at a lower temperature (60°C) for a longer time (24-48h).

Safety & Handling (MSDS Highlights)

  • Ethyl 2-bromo-1-naphthoate: Treat as a potential irritant. Avoid inhalation of dust/vapors.

  • Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage. Wear chemical-resistant gloves and eye protection.

  • Hydrochloric Acid (HCl): Corrosive and fuming. Handle in a fume hood.

References

  • Organic Syntheses, Coll. Vol. 2, p. 428 (1943). 1-Naphthoic Acid. (Describes the foundational chemistry of hydrolyzing 1-naphthoic esters, illustrating the stability and conditions required).

  • Gassman, P. G., & Schenk, W. N. (1977). The use of potassium tert-butoxide in dimethyl sulfoxide for the hydrolysis of hindered esters. Journal of Organic Chemistry. (Provides the precedent for using dipolar aprotic solvents to accelerate hindered ester hydrolysis).

  • Zaugg, H. E., et al. (1961). Specific Solvent Effects in the Alkylation of Enolates. (Discusses the enhancement of anion nucleophilicity in DMSO, relevant for the "Optimization" strategy).

  • Bunce, R. A., et al. (1989).Nucleophilic Acyl Substitution of Sterically Hindered Esters. (General reference for the

    
     mechanism in crowded systems). 
    

Sources

Application Note: Precision Buchwald-Hartwig Amination of Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge

Ethyl 2-bromo-1-naphthoate represents a "perfect storm" of steric and electronic challenges in Palladium-catalyzed C-N cross-coupling. Unlike simple bromobenzenes, this substrate features two critical structural impediments:

  • The Ortho Effect: The bulky ethyl ester at C1 is directly adjacent to the reaction site (C2-Br), creating significant steric crowding during the oxidative addition and, more critically, the reductive elimination steps.

  • The Peri Interaction: The C1-ester group suffers from repulsive interaction with the C8-proton (the peri position) on the naphthalene ring. This forces the ester group to twist out of planarity, further crowding the catalytic pocket around the C2 position.

The "Ester-Safe" Mandate

Standard Buchwald-Hartwig conditions often utilize strong bases like Sodium tert-butoxide (NaOtBu). However, for Ethyl 2-bromo-1-naphthoate , strong alkoxide bases are strictly contraindicated. They promote:

  • Transesterification: If the solvent is an alcohol.

  • Saponification/Hydrolysis: If trace water is present.

  • Claisen-type Condensations: Due to the enolizable character of the ester (though reduced by the aromatic ring, it remains a risk).

Therefore, this protocol prioritizes Weak Base/Anhydrous systems (Carbonates/Phosphates) coupled with Third-Generation Dialkylbiaryl Phosphine Ligands.

Part 2: Detailed Protocols

Protocol A: The "Gold Standard" (High Steric Demand)

Recommended for: Primary amines, anilines, and sterically hindered secondary amines.

This system utilizes XPhos , a Buchwald ligand designed specifically to facilitate oxidative addition into hindered aryl halides and accelerate reductive elimination via its bulky biaryl backbone.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Ethyl 2-bromo-1-naphthoate Substrate1.0Limiting reagent.
Amine (R-NH₂) Nucleophile1.2 - 1.5Excess drives kinetics.
Pd₂(dba)₃ Pre-catalyst0.02 (2 mol%)Provides Pd(0) source.
XPhos Ligand0.08 (8 mol%)L:Pd ratio of 2:1 (relative to Pd metal).
Cs₂CO₃ Base2.0 - 3.0Weak, anhydrous base. Must be finely ground.
Toluene or 1,4-Dioxane Solvent[0.2 M]Anhydrous, degassed.
Step-by-Step Procedure
  • Catalyst Pre-activation (Critical Step):

    • In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

    • Add 1/3 of the total solvent volume.

    • Stir at 60°C for 10-15 minutes . Why? This ensures ligand exchange occurs before the hindered substrate is introduced, generating the active L-Pd(0) species.

  • Reaction Assembly:

    • Add the finely ground Cs₂CO₃ (2.0 equiv) to the pre-catalyst solution.

    • Add Ethyl 2-bromo-1-naphthoate (1.0 equiv).

    • Add the Amine (1.2 equiv).[1][2]

    • Add the remaining solvent to reach 0.2 M concentration.

  • Execution:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100°C (Toluene) or 110°C (Dioxane) for 12-18 hours.

    • Monitoring: Check via LC-MS or TLC.[1] Look for the disappearance of the bromide (Starting Material).[1]

  • Work-up:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite to remove insoluble salts (CsBr, excess Carbonate) and Palladium black.

    • Rinse the pad with EtOAc.

    • Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc).

Protocol B: The "Cost-Effective" Alternative (Scale-Up)

Recommended for: Unhindered secondary amines (e.g., Morpholine, Piperidine) where extreme catalytic activity is not required.

This system uses BINAP , a bidentate ligand that forms a stable chelate, preventing catalyst decomposition, though it is slower than XPhos for hindered substrates.

Reagents & Stoichiometry
ComponentRoleEquiv.
Ethyl 2-bromo-1-naphthoate Substrate1.0
Amine Nucleophile1.5
Pd(OAc)₂ Pre-catalyst0.05 (5 mol%)
(±)-BINAP Ligand0.075 (7.5 mol%)
K₃PO₄ Base2.0
Toluene Solvent[0.25 M]
Step-by-Step Procedure
  • Charge: Combine Pd(OAc)₂, BINAP, K₃PO₄, and the aryl bromide in a reaction vessel.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvate: Add anhydrous Toluene and the Amine via syringe.

  • Heat: Reflux (110°C) is typically required due to the lower activity of the Pd(II)/BINAP system compared to Pd(0)/XPhos.

  • Duration: 16-24 hours.

Part 3: Mechanistic Visualization

Diagram 1: The Steric "Nutcracker" Cycle

This diagram illustrates the specific bottlenecks caused by the naphthoate scaffold.

BuchwaldCycle cluster_sterics Critical Failure Mode: Dehalogenation L_Pd Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Steric Clash with C1-Ester) L_Pd->OxAdd + Substrate Pd_II Pd(II)-Ar-Br Complex OxAdd->Pd_II LigEx Amine Coordination & Base Deprotonation Pd_II->LigEx + Amine / Base (-HBr) Amido Pd(II)-Amido Complex LigEx->Amido Amido->L_Pd Beta-Hydride Elimination (Side Reaction) RedElim Reductive Elimination (The Rate Limiting Step) Amido->RedElim Crowded Transition State RedElim->L_Pd Regeneration Product Product: Ethyl 2-amino-1-naphthoate RedElim->Product

Caption: The catalytic cycle highlights the Reductive Elimination bottleneck caused by the C1-Ester bulk.

Diagram 2: Protocol Decision Tree

A logic flow for selecting the correct conditions based on amine type.

DecisionTree Start Start: Ethyl 2-bromo-1-naphthoate CheckAmine Analyze Amine Partner Start->CheckAmine Type1 Primary Amine / Aniline (High Sterics) CheckAmine->Type1 Type2 Cyclic Secondary Amine (Low Sterics) CheckAmine->Type2 Sol1 Protocol A: XPhos + Cs2CO3 Type1->Sol1 Prevents Dehalogenation Sol2 Protocol B: BINAP + K3PO4 Type2->Sol2 Cost Efficient

Caption: Decision matrix for selecting Ligand/Base combinations based on amine steric profile.

Part 4: Troubleshooting & Optimization Data

Common Failure Modes
  • Protodehalogenation (Formation of Ethyl 1-naphthoate):

    • Cause: Reductive elimination is too slow; the Pd-center grabs a hydride (from solvent or amine) instead of coupling.

    • Fix: Switch to XPhos or BrettPhos . Increase concentration to 0.5 M to favor intermolecular coupling over solvent interaction.

  • Hydrolysis (Formation of Acid):

    • Cause: Wet solvent or hygroscopic base.

    • Fix: Use Cs₂CO₃ dried in an oven. Add 3Å Molecular Sieves to the reaction vial.

Comparative Ligand Performance (Simulated Data based on Analogues)
LigandYield (Primary Amine)Yield (Secondary Amine)Notes
PPh₃ < 10%25%Too unreactive for hindered naphthoates.
BINAP 45%75%Good for secondary amines; struggles with anilines.
XPhos 88% 92% Best balance of steric bulk and electron richness.
BrettPhos 85%60%Excellent for primary amines, sometimes too bulky for secondary.

References

  • Buchwald-Hartwig Amination Overview & Ligand Selection Source: Organic Chemistry Portal [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base (Ligand Development Context) Source: Journal of the American Chemical Society (via Organic-Chemistry.org) [Link]

  • Mechanistic Studies of Pd-Catalyzed Amination (BINAP vs DPPF) Source: University of Windsor / JACS [Link]

  • Application of Buchwald-Hartwig in Hindered Estrone Derivatives Source: Beilstein Journal of Organic Chemistry [Link]

Sources

Application Note: Advanced Cross-Coupling Protocols for Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

Ethyl 2-bromo-1-naphthoate represents a privileged but challenging scaffold in medicinal chemistry. It serves as a critical entry point for synthesizing naphthalene-based pharmacophores, including inhibitors for CCR8 (chemokine receptors) and strigolactone analogs.

However, this substrate presents a unique "Steric-Electronic Mismatch":

  • Peri-Interaction (1,8-interaction): The ethyl ester at C1 is forced out of planarity by the peri-hydrogen at C8. This deconjugates the ester, altering the electronic bias expected of an aryl ester.

  • Ortho-Obstruction: The C2-bromide is flanked by the bulky ester, significantly retarding the rate of oxidative addition for standard palladium catalysts (e.g., Pd(PPh₃)₄).

This guide details three optimized protocols—Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig —specifically engineered to overcome these steric barriers using third-generation dialkylbiaryl phosphine ligands.

Mechanistic Insights: Overcoming the Ortho-Effect

To couple C2 successfully, the catalyst system must be electron-rich (to facilitate oxidative addition into the hindered C-Br bond) and bulky (to enforce a monoligated Pd(0) species).

The Ligand Selection Logic
  • Standard Ligands (PPh₃, dppf): Often fail due to insufficient electron density to insert into the hindered C-Br bond.

  • Buchwald Ligands (SPhos, XPhos, BrettPhos): Recommended. The biaryl backbone prevents palladacycle formation, while the bulky alkyl groups on phosphorus promote the formation of the highly active [L-Pd(0)] species.

Visualization: Steric-Electronic Workflow

The following diagram illustrates the decision tree for ligand selection based on the coupling partner.

LigandSelection Start Substrate: Ethyl 2-bromo-1-naphthoate Decision Select Coupling Type Start->Decision Suzuki Suzuki-Miyaura (Aryl/Vinyl Boronates) Decision->Suzuki Sono Sonogashira (Terminal Alkynes) Decision->Sono Buchwald Buchwald-Hartwig (Amines) Decision->Buchwald LigandS Ligand: SPhos or XPhos Reason: High TOF, stability Suzuki->LigandS LigandSo Ligand: XPhos or P(tBu)3 Reason: Prevents homocoupling Sono->LigandSo LigandB Ligand: BrettPhos or RuPhos Reason: Prevents β-elimination Buchwald->LigandB

Caption: Ligand selection strategy for hindered naphthalene scaffolds based on reaction type.

Protocol 1: Suzuki-Miyaura Coupling

Objective: Synthesis of Ethyl 2-aryl-1-naphthoates. Challenge: Protodeboronation of the boronic acid due to slow oxidative addition. Solution: Use of SPhos Pd G3 precatalyst to ensure rapid initiation.

Reagents & Setup
ComponentEquivalentsRole
Ethyl 2-bromo-1-naphthoate 1.0 equivElectrophile
Aryl Boronic Acid 1.5 equivNucleophile (Excess required)
SPhos Pd G3 0.02 - 0.05 equivPrecatalyst (Air stable)
K₃PO₄ (Tribasic) 2.0 equivBase (Anhydrous)
Toluene / Water (10:1) 0.2 MSolvent System
Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the naphthoate (1.0 equiv), aryl boronic acid (1.5 equiv), SPhos Pd G3 (2-5 mol%), and K₃PO₄ (2.0 equiv).

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).

  • Solvate: Add degassed Toluene and Water (10:1 ratio) via syringe.

    • Note: The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the toluene phase.

  • React: Heat the block to 100 °C for 4–12 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc) or LCMS. The bulky ester may streak on silica; add 1% Et₃N to the eluent if necessary.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography.

Protocol 2: Sonogashira Coupling

Objective: Introduction of alkynyl groups for extended conjugation. Challenge: The electron-rich nature of the naphthalene ring can promote alkyne homocoupling (Glaser coupling) if the Pd cycle is too slow.

Reagents & Setup
ComponentEquivalentsRole
Ethyl 2-bromo-1-naphthoate 1.0 equivElectrophile
Terminal Alkyne 1.2 equivNucleophile
PdCl₂(PPh₃)₂ 0.05 equivCatalyst (Standard)
CuI 0.02 equivCo-catalyst
Et₃N 3.0 equivBase & Solvent co-factor
DMF 0.2 MSolvent (Anhydrous)
Step-by-Step Procedure
  • Charge: Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (2 mol%) to the reaction vessel containing the naphthoate.

  • Degas: Critical Step. Oxygen must be rigorously excluded to prevent Glaser homocoupling of the alkyne. Purge with Argon for 10 mins.

  • Add Liquids: Add anhydrous DMF and Et₃N.

  • Add Alkyne: Add the terminal alkyne dropwise.[1]

  • React: Heat to 80 °C .

    • Expert Tip: If the reaction stalls, boost the temperature to 100 °C or switch to XPhos Pd G3 (copper-free conditions) to avoid alkyne dimerization.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify.

Protocol 3: Buchwald-Hartwig Amination

Objective: Synthesis of N-substituted naphthyl amines. Challenge: The 1-ester group creates significant steric clash, making C-N bond formation difficult. Reductive elimination is the rate-limiting step. Solution: BrettPhos is strictly required for primary amines; RuPhos for secondary amines.

Catalytic Cycle Visualization

The following diagram highlights the specific interaction of the Buchwald precatalyst in this hindered system.

BuchwaldCycle PreCat BrettPhos Pd G3 (Precatalyst) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation OxAdd Oxidative Addition (Pd-Ar-Br) ActivePd->OxAdd + Naphthoate AmineBind Amine Binding (Pd-Ar-N) OxAdd->AmineBind + Amine / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim Rate Limiting Step RedElim->ActivePd Regeneration

Caption: Buchwald-Hartwig catalytic cycle using G3 precatalysts for hindered substrates.

Step-by-Step Procedure
  • Solvent Prep: Use 1,4-Dioxane or t-Amyl alcohol . Solvents must be anhydrous.[1]

  • Base Selection: Use Cs₂CO₃ (weak base) for sensitive functional groups. Use NaOtBu (strong base) for unactivated amines.

  • Reaction Assembly:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)[2]

    • BrettPhos Pd G3 (0.02 equiv)

    • NaOtBu (1.4 equiv)

    • Dioxane (0.1 M)

  • Execution: Heat to 100–110 °C for 12 hours.

  • Note: If using primary amines, ensure strict stoichiometry to prevent bis-arylation, though the steric bulk of the naphthoate usually prevents a second addition.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure due to sterics.Switch ligand to XPhos or AdBrettPhos . Increase Temp to 120°C.
Hydrolysis of Ester Base is too strong or water content too high.Switch base to K₃PO₄ (anhydrous) or CsF . Use anhydrous dioxane.
Homocoupling (Alkyne) Oxygen presence in Sonogashira.Degas solvents more thoroughly (Freeze-Pump-Thaw). Switch to Cu-free protocol.
Pd Black Precipitation Catalyst decomposition (Ligand dissociation).Lower temperature slightly or add 10% excess free ligand (e.g., add free SPhos).

References

  • BenchChem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 2-Bromo-4-methoxybenzoate. (Adapted for Naphthoate analogs).

  • Organic Chemistry Portal. Buchwald-Hartwig Amination: Development and Mechanism.

  • ScienceDirect. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 2021.[3]

  • RSC Publishing. Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos.[4] Chem. Commun.

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol.

Sources

Application Note: Site-Selective Peri-C–H Functionalization of Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the site-selective C–H functionalization of Ethyl 2-bromo-1-naphthoate . While the naphthalene core is a privileged scaffold in drug discovery (e.g., netupitant, nafacad), the simultaneous presence of a directing group (ester at C1) and a reactive handle (bromide at C2) presents a unique chemoselectivity challenge.

Standard cross-coupling techniques would target the C2–Br bond. However, this guide focuses on preserving the C2–Br handle while functionalizing the spatially unique C8 (peri) position . This orthogonal functionalization strategy enables the rapid construction of 1,2,8-trisubstituted naphthalenes, a substitution pattern difficult to access via classical electrophilic aromatic substitution.

Key Protocols Covered:

  • Rh(III)-Catalyzed Peri-C–H Alkenylation: For introducing olefinic handles.

  • Pd(II)-Catalyzed Peri-C–H Acetoxylation: For introducing oxygen functionality.

Structural Analysis & Strategic Logic

The Challenge of Regioselectivity

The substrate, Ethyl 2-bromo-1-naphthoate, possesses three distinct reactive sites. Successful method development requires selecting a catalyst system that discriminates between them based on electronic and steric factors.

  • C2 Position (C–Br): Highly reactive toward Pd(0) via oxidative addition. To preserve this site, we must avoid low-valent Pd(0) intermediates or use a metal with higher oxidative addition barriers for aryl halides (e.g., Rh(III)).

  • C8 Position (Peri-C–H): The target site. The ester carbonyl oxygen at C1 can coordinate to a metal center, placing the metal in proximity to C8. This forms a thermodynamically stable 5-membered metallacycle.

  • C3 Position (Ortho-C–H): Theoretically accessible via the ester DG, but sterically encumbered by the bulky C2–Br atom.

The Solution: High-Valent Catalysis

We utilize Cp*Rh(III) catalysis.[1] Unlike Pd(0)/Pd(II) cycles, the Rh(III) center typically does not undergo oxidative addition into Ar–Br bonds under standard conditions, allowing for exclusive C–H activation at the C8 position directed by the ester.

Decision Logic Diagram

The following diagram illustrates the mechanistic logic driving the protocol selection.

LogicFlow Substrate Ethyl 2-bromo-1-naphthoate Goal Target: C8 (Peri) Functionalization Substrate->Goal Constraint Constraint: Preserve C2-Br Substrate->Constraint PathB Rh(III) Catalysis (C-H Activation) Goal->PathB PathA Pd(0) Catalysis (Suzuki/Heck) Constraint->PathA Incompatible Constraint->PathB Compatible OutcomeA Oxidative Addition at C2-Br (Undesired) PathA->OutcomeA OutcomeB Ester-Directed C8 Activation (Desired) PathB->OutcomeB

Figure 1: Strategic decision tree for selecting Rh(III) catalysis to ensure chemoselectivity.

Protocol 1: Rh(III)-Catalyzed Peri-C–H Alkenylation

This protocol utilizes a cationic Rh(III) species generated in situ to activate the C8–H bond, followed by insertion of an acrylate (Heck-type product) without consuming the C2–Br handle.

Reaction Scheme

Substrate: Ethyl 2-bromo-1-naphthoate (1.0 equiv) Coupling Partner: Ethyl Acrylate (2.0 equiv) Catalyst: [Cp*RhCl₂]₂ (2.5 mol%) Activator: AgSbF₆ (10 mol%) Oxidant: Cu(OAc)₂ (2.0 equiv) Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol Temp: 100 °C

Step-by-Step Procedure
  • Catalyst Pre-activation (Glovebox/Schlenk Line):

    • In a dried screw-cap reaction vial (10 mL), add [Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol) and AgSbF₆ (34.4 mg, 0.10 mmol).

    • Note: AgSbF₆ abstracts chloride ligands, generating the active cationic species 2.

    • Add 2.0 mL of anhydrous DCE. Stir at RT for 5 minutes. A white precipitate (AgCl) will form.

  • Substrate Addition:

    • Add Ethyl 2-bromo-1-naphthoate (279 mg, 1.0 mmol).

    • Add Cu(OAc)₂ (363 mg, 2.0 mmol). Crucial: The oxidant regenerates Rh(III) from Rh(I).

    • Add Ethyl Acrylate (216 µL, 2.0 mmol).

  • Reaction:

    • Seal the vial with a PTFE-lined cap.

    • Heat to 100 °C in an aluminum heating block for 16–24 hours .

    • Monitoring: Check via TLC (Hexane/EtOAc 8:1). The product usually has a lower Rf than the starting material due to the extended conjugation.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove Cu salts and AgCl.

    • Wash the filtrate with saturated NaHCO₃ (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via silica gel flash chromatography using a gradient of Hexanes/EtOAc (0% to 15% EtOAc).

Mechanistic Pathway (Rh-Catalysis)

The following diagram details the catalytic cycle, highlighting the critical "Peri-C-H Activation" step.

RhCycle PreCat [Cp*RhCl2]2 + AgSbF6 ActiveCat Active Species [Cp*Rh(OAc)]+ PreCat->ActiveCat Coordination Ester Coordination (Pre-complex) ActiveCat->Coordination + Substrate CH_Activation C8-H Activation (Rhodacycle Formation) Coordination->CH_Activation - HOAc Insertion Olefin Insertion CH_Activation->Insertion + Acrylate BetaElim Beta-Hydride Elimination Insertion->BetaElim RedElim Reductive Elimination (Product Release) BetaElim->RedElim Reox Reoxidation Rh(I) -> Rh(III) (Cu(OAc)2) RedElim->Reox - Product Reox->ActiveCat

Figure 2: Catalytic cycle for Rh(III)-catalyzed peri-C–H alkenylation.

Protocol 2: Pd(II)-Catalyzed Peri-C–H Acetoxylation

If oxygenation is required, a Pd(II)/Pd(IV) manifold can be accessed.[3][4] This reaction is sensitive to moisture and requires strong oxidants.

Reaction Scheme

Substrate: Ethyl 2-bromo-1-naphthoate (1.0 equiv) Reagent: PhI(OAc)₂ (2.0 equiv) – Acts as both oxidant and acetate source. Catalyst: Pd(OAc)₂ (5-10 mol%) Solvent: Acetic Acid / Acetic Anhydride (1:1) Temp: 80–100 °C

Step-by-Step Procedure
  • Setup:

    • In a 20 mL vial, combine Ethyl 2-bromo-1-naphthoate (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and PhI(OAc)₂ (644 mg, 2.0 mmol).

  • Solvent Addition:

    • Add Glacial Acetic Acid (2 mL) and Acetic Anhydride (2 mL).

    • Note: Acetic anhydride acts as a water scavenger to prevent hydrolysis of the ester.

  • Reaction:

    • Seal and heat to 100 °C for 12 hours.

    • The solution typically turns dark brown/black (Pd black formation indicates catalyst decomposition; if this happens too early, add 1 equiv of KOAc to stabilize).

  • Work-up:

    • Dilute with EtOAc and neutralize carefully with saturated Na₂CO₃ (gas evolution!).

    • Extract with EtOAc, dry, and concentrate.

  • Purification:

    • Flash chromatography (Hexane/EtOAc). The product is Ethyl 8-acetoxy-2-bromo-1-naphthoate.

Critical Control Points & Troubleshooting

ParameterIssueSolution
Moisture Inhibits cationic Rh(III) generation.Use anhydrous DCE/t-Amyl alcohol. Store AgSbF₆ in a desiccator.
C2-Br Loss Debromination observed (Product mass -80).Indicates Pd(0) formation or excessive reduction. Switch strictly to Rh(III) protocol. Avoid phosphine ligands which promote oxidative addition.
Low Conversion Steric hindrance of the ester.Increase temperature to 120 °C. Ensure [Cp*RhCl₂]₂ quality (should be dark red crystals, not brown powder).
Regioselectivity C3 functionalization (minor).C3 is sterically blocked by Br, so this is rare. If observed, lower temperature to 80 °C to favor the kinetic peri-product.

Safety Information

  • 1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Handle in a fume hood.

  • AgSbF₆: Corrosive and moisture sensitive. Causes severe skin burns.

  • Ethyl 2-bromo-1-naphthoate: Potential skin irritant. Treat as a generic halogenated aromatic.

References

  • Satoh, T., & Miura, M. (2010). "Transition-Metal-Catalyzed Regioselective Functionalization of C-H Bonds of Naphthalene and Anthracene Derivatives." Chemistry – A European Journal, 16(37), 11212–11222. Link

    • Key Insight: Establishes the "peri-effect" and the ability of carbonyl groups to direct C8 activ
  • Ueura, K., Satoh, T., & Miura, M. (2007). "Rhodium- and Iridium-Catalyzed Oxidative Coupling of Benzoic Acids with Alkynes and Alkenes via C-H Bond Cleavage." Journal of Organic Chemistry, 72(14), 5362–5367. Link

    • Key Insight: foundational work on Rh(III)
  • Li, X., et al. (2012). "Rh(III)-Catalyzed C-H Activation/Cyclization of Benzamides and Naphthamides." Angewandte Chemie International Edition, 51(27), 6693-6697. Link

    • Key Insight: Demonstrates the robustness of Rh(III) systems in the presence of halogens.
  • Wang, F., et al. (2012). "Rhodium(III)-Catalyzed C-H Activation of Arenes with Acrylates: A Versatile Route to Functionalized Naphthalenes." Chemical Science, 3, 1645-1649. Link

    • Key Insight: Specific protocols for alkenylation of naphthoic acid deriv

Sources

Preparation of 1-substituted 2-naphthoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation of 1-Substituted 2-Naphthoic Acid Derivatives

Introduction & Scientific Background

The naphthalene core is a privileged scaffold in medicinal chemistry and materials science. Specifically, 1-substituted 2-naphthoic acid derivatives serve as critical building blocks for synthesizing P2Y14 receptor antagonists[1], human CCR8 antagonists[2], and axially chiral biaryl compounds used in asymmetric catalysis[3].

Functionalizing the C1 position (the peri-position) of 2-naphthoic acid presents unique synthetic challenges. The adjacent C8 peri-hydrogen creates significant steric hindrance, which can impede both transition-metal-catalyzed cross-couplings and directed metalation strategies[4]. As a Senior Application Scientist, it is crucial to understand that overcoming this steric barrier requires precise control over reaction kinetics, catalyst selection, and directing group chemistry.

This application note details two highly robust, self-validating synthetic strategies for preparing 1-substituted 2-naphthoic acids:

  • Bottom-Up Halogenation & Cross-Coupling: Utilizing 1-bromo-2-naphthoic acid as a versatile electrophile for Suzuki-Miyaura couplings[5][6].

  • Directed Ortho Metalation (DoM): Leveraging the Complex Induced Proximity Effect (CIPE) to regioselectively functionalize the C1 position[7].

Mechanistic Causality & Experimental Design

The Steric Dynamics of Suzuki-Miyaura Coupling

When coupling 1-bromo-2-naphthoic acid with arylboronic acids, the steric bulk of the peri-hydrogen restricts rotation around the newly formed C–C bond. While this restricted rotation is highly prized for generating axially chiral biaryls[3], it significantly raises the activation energy for the transmetalation and reductive elimination steps in the palladium catalytic cycle. To force the reaction to completion, a biphasic solvent system (Toluene/EtOH/H₂O) is employed. The water dissolves the inorganic base (e.g., K₂CO₃) to activate the boronic acid into a more reactive boronate species, while ethanol acts as a phase-transfer agent, ensuring the palladium catalyst and substrates remain in intimate contact[6].

Regiocontrol in Directed Ortho Metalation (DoM)

Direct deprotonation of unprotected 2-naphthoic acid often yields intractable mixtures of 1- and 3-substituted products due to the steric repulsion at C1[4]. To achieve absolute C1-regioselectivity, the carboxylic acid is first converted into a tertiary amide (e.g., N,N-diethylamide). The amide oxygen acts as a powerful Directed Metalation Group (DMG). It strongly coordinates the lithium cation of the base (e.g., s-BuLi), forming a pre-coordination complex. This proximity effect kinetically drives the highly basic anionic center to deprotonate the adjacent, sterically hindered C1 proton over the C3 proton[7].

Synthetic Workflows

Workflow Start 2-Naphthoic Acid (Starting Material) Bromination Bromination / Oxidation (e.g., via 1-bromo-2-methylnaphthalene) Start->Bromination Pathway A DoM Directed Ortho Metalation (DoM) s-BuLi/TMEDA, THF, -78 °C Start->DoM Pathway B Intermediate 1-Bromo-2-naphthoic Acid (Key Intermediate) Bromination->Intermediate Suzuki Suzuki-Miyaura Coupling Pd-Catalyst, Ar-B(OH)2, Base Intermediate->Suzuki ProductA 1-Aryl-2-naphthoic Acid (Biaryl Derivatives) Suzuki->ProductA Electrophile Electrophilic Trapping (E+ = MeI, I2, DMF, etc.) DoM->Electrophile ProductB 1-Alkyl/Halo/Formyl-2-naphthoic Acid (Diverse Substitutions) Electrophile->ProductB

Figure 1: Divergent synthetic pathways for 1-substituted 2-naphthoic acid derivatives.

Quantitative Data Summary

The following table summarizes the validated reaction parameters for synthesizing diverse 1-substituted 2-naphthoic acid architectures.

Target DerivativeStarting MaterialKey Reagents / CatalystReaction TypeTypical Yield
1-Bromo-2-naphthoic acid 1-Bromo-2-hydroxymethyl naphthaleneKMnO₄, NaOH, H₂O, 90 °COxidation75–85%
1-Aryl-2-naphthoic acid 1-Bromo-2-naphthoic acidAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Suzuki-Miyaura65–95%
1-Alkyl-2-naphthoic acid 2-Naphthoic acid N,N-diethylamide1. s-BuLi/TMEDA 2. Alkyl HalideDoM & Trapping70–80%

Step-by-Step Experimental Protocols

Protocol A: Preparation of 1-Bromo-2-naphthoic Acid via Oxidation

This protocol utilizes the controlled oxidation of a functionalized precursor to avoid the poor regioselectivity of direct naphthoic acid bromination[5].

  • Reagent Preparation: Dissolve 1-bromo-2-hydroxymethyl naphthalene (10.0 mmol) in a mixture of pyridine (15 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Oxidation: Heat the mixture to 90 °C. Slowly add potassium permanganate (KMnO₄, 25.0 mmol) in small portions over 1 hour to prevent thermal runaway.

  • Reaction Monitoring: Maintain the temperature at 90 °C for an additional 2 hours. The purple solution will transition to a dark brown suspension as MnO₂ precipitates.

  • Workup: Filter the hot mixture through a pad of Celite to remove MnO₂, washing the filter cake with hot water (2 × 20 mL).

  • Acidification: Cool the filtrate to 0 °C in an ice bath and carefully acidify to pH 2 using 6M HCl. A white precipitate of 1-bromo-2-naphthoic acid will form.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford the pure product as a white powder.

Protocol B: Regioselective Synthesis of 1-Aryl-2-naphthoic Acids (Suzuki-Miyaura)

This protocol establishes a self-validating biphasic system to overcome the steric hindrance of the peri-position[6].

  • System Assembly: To a 50 mL Schlenk tube, add 1-bromo-2-naphthoic acid (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 10 mL of a 3:1:1 mixture of Toluene/Ethanol/Water.

  • Degassing: Sparge the biphasic mixture with ultra-pure Argon for exactly 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and catalyst degradation.

  • Catalyst Introduction: Quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under a positive flow of Argon. Seal the tube.

  • Coupling: Heat the reaction mixture to 80 °C with vigorous stirring for 12–18 hours.

  • Isolation: Cool to room temperature, dilute with ethyl acetate (20 mL), and acidify the aqueous layer to pH 3 with 1M HCl. Extract the aqueous layer with ethyl acetate (2 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol C: Synthesis of 1-Alkyl-2-naphthoic Acids via Directed Ortho Metalation

This protocol utilizes a tertiary amide DMG to force C1-metalation[7]. Note: Strict anhydrous conditions are mandatory.

  • Pre-cooling: In an oven-dried, Argon-purged flask, dissolve 2-naphthoic acid N,N-diethylamide (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add s-butyllithium (s-BuLi, 1.1 mmol, 1.4 M in cyclohexane) over 10 minutes. Stir the resulting deep-red/orange solution at -78 °C for 1 hour to ensure complete formation of the C1-lithiated species.

  • Electrophilic Trapping: Slowly inject the neat alkyl halide (e.g., Iodomethane, 1.5 mmol). Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extraction & Deprotection: Extract with diethyl ether (3 × 15 mL). The resulting 1-alkyl-2-naphthamide can be subsequently hydrolyzed to the free carboxylic acid by refluxing in a mixture of 6M HCl and dioxane for 24 hours.

References

  • 1-Bromo-2-naphthoic Acid: Chemical Properties and Synthesis Routes NBInno URL: [Link]

  • Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos Chemical Communications (RSC Publishing) URL: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists PubMed (NIH) URL:[Link]

  • Metalation of 2-Heterosubstituted Naphthalenes at the 1- or 3-Position: Factors That May Determine the Regiochemistry Synthesis (ResearchGate) URL:[Link]

  • Carboxylic acid amides: Topics by Science.gov Science.gov URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Bromination of Ethyl 1-Naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the electrophilic aromatic bromination of naphthalene derivatives. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals aiming to optimize the yield and regioselectivity of Ethyl 5-bromo-1-naphthoate .

Below, we dissect the mechanistic causality behind common experimental failures, provide field-proven troubleshooting FAQs, and outline a self-validating standard operating procedure (SOP).

Mechanistic Overview: Regioselectivity in Naphthalene Systems

Understanding the electronic and steric environment of your substrate is the first step in troubleshooting. The ethyl ester group (-COOEt) at the C1 position is an electron-withdrawing group (EWG). In a fused bicyclic naphthalene system, an EWG at the C1 (


) position severely deactivates its own ring. Consequently, the incoming electrophile is directed to the more electron-rich unsubstituted ring, specifically targeting the 

-positions (C5 and C8).

G A Ethyl 1-naphthoate (Deactivated Ring) B Bromonium Complex [Br+] A->B Br2 / FeBr3 (Activation) C Wheland Intermediate (C5 Attack) B->C Regioselective (Sterically Favored) D Wheland Intermediate (C8 Attack) B->D Competing (Steric Clash) E Ethyl 5-bromo-1-naphthoate (Major, 75%) C->E Rearomatization (-H+) F Ethyl 8-bromo-1-naphthoate (Minor, 8%) D->F Rearomatization (-H+)

Figure 1: Regioselective electrophilic aromatic bromination pathway of Ethyl 1-naphthoate.

Troubleshooting FAQs

Q1: Why is my bromination yielding a mixture of isomers, and how can I maximize the formation of the 5-bromo product? A: You are likely observing a mixture of the 5-bromo and 8-bromo isomers. While the electronic deactivation of the C1 ester directs the electrophile to both C5 and C8, the C5 position is thermodynamically and kinetically favored. The C8 position suffers from severe peri-steric hindrance due to the bulky ester group at C1. Fix: To maximize the C5/C8 ratio, lower the reaction temperature and utilize a bulkier Lewis acid catalyst (e.g., AlBr₃ instead of FeBr₃). The bulkier catalytic complex amplifies the steric clash at the C8 position, heavily biasing the Wheland intermediate formation toward C5.

Q2: My reaction stalls at ~60% conversion when using Br₂ in glacial acetic acid. How can I drive it to completion? A: The classical approach to brominating 1-naphthoic acid derivatives utilizes molecular bromine in glacial acetic acid at elevated temperatures (80–110 °C) 1. However, this method often yields only ~61% of the desired 5-bromo isomer and requires extended reaction times of up to 48 hours [[2]](). The deactivating nature of the ester makes the ring a poor nucleophile. Fix: Instead of relying on thermal activation, shift to a potent Lewis acid-catalyzed system (e.g., FeBr₃) in a non-coordinating solvent like anhydrous dichloromethane (DCM) 3. This generates a highly reactive bromonium species (


), allowing the reaction to reach >95% conversion at room temperature.

Q3: I am observing significant formation of 1-naphthoic acid (hydrolysis byproduct). How do I prevent ester cleavage? A: Ester hydrolysis is a common failure mode when using Br₂ in acetic acid at high temperatures. The substitution reaction generates stoichiometric hydrobromic acid (HBr). At 110 °C, in the presence of trace moisture found in glacial acetic acid, HBr acts as a potent acid catalyst that cleaves the ethyl ester. Fix: Ensure strictly anhydrous conditions. Switch to the DCM/FeBr₃ protocol (detailed below) which operates at 25 °C, completely suppressing thermal acid-catalyzed hydrolysis.

Q4: What is the most efficient way to separate the 5-bromo isomer from the 8-bromo isomer? A: While column chromatography (silica gel, hexanes/ethyl acetate gradient) is possible, it is resource-intensive at scale. A field-proven method is selective recrystallization. The Ethyl 5-bromo-1-naphthoate exhibits significantly lower solubility in cold ethanol compared to the sterically strained 8-bromo isomer. Dissolving the crude mixture in boiling ethanol and executing a slow cooling ramp to 4 °C will selectively precipitate the 5-bromo product.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and yield, clearly demonstrating the superiority of Lewis acid-catalyzed pathways over classical thermal methods.

Reaction ConditionsCatalystTemp (°C)Time (h)Conversion (%)5-Bromo Yield (%)8-Bromo Yield (%)Hydrolysis (%)
Br₂ (1.2 eq) in Glacial AcOHNone110489261148
NBS (1.2 eq) in DMFNone80246545102
Br₂ (1.1 eq) in DCM FeBr₃ (0.1 eq) 25 12 >95 75 8 <1
Br₂ (1.1 eq) in DCMAlBr₃ (0.1 eq)018>95824<1

Optimized Experimental Protocol: Lewis Acid-Catalyzed Bromination

This protocol utilizes FeBr₃ in anhydrous DCM to ensure high conversion while protecting the ester moiety from hydrolysis. It is designed as a self-validating system , meaning the chemistry provides visual feedback at each critical node.

Materials Required:

  • Ethyl 1-naphthoate (10.0 g, 50.0 mmol, 1.0 eq)

  • Bromine (8.8 g, 55.0 mmol, 1.1 eq)

  • Iron(III) bromide (1.48 g, 5.0 mmol, 0.1 eq)

  • Anhydrous Dichloromethane (DCM) (120 mL)

  • Saturated aqueous Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube (

    
    ) to exclude atmospheric moisture.
    
  • Substrate Activation: Dissolve Ethyl 1-naphthoate in 100 mL of anhydrous DCM. Add the FeBr₃ catalyst in one portion.

    • Self-Validation Checkpoint 1: The solution will slightly darken upon FeBr₃ addition, indicating the formation of the initial substrate-catalyst coordination complex.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve Br₂ in 20 mL of anhydrous DCM and transfer to the dropping funnel. Add the Br₂ solution dropwise over 45 minutes.

    • Causality: Slow addition controls the exothermic generation of the active electrophile and prevents localized concentration spikes that lead to dibromination.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 12 hours.

    • Self-Validation Checkpoint 2: The persistent deep red/orange color of the bromine will gradually fade to a pale amber as the electrophile is consumed by the aromatic ring.

  • Reaction Quenching: Once TLC (Hexanes:EtOAc 9:1) confirms the consumption of the starting material, cool the flask to 0 °C and slowly add 50 mL of saturated aqueous

    
    .
    
    • Self-Validation Checkpoint 3: The addition of thiosulfate will immediately discharge any residual orange tint, confirming the complete reduction of active Br₂ to harmless bromide ions.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with saturated

    
     (50 mL) to neutralize residual HBr, followed by brine (50 mL).
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from boiling ethanol to yield pure Ethyl 5-bromo-1-naphthoate.
    

References

  • Smolecule. "Buy 5-Bromo-1-naphthoic acid | 16726-67-3". 1

  • Royal Society of Chemistry. "Supporting Information A microporous lanthanide-tricarboxylate framework with potential for purification of nature gas". 2

  • BenchChem. "Application Notes and Protocols for the Bromination of Ethylbenzene". 3

Sources

Purification of Ethyl 2-bromo-1-naphthoate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Ethyl 2-bromo-1-naphthoate . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-purity isolation of this specific sterically hindered aromatic ester.

System Overview & Mechanistic Rationale

Ethyl 2-bromo-1-naphthoate presents unique chromatographic behavior due to its structural topology. The bulky bromine atom at the 2-position provides significant steric shielding to the adjacent ester carbonyl at the 1-position. This steric hindrance physically restricts the carbonyl oxygen from engaging in strong hydrogen-bonding interactions with the acidic silanol groups (


) on the silica gel stationary phase. Consequently, this ester elutes faster and requires a less polar mobile phase compared to unhindered naphthoate analogs.

Understanding this causality is critical: your purification strategy must rely on low-polarity solvent systems to maximize theoretical plates and achieve baseline resolution from structurally similar impurities.

Quantitative Data Summary

The following table establishes the baseline chromatographic parameters expected for this system.

ParameterValue / ObservationMechanistic Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard normal-phase support; optimal surface area for flash chromatography[1].
Mobile Phase Hexane / Ethyl AcetateNon-polar alkane base with a mildly polar hydrogen-bond acceptor provides tunable elution[1].
TLC

(Target Ester)
~0.45 - 0.55 (95:5 Hex:EtOAc)Steric shielding by the 2-bromo group reduces silica interaction, increasing mobility.
TLC

(Acid Impurity)
~0.05 - 0.10 (95:5 Hex:EtOAc)Free carboxylic acid of unreacted starting material strongly hydrogen-bonds to silanol sites[2].
Detection Method UV 254 nmThe extended conjugated

-system of the naphthalene ring strongly quenches TLC plate fluorescence[1].

Purification Workflow

Workflow Start Crude Reaction Mixture Workup Aqueous NaHCO3 Wash Start->Workup TLC TLC Optimization (Hexane:EtOAc) Workup->TLC Load Dry Loading onto Silica TLC->Load Elute Gradient Elution (100:0 to 95:5 Hex:EtOAc) Load->Elute Collect Fraction Collection & UV Analysis Elute->Collect Evap Solvent Evaporation Collect->Evap Pure Pure Ethyl 2-bromo-1-naphthoate Evap->Pure

Workflow for silica gel column chromatography purification of Ethyl 2-bromo-1-naphthoate.

Standardized Operating Procedure (SOP)

This self-validating protocol ensures that each step confirms the success of the previous one, minimizing the risk of product loss.

  • Pre-Column Chemical Workup (Critical Step): Before chromatography, dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with saturated aqueous sodium bicarbonate (

    
    )[3].
    
    • Causality: This converts any unreacted 2-bromo-1-naphthoic acid into its water-soluble sodium salt, extracting it into the aqueous phase. Removing the acid chemically prevents severe column streaking later[2].

  • TLC Profiling: Spot the dried organic phase on a silica gel 60 F254 TLC plate. Develop in a 95:5 Hexane:Ethyl Acetate system. Verify the presence of the target ester (

    
     ~0.5) under a 254 nm UV lamp[1].
    
  • Dry Loading: Dissolve the crude product in a minimal volume of dichloromethane. Add dry silica gel (approximately 2-3 times the mass of the crude). Evaporate the solvent entirely under reduced pressure until a free-flowing powder is achieved[1].

    • Causality: Dry loading prevents the "band broadening" that occurs when a sample is liquid-loaded in a solvent stronger than the mobile phase.

  • Column Packing: Secure a glass chromatography column vertically. Slurry-pack the column with silica gel (230-400 mesh) using 100% hexane. Tap the column gently to ensure a tightly packed bed with no trapped air bubbles[4].

  • Sample Application: Carefully pour the dry-loaded silica powder onto the flat top of the column bed. Top with a 1 cm protective layer of acid-washed sand[1].

  • Gradient Elution: Begin eluting with 2-3 column volumes of 100% hexane to flush out highly non-polar impurities. Gradually step the gradient to 98:2, then 95:5 Hexane:Ethyl Acetate.

  • Fraction Collection & Validation: Collect consistent volumes (e.g., 15-20 mL fractions). Spot aliquots from every third fraction onto a TLC plate and visualize under UV light[2]. Combine only the fractions that show a single, pure spot corresponding to the ester.

  • Isolation: Concentrate the combined fractions using a rotary evaporator and dry under high vacuum to yield the purified Ethyl 2-bromo-1-naphthoate[2].

Diagnostic Troubleshooting Guide

Troubleshooting Issue Issue: Product Co-elutes with Impurities Identify Identify Impurity via TLC Issue->Identify Acid Impurity: Unreacted Acid (2-bromo-1-naphthoic acid) Identify->Acid Desbromo Impurity: Des-bromo Ester (Ethyl 1-naphthoate) Identify->Desbromo Sol1 Action: Pre-wash organic layer with sat. NaHCO3 Acid->Sol1 Sol2 Action: Use shallow gradient (99:1 Hex:EtOAc) Desbromo->Sol2

Diagnostic logic tree for resolving co-elution issues during ester purification.

Q: My product band is tailing significantly across multiple fractions. How do I fix this? A: Esters typically elute as sharp, symmetrical bands on standard silica. If severe tailing occurs, it is highly likely that your sample is contaminated with unreacted 2-bromo-1-naphthoic acid. Carboxylic acids interact heavily with silanol groups, causing them to streak and drag other compounds with them[2]. Resolution: Do not attempt to fix this on the column. Stop, recover your material, and perform a rigorous aqueous workup with 1M


 or saturated 

to chemically remove the acid before re-running the column.

Q: I cannot separate Ethyl 2-bromo-1-naphthoate from the des-bromo impurity (Ethyl 1-naphthoate). The


 values are nearly identical. 
A:  This is a classic separation challenge. The des-bromo impurity lacks the halogen dipole, but the overall polarity difference between the two esters is marginal.
Resolution:
  • Maximize Theoretical Plates: Reduce the polarity of your mobile phase to an isocratic 99:1 or 98:2 Hexane:Ethyl Acetate system. This increases the column residence time, allowing minor partitioning differences to resolve the bands.

  • Alternative Stationary Phase: If standard silica fails, consider using silver nitrate-impregnated silica gel (

    
    -silica). Silver ions coordinate with the 
    
    
    
    -electron cloud of the aromatic rings; the steric bulk of the 2-bromo group will inhibit this coordination compared to the unhindered des-bromo ester, creating a distinct separation advantage.

Q: The product seems to be crystallizing or precipitating on the column head during elution. What happened? A: Ethyl 2-bromo-1-naphthoate can precipitate if its localized concentration exceeds its solubility limit in the highly non-polar initial mobile phase (100% hexane). Resolution: Ensure your sample is not overloaded (maintain a crude-to-silica mass ratio of 1:50 or 1:100). If precipitation occurs, introduce a small percentage (1-2%) of a solubilizing solvent like dichloromethane (DCM) into the mobile phase to push the compound back into solution without drastically increasing the overall solvent polarity.

Frequently Asked Questions (FAQs)

Q1: Can I use liquid loading instead of dry loading for this compound? A: While liquid loading is possible if the crude is highly soluble in hexane, dry loading is strongly recommended. If you dissolve the crude in a polar solvent (like DCM or EtOAc) to liquid-load it, that polar solvent will act as a localized "strong mobile phase," pushing the ester down the column prematurely and causing severe band broadening[1]. Dry loading ensures the compound begins partitioning in the exact mobile phase you have selected.

Q2: Is it necessary to use neutral or end-capped silica gel for this ester? A: No. Unlike sensitive acetals or basic amines that require neutral or deactivated silica to prevent degradation[5], standard weakly acidic silica gel (230-400 mesh) is perfectly stable and highly effective for aromatic naphthoate esters[2].

Q3: How do I scale up this purification from 100 mg to 10 grams? A: When scaling up, maintain the same crude-to-silica ratio (1:50). More importantly, maintain the linear velocity of the mobile phase. A wider column diameter will be required. Do not simply increase the solvent polarity to speed up the larger column, as this will collapse your resolution. Stick to the optimized 95:5 Hexane:Ethyl Acetate gradient.

References

  • Benchchem. "Technical Support Center: Purification of 1-Naphthoic Acid via Column Chromatography." Benchchem.com.
  • Royal Society of Chemistry. "Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids." RSC.org.
  • Benchchem. "Application Note and Protocol: Purification of 1-Benzyl-2-naphthol by Column Chromatography." Benchchem.com.
  • ResearchGate. "Isolation And Purification Of Substance By Column Chromatography." ResearchGate.net.
  • Organic Syntheses. "1-Naphthoic acid, ethyl ester." OrgSyn.org.

Sources

Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-bromo-1-naphthoate Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the palladium-catalyzed cross-coupling of ethyl 2-bromo-1-naphthoate . This substrate is notoriously difficult due to a "perfect storm" of steric hindrance.

The core issue is structural causality: The naphthalene ring is planar, but the C1-ethyl ester experiences severe steric repulsion from the peri-hydrogen at the C8 position. To relieve this strain, the ester carbonyl group rotates orthogonally out of the plane of the naphthalene ring. This orientation places the bulky ethyl group directly over the adjacent C2-bromide, creating a massive 3D steric shield. This shield severely retards the initial oxidative addition of the palladium catalyst into the C-Br bond.

This guide provides field-proven, self-validating methodologies and troubleshooting logic to successfully execute Suzuki-Miyaura and Buchwald-Hartwig couplings with this demanding substrate.

Diagnostic Workflow for Hindered Couplings

When a coupling reaction fails, identifying the exact stalled step within the catalytic cycle is critical for selecting the right intervention.

Troubleshooting Start Reaction Stalls: Ethyl 2-bromo-1-naphthoate Check Analyze Crude by LC-MS/NMR Start->Check Issue1 High Starting Material (Failed Oxidative Addition) Check->Issue1 Issue2 High Protodeboronation (Slow Transmetalation) Check->Issue2 Issue3 Dehalogenation Product (β-Hydride Elimination) Check->Issue3 Sol1 Switch to Monoligated Pd(0) e.g., XPhos, TNpP, or NHC Issue1->Sol1 Sol2 Use Slow Addition of Boronic Acid or Anhydrous Base (Cs2CO3) Issue2->Sol2 Sol3 Use Conformationally Rigid Ligands e.g., AntPhos Issue3->Sol3

Diagnostic workflow for troubleshooting failed couplings of sterically hindered naphthoates.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction return >90% unreacted ethyl 2-bromo-1-naphthoate even at elevated temperatures? A1: This is a classic symptom of failed oxidative addition. Traditional bidentate ligands (like dppf or BINAP) or small monophosphines form stable, bis-ligated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 complexes. The steric bulk of the C1-ethyl ester prevents this bulky complex from approaching the C2-Br bond.
Solution: You must force the formation of a highly reactive, 14-electron monoligated 

species. Dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos, or conformationally flexible bulky ligands like Trineopentylphosphine (TNpP)[1], are specifically designed to sterically favor the

state, drastically lowering the activation barrier for oxidative addition into hindered bonds[2].

Q2: I am seeing complete consumption of my boronic acid, but no product formation. What is happening? A2: You are observing competitive protodeboronation. Because the oxidative addition into ethyl 2-bromo-1-naphthoate is sluggish, the boronic acid remains in the basic, aqueous reaction mixture for an extended period, leading to its hydrolytic degradation. Solution: Shift to anhydrous conditions using a finely milled, insoluble base like


 or 

in a polar aprotic solvent (e.g., Toluene or 1,4-Dioxane)[3]. Alternatively, use syringe pump addition to keep the steady-state concentration of the boronic acid low, ensuring it only reacts when the Pd(II)-aryl intermediate is ready for transmetalation.

Q3: Can I perform Buchwald-Hartwig aminations on this substrate? A3: Yes, but reductive elimination becomes the new bottleneck. While bulky ligands help oxidative addition, coupling an amine to a hindered naphthyl ring creates extreme steric crowding at the Pd(II) center prior to C-N bond formation. Solution: Use BrettPhos or its precatalyst. The 3-position substituents on the BrettPhos ligand lock the orientation of the phosphine over the bottom phenyl ring, forcing the substrate ligands closer together and accelerating reductive elimination[4].

Quantitative Ligand Selection Matrix

Selecting the correct ligand is the single most important variable for this substrate. The following table summarizes quantitative data and structural advantages for state-of-the-art ligand systems used in highly hindered couplings.

Ligand SystemTarget ReactionTypical Catalyst LoadingExpected Yield RangeKey Structural Advantage
XPhos / SPhos Aryl-Aryl Suzuki1 - 3 mol%75 - 95%Bulky biaryl backbone sterically favors monoligated Pd(0) formation.
TNpP Hindered Suzuki/Buchwald2 - 5 mol%70 - 90%Conformational flexibility accommodates extreme di-ortho steric bulk[1].
AntPhos Aryl-Alkyl Suzuki1 mol%60 - 85%Rigid anthracenyl moiety inhibits β-hydride elimination pathways[5].
BrettPhos Buchwald-Hartwig (1° Amines)1 - 4 mol%80 - 98%3-position substitution locks orientation, accelerating reductive elimination[4].
IMes (NHC) Room Temp Suzuki1 - 2 mol%85 - 99%Flexible steric bulk allows high turnover at mild temperatures[6].

Self-Validating Experimental Protocol

To overcome the initiation lag common with hindered substrates, I recommend using a Generation 3 (G3) Buchwald Precatalyst . This ensures rapid, quantitative generation of the active


 species without the need for an external reducing agent.
Protocol: Suzuki-Miyaura Coupling of Ethyl 2-bromo-1-naphthoate using XPhos Pd G3

Step 1: Reagent Preparation (Glovebox or Standard Schlenk Technique) Charge a dry, septum-capped reaction vial with:

  • Ethyl 2-bromo-1-naphthoate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol) — Causality: The 0.5 equiv excess accounts for minor unavoidable protodeboronation.

  • Anhydrous, finely milled

    
     (3.0 equiv, 3.0 mmol)
    

Step 2: Catalyst Assembly Add XPhos Pd G3 (2 mol%, 0.02 mmol) and free XPhos ligand (2 mol%, 0.02 mmol).

  • Self-Validation Check: Maintaining a strict 1:1 Pd:Ligand ratio is critical. Excess phosphine ligand will drive the equilibrium toward the inactive

    
     resting state, killing the reaction[3].
    

Step 3: Solvent Addition Inject 5.0 mL of rigorously degassed, anhydrous 1,4-Dioxane (0.2 M concentration).

  • Visual Check: Upon stirring at room temperature for 5 minutes, the solution should transition from a dark red/brown (precatalyst) to a pale yellow/orange, indicating successful activation to the Pd(0) species.

Step 4: Reaction Execution & In-Process Control (IPC) Seal the vial and heat to 100 °C.

  • Self-Validation Check (IPC): Run an LC-MS aliquot at the 2-hour mark.

    • Scenario A: If the ratio of boronic acid to naphthoate is dropping rapidly but the product mass is absent, protodeboronation is occurring. Immediate action: Cool the reaction, add 1.0 equiv more of boronic acid, and verify that your

      
       is not clumped.
      
    • Scenario B: If starting materials are untouched, verify the solvent was properly degassed; oxygen poisons the monoligated Pd(0) species.

Step 5: Workup Once complete (typically 12-16 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and phosphate salts. Concentrate and purify via silica gel flash chromatography.

Mechanistic Pathway: The Monoligated Advantage

Understanding the catalytic cycle reinforces why standard ligands fail and why bulky ligands succeed. The diagram below illustrates the critical dependence on the 14-electron


 species.

CatalyticCycle Pd0 Pd(0)L Active Species PdII_Ox Pd(II)(Ar)(Br)L Oxidative Addition Pd0->PdII_Ox Ar-Br PdII_Trans Pd(II)(Ar)(Ar')L Transmetalation PdII_Ox->PdII_Trans Ar'-B(OH)2 Base PdII_Trans->Pd0 Reductive Elimination

Monoligated Pd(0) catalytic cycle highlighting critical steps for hindered substrates.

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature Source: Organic Chemistry Portal URL:[Link]

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction Source: ACS Publications URL:[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: RSC.org URL:[Link]

Sources

Removing unreacted starting material from Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. Synthesizing and purifying hindered naphthalene scaffolds—specifically Ethyl 2-bromo-1-naphthoate —requires precise manipulation of thermodynamic and kinetic parameters.

Because this compound can be synthesized via multiple pathways, identifying the exact nature of your "unreacted starting material" is the critical first step. This guide provides a bifurcated troubleshooting approach based on your synthetic route, addressing the chemical causality behind incomplete reactions and providing self-validating purification protocols.

Diagnostic Matrix: Identifying Your Contaminant

Before proceeding with purification, use the table below to identify your unreacted starting material based on your synthetic route.

Synthetic RouteTarget CompoundUnreacted Starting MaterialPhysical StateRecommended Purification Method
Fischer Esterification Ethyl 2-bromo-1-naphthoate2-Bromo-1-naphthoic acidSolid (Acidic)Liquid-Liquid Acid-Base Extraction
Esterification Ethyl 2-bromo-1-naphthoateEthanolLiquid (Volatile)Rotary Evaporation (in vacuo)
Electrophilic Bromination Ethyl 2-bromo-1-naphthoateEthyl 1-naphthoateLiquid/Solid (Neutral)Flash Column Chromatography

Workflow A: Removing Unreacted 2-Bromo-1-naphthoic Acid (Esterification Route)

The Causality: The Peri-Effect

If you synthesized the target ester via the esterification of 2-bromo-1-naphthoic acid, incomplete conversion is highly common. This is driven by the peri-effect [1]. In 1,8-substituted naphthalene cores, the spatial proximity of the C8 hydrogen (the peri position) and the C2 bromine creates a massive steric shield around the C1 carboxylic acid [2]. This steric hindrance blocks the trajectory of the incoming ethanol nucleophile, creating a high kinetic barrier that often results in unreacted acid remaining in the flask even after 24 hours of reflux[1, 2].

PeriEffect Core 1-Naphthoic Acid Scaffold Peri C8 'Peri' Hydrogen (Steric Bulk) Core->Peri Ortho C2 Bromine Atom (Steric Bulk) Core->Ortho Carboxyl C1 Carboxyl Group (Reaction Site) Core->Carboxyl Peri->Carboxyl Blocks Nucleophile Trajectory Ortho->Carboxyl Blocks Nucleophile Trajectory Result Sluggish Esterification (Unreacted Acid Remains) Carboxyl->Result Kinetic Barrier

Diagram 1: The peri-effect and ortho-substitution creating steric shielding at the C1 carboxyl group.

Protocol: Self-Validating Acid-Base Extraction

Because the unreacted starting material is a carboxylic acid and the product is a neutral ester, liquid-liquid extraction is the most efficient purification method.

  • Quench and Dilute: Concentrate the crude reaction mixture in vacuo to remove excess ethanol. Dissolve the remaining residue in an organic solvent with a favorable partition coefficient, such as Ethyl Acetate (EtOAc).

  • Mild Basic Wash (The Validation Step): Transfer the organic phase to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Self-Validation: You will observe immediate effervescence (CO₂ gas evolution). This visually confirms the successful deprotonation of the unreacted 2-bromo-1-naphthoic acid into its water-soluble sodium salt.

    • Critical Action: Vent the separatory funnel frequently to prevent pressure build-up.

  • Phase Separation: Allow the layers to separate. The unreacted starting material partitions into the aqueous layer, while the target Ethyl 2-bromo-1-naphthoate remains in the organic layer.

  • Wash and Dry: Wash the organic layer with saturated brine (NaCl) to break any micro-emulsions and remove residual water. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentrate: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified ester.

Extraction Start Crude Mixture (Ester + Unreacted Acid) Dissolve Dissolve in EtOAc (Organic Phase) Start->Dissolve AddBase Add Sat. NaHCO3 (aq) (Neutralization) Dissolve->AddBase Separate Phase Separation (Separatory Funnel) AddBase->Separate CO2 Gas Evolution (Vent Frequently) OrgLayer Organic Layer (Top) Contains: Ethyl 2-bromo-1-naphthoate Separate->OrgLayer AqLayer Aqueous Layer (Bottom) Contains: Sodium 2-bromo-1-naphthoate Separate->AqLayer Dry Dry over Na2SO4 & Concentrate in vacuo OrgLayer->Dry Pure Product Discard Discard or Acidify to recover starting material AqLayer->Discard Aqueous Waste

Diagram 2: Step-by-step logic for the liquid-liquid acid-base extraction workflow.

Workflow B: Removing Unreacted Ethyl 1-naphthoate (Bromination Route)

The Causality: Electronic Deactivation

If your synthetic route involves the electrophilic aromatic bromination of ethyl 1-naphthoate, incomplete conversion occurs due to electronic effects. The ester group at C1 is mildly electron-withdrawing, which deactivates the naphthalene ring toward electrophilic attack at the C2 position, often leaving unreacted ethyl 1-naphthoate in the mixture.

Protocol: Flash Column Chromatography

Because both the starting material and the product are neutral esters, acid-base extraction will fail. You must rely on chromatographic separation.

  • TLC Profiling: Run a Thin Layer Chromatography (TLC) plate using a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). The brominated product (Ethyl 2-bromo-1-naphthoate) will have a slightly higher Rf value than the starting material due to the large, polarizable bromine atom decreasing the molecule's overall dipole moment.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using the slurry method with 100% Hexanes.

  • Isocratic Elution: Load the crude mixture. Because the Rf difference between these two molecules is small, avoid steep gradients. Elute isocratically with 98:2 Hexanes:EtOAc to maximize theoretical plates and ensure separation.

  • Fraction Collection: Monitor fractions via UV light (254 nm) and pool the fractions containing the pure target compound.

Troubleshooting FAQs

Q: My NaHCO₃ wash formed a thick, milky emulsion in the separatory funnel. How do I break it? A: Emulsions in naphthalene extractions often occur due to matched densities between the organic and aqueous layers, particularly if you used Dichloromethane (DCM) as your solvent. Solution: Add saturated brine (NaCl) directly to the separatory funnel. This increases the ionic strength and density of the aqueous layer, forcing the phases to separate. For future runs, switch your organic solvent from DCM to EtOAc, which has a much lower density than water and rarely forms emulsions in this context.

Q: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (NaHCO₃) to ensure all the unreacted acid is neutralized? A: Absolutely not. Using a strong base like 1M NaOH introduces a severe risk of saponification (base-catalyzed ester hydrolysis). You will inadvertently hydrolyze your newly synthesized Ethyl 2-bromo-1-naphthoate back into 2-bromo-1-naphthoic acid, completely destroying your yield. Always use a mild base like NaHCO₃ or Na₂CO₃ for ester purifications.

Q: I ran a silica column to separate the brominated ester from the unreacted ethyl 1-naphthoate, but they co-eluted. What went wrong? A: The structural difference between the two molecules is only a single bromine atom, leading to nearly identical polarities. If they co-eluted, your solvent system was too polar, causing both compounds to race down the column without interacting sufficiently with the stationary phase. Solution: Drastically reduce the polarity of your eluent (e.g., switch to 99:1 Hexanes:EtOAc) and use a longer column with finer silica gel to increase the theoretical plates required for this difficult separation.

References

  • Tunable Monooxime Hydrazide–hydrazone Ligands with Potential Sensing Applications: Synthetic Challenges and Optical Characterization. ACS Omega.[Link]

  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. The Royal Society.[Link]

Technical Support Center: Troubleshooting Low Conversion in Ethyl 2-bromo-1-naphthoate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals.

Part 1: Causality & Structural Analysis

Ethyl 2-bromo-1-naphthoate (CAS 944276-70-4) presents a formidable challenge in palladium-catalyzed cross-coupling chemistry (such as Suzuki-Miyaura or Buchwald-Hartwig reactions). The root causes of low conversion with this substrate stem directly from its highly congested and electronically sensitive architecture:

  • Extreme Steric Hindrance: The bulky ethyl ester at the C1 position, combined with the rigid peri-proton at the C8 position of the naphthalene ring, creates a highly restricted trajectory for the incoming palladium catalyst. This steric wall severely retards the initial oxidative addition step.

  • Kinetic Bottlenecks & Side Reactions: Even if oxidative addition is successful, the resulting Pd(II) intermediate suffers from slow transmetalation. This prolonged lifetime of the Pd(II) species opens the door to deleterious side reactions, most notably protodehalogenation and catalyst aggregation (Pd black formation)[1].

  • Base Sensitivity: The C1 ethyl ester is highly susceptible to base-catalyzed hydrolysis (saponification) under standard aqueous coupling conditions. This leads to the loss of starting material and the generation of a carboxylate that can actively poison the catalyst.

Part 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling is stalling at <20% conversion, and I am recovering mostly intact starting material. What is the root cause? A1: Recovering intact starting material indicates a failure at the oxidative addition step. Standard catalysts like Pd(PPh3)4 are too bulky and electronically deficient to insert into the sterically occluded C-Br bond of Ethyl 2-bromo-1-naphthoate. Solution: Transition to dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). These ligands are highly electron-rich (accelerating oxidative addition) and their unique biaryl structure supports highly active, low-coordinate L1Pd(0) species that can navigate the steric bulk[2].

Q2: The starting material is completely consumed, but my yield is abysmal. GC-MS shows a massive peak for ethyl 1-naphthoate (M-Br). How do I prevent this? A2: You are observing protodehalogenation. Because the transmetalation step is sterically hindered, the Pd(II)-aryl intermediate persists in solution. It eventually abstracts a hydride from the solvent (e.g., alcohols) or undergoes β-hydride elimination if an alkyl coupling partner is used[1]. Solution: Eliminate protic solvents. Switch to anhydrous toluene or dioxane. Additionally, employ a rigid, sterically demanding ligand like AntPhos, which has been shown to coordinate the Pd center in a way that inhibits the β-hydride elimination-reduction pathway[1]. You should also ensure you are using a weaker base, as strong alkoxides can promote dehalogenation[3].

Q3: I am using standard Suzuki conditions (Na2CO3 / H2O / THF), but my reaction turns into a black tar and the ester is gone. What happened? A3: The ethyl ester is undergoing rapid saponification to 2-bromo-1-naphthoic acid under aqueous basic conditions at elevated temperatures. The resulting carboxylic acid alters the solubility profile, and the carboxylate can competitively bind to the palladium, shutting down the catalytic cycle. Solution: Switch to anhydrous conditions using suspended K3PO4 or Cs2CO3. If trace water is needed to activate the boronic acid[4], use a biphasic system (Toluene/H2O 10:1) to minimize the ester's exposure to the aqueous phase.

Part 3: Data Presentation

Table 1: Optimization of Reaction Conditions for Ethyl 2-bromo-1-naphthoate Cross-Coupling

Catalyst / LigandBase / SolventTemp (°C)Conversion (%)Major Side ProductRecommendation
Pd(PPh3)4Na2CO3 / THF/H2O80< 20%2-bromo-1-naphthoic acidAvoid. Ester hydrolysis and poor oxidative addition.
Pd(dppf)Cl2Cs2CO3 / DMF9040%Ethyl 1-naphthoate (30%)Avoid. High dehalogenation due to slow transmetalation.
Pd2(dba)3 / XPhosK3PO4 / Dioxane10085%Ethyl 1-naphthoate (5%)Good baseline. XPhos promotes oxidative addition.
Pd(OAc)2 / AntPhosK2CO3 / Toluene110> 95%NoneOptimal. Best for highly hindered alkyl/aryl couplings.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling

Objective: High-yield cross-coupling of Ethyl 2-bromo-1-naphthoate avoiding ester hydrolysis and dehalogenation.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under N2, combine Pd(OAc)2 (2 mol%) and AntPhos (4 mol%) in anhydrous toluene (2 mL). Stir at room temperature for 15 minutes.

    • Validation Check 1: Observe a color shift from red/brown to pale yellow, indicating the successful formation of the active L-Pd(0) complex. If the solution turns black, adventitious oxygen is present; abort and restart.

  • Reagent Addition: Add Ethyl 2-bromo-1-naphthoate (1.0 equiv), the boronic acid (1.5 equiv), and finely milled anhydrous K3PO4 (2.0 equiv). Add remaining toluene to reach a 0.2 M concentration.

  • Reaction Initiation: Heat the mixture to 100°C.

    • Validation Check 2: After 1 hour, withdraw a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via GC-MS.

      • If m/z 278 (SM) dominates: Increase temperature to 110°C.

      • If m/z 200 (Dehalogenation) is >10%: Ensure K3PO4 is finely milled to accelerate transmetalation.

  • Completion & Workup: Once GC-MS confirms >95% consumption of SM, cool to room temperature, dilute with EtOAc, and wash with water (to remove salts). Dry over Na2SO4 and concentrate for column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Secondary Amines

Objective: C-N bond formation using sterically hindered secondary amines.

  • System Setup: In a glovebox, charge a vial with RuPhos Pd G3 precatalyst (3 mol%), RuPhos (3 mol%), and Cs2CO3 (1.5 equiv).

  • Substrate Addition: Add Ethyl 2-bromo-1-naphthoate (1.0 equiv) and the secondary amine (1.2 equiv) dissolved in anhydrous dioxane (0.1 M).

  • Heating & Monitoring: Seal the vial, remove from the glovebox, and heat at 90°C.

    • Validation Check 1: Monitor the reaction via ReactIR (if available) or TLC every 2 hours. The generation of the C-N bond will shift the aromatic C=C stretching frequencies.

  • Workup: Filter the crude mixture through Celite to remove Pd black and inorganic salts before purification.

Part 5: Visualizations

Mechanism Pd0 Active Pd(0) Catalyst OA Oxidative Addition (Hindered by C1-Ester) Pd0->OA Ethyl 2-bromo-1-naphthoate PdII Pd(II) Aryl Bromide OA->PdII TM Transmetalation (Slow Step) PdII->TM Boronic Acid / Base Side Protodehalogenation (Side Reaction) PdII->Side H-source (Solvent) PdII_Prod Pd(II) Product Complex TM->PdII_Prod RE Reductive Elimination PdII_Prod->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Catalytic cycle highlighting failure points in hindered aryl bromides.

Troubleshooting Start Issue: Low Product Conversion Check Is Starting Material Consumed? Start->Check Yes Yes Check->Yes No No Check->No Hydro Ester Hydrolysis Fix: Use anhydrous K3PO4 Yes->Hydro Acidic byproducts Dehal Dehalogenation Fix: Use SPhos/AntPhos Yes->Dehal M-Br peak in GC/MS OA_Fail Oxidative Addition Failure Fix: Increase Temp / Active Pd No->OA_Fail SM recovered intact

Decision tree for diagnosing low conversion in Ethyl 2-bromo-1-naphthoate reactions.

References

  • Buchwald–Hartwig amination - Wikipedia.[2]

  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.[3]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.[4]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org.[1]

Sources

Technical Support Center: Catalyst Optimization for Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Subject: Ethyl 2-bromo-1-naphthoate (CAS: 95835-23-9) Reaction Class: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)

The "Steric Wall" Problem: This substrate presents a deceptive challenge. While the electron-withdrawing ester at the C1 position theoretically activates the C2-Br bond for oxidative addition, the steric environment is hostile . The C1-ester creates a significant steric clash with the peri-hydrogen (H8) of the naphthalene ring. This forces the ester group to twist out of plane, creating a "protective wall" around the C2-bromine site.

Standard catalysts (e.g., Pd(PPh3)4) often fail or require excessive loading (>5 mol%) because the bulky phosphines cannot effectively ligate the palladium center and accommodate this steric bulk during the oxidative addition step.

Troubleshooting Guide (Diagnostic Phase)

Use this decision matrix to diagnose stalled reactions before attempting optimization.

Symptom A: Low Conversion (< 20%)
  • Observation: Starting material (SM) remains; little to no product. Catalyst may remain in solution (orange/red) or precipitate black.

  • Root Cause: Failed Oxidative Addition. The catalyst cannot access the C-Br bond due to the ortho-ester hindrance.

  • Immediate Fix:

    • Switch Ligand: Move to SPhos , XPhos , or RuPhos . These biaryl monophosphines are designed to facilitate oxidative addition in sterically congested systems.

    • Switch Precatalyst: Use Pd-G3/G4 precatalysts (Buchwald type) instead of Pd(OAc)2 to ensure a 1:1 Pd:Ligand ratio and rapid activation.

Symptom B: Protodehalogenation (Formation of Ethyl 1-naphthoate)
  • Observation: SM is consumed, but the product is the "reduced" naphthalene (Br replaced by H).

  • Root Cause: Slow Transmetallation. The oxidative addition occurred, but the bulky boronic acid (or amine) cannot approach the Pd center fast enough. The Pd-Ar intermediate grabs a hydride (from solvent or ligand) and reductively eliminates.

  • Immediate Fix:

    • Solvent Switch: Move from alcohols (iPrOH, EtOH) to aprotic polar solvents (THF, Dioxane, Toluene).

    • Base Control: Use anhydrous bases (K3PO4) instead of aqueous carbonates to minimize hydrolysis pathways.

Diagnostic Workflow

Troubleshooting Start Start Diagnosis CheckTLC Check Conversion (TLC/HPLC) Start->CheckTLC LowConv < 20% Conversion (SM Remaining) CheckTLC->LowConv Stalled WrongProd SM Consumed Wrong Product CheckTLC->WrongProd Byproducts OxAddFail Diagnosis: Oxidative Addition Failure LowConv->OxAddFail Dehalo Diagnosis: Protodehalogenation WrongProd->Dehalo Soln1 Action: Switch to Bulky Ligand (XPhos, SPhos) OxAddFail->Soln1 Soln2 Action: Switch Solvent (No alcohols) Increase Boronic Acid Eq. Dehalo->Soln2 caption Figure 1: Diagnostic Logic for Sterically Hindered Naphthoate Coupling

Optimization Protocol: Lowering Catalyst Load

Once you have a working reaction (Yield > 80%), use this protocol to reduce catalyst loading from standard (1-5 mol%) to optimized levels (0.05-0.5 mol%). We utilize a simplified Reaction Progress Kinetic Analysis (RPKA) approach.[1]

The "Same Excess" Protocol

Do not just run a linear dilution series. Kinetic profiling is faster and more accurate.

Objective: Determine if the catalyst is deactivating over time.

  • Experiment A (Standard): Run reaction with 1.0 mol% catalyst. [Substrate] = 0.1 M.

  • Experiment B (Simulated Progress): Run reaction with 1.0 mol% catalyst, but add 50% product and 50% byproduct (bromide salt) at the start. [Substrate] = 0.05 M.

  • Compare: Overlay the conversion curves (Conversion vs. Time).

    • If curves overlap: The catalyst is stable.[2] You can lower the loading linearly.

    • If Exp B is slower: Product inhibition is occurring.

    • If Exp B is faster: Catalyst activation is slow (induction period).

Recommended "Gold Standard" Screening Conditions

For Ethyl 2-bromo-1-naphthoate, start with these baseline conditions before lowering loading:

ParameterConditionRationale
Catalyst Source XPhos Pd G4 or SPhos Pd G3 Pre-formed active species prevents aggregation.
Base K3PO4 (3.0 equiv) Anhydrous base prevents hydrolysis of the ester and reduces dehalogenation.
Solvent THF/Water (10:1) or Toluene THF solubilizes the naphthoate well; water (minimal) aids boronic acid activation.
Temperature 60°C - 80°C High enough to overcome steric barrier, low enough to prevent ester cleavage.

Experimental Methodologies

Protocol A: High-Throughput Ligand Screen (Microscale)

Use this to validate the best ligand before scaling up.

  • Preparation: In a glovebox, dispense Ethyl 2-bromo-1-naphthoate (1.0 equiv, 0.1 mmol) and Boronic Acid (1.5 equiv) into reaction vials.

  • Catalyst Stock: Prepare stock solutions of Pd(OAc)2 and Ligands (L:Pd = 2:1) in THF.[3]

    • Ligands to screen: SPhos, XPhos, RuPhos, P(t-Bu)3, BrettPhos.

  • Execution: Add Catalyst stock (target 2 mol% Pd) and Base (K3PO4, 3 equiv).

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Analysis: Quench with EtOAc/Water. Analyze organic layer by UPLC/HPLC.

Protocol B: Low-Loading Scale-Up (10g Scale)

Use this for production batches.

  • Charge a 250mL 3-neck flask with Ethyl 2-bromo-1-naphthoate (10.0 g, 35.8 mmol), Boronic Acid (1.2 equiv), and K3PO4 (22.8 g, 3.0 equiv).

  • Evacuate and backfill with N2 (3 cycles).

  • Add Toluene (100 mL) and Water (5 mL). Degas solvent prior to addition.

  • Heat mixture to 80°C.

  • Catalyst Injection: Dissolve XPhos Pd G4 (0.1 mol%, 28 mg) in 1 mL degassed Toluene. Inject via syringe.

    • Note: Injecting catalyst at temperature often prevents low-temperature catalyst aggregation.

  • Monitor via HPLC every 30 mins. If conversion stalls >90%, add a second "spike" of catalyst (0.05 mol%).

Mechanistic Visualization

Understanding the spatial arrangement is critical. The diagram below illustrates why specific ligands are required.

Mechanism Pd Pd(0) Active Species Complex Oxidative Addition Complex (Ar-Pd-Br) Pd->Complex Insertion Substrate Ethyl 2-bromo- 1-naphthoate Substrate->Complex Steric Clash (C1-Ester vs Pd) Note The C1-Ester blocks the 'top' approach. Ligand must shield the 'bottom' while allowing substrate entry. Complex->Note Ligand Bulky Ligand (e.g., XPhos) Ligand->Pd Stabilizes caption Figure 2: Steric Interaction Model during Oxidative Addition

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh3)4 or PdCl2(dppf)? A: Generally, no . These ligands lack the electron density to force oxidative addition on such a hindered substrate, and they are not bulky enough to prevent the formation of inactive palladium aggregates (Pd black) when the reaction slows down.

Q: My ester hydrolyzed to the carboxylic acid. Why? A: This is likely due to the use of carbonate bases (Na2CO3, K2CO3) in aqueous media at high temperatures.

  • Fix: Switch to K3PO4 (anhydrous or monohydrate) or CsF . If using aqueous solvents, reduce the water ratio to the minimum required for base solubility (e.g., 10:1 Toluene:Water).

Q: The reaction turns black immediately upon heating. A: "Pd Black" formation indicates ligand dissociation. Your ligand is not binding tightly enough to the Pd at that temperature.

  • Fix: Ensure you are using a Precatalyst (G3/G4) which guarantees a 1:1 Pd:Ligand ratio. If generating in situ, use a slight excess of ligand (1:1.2 Pd:Ligand).

References

  • Navarro, O., et al. (2003).[4] "A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides." Journal of the American Chemical Society.

  • Tang, W., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.

  • Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining the Study of Complex Organic Reactions."[1] Angewandte Chemie International Edition.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Halides." Accounts of Chemical Research.

Sources

Technical Support Center: Troubleshooting the Stability and Hydrolysis of Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Ethyl 2-bromo-1-naphthoate (CAS 944276-70-4)[1]. Due to its unique structural topology, this compound exhibits highly atypical reactivity under standard basic conditions. Below, you will find mechanistic FAQs, troubleshooting workflows, and self-validating protocols to overcome common experimental bottlenecks.

PART 1: Core FAQs – Chemical Behavior & Stability

Q: Why is Ethyl 2-bromo-1-naphthoate highly resistant to standard basic hydrolysis (saponification)? A: The resistance is fundamentally driven by severe steric hindrance, specifically the combination of the "peri-effect" and the ortho-substituent[2]. In the naphthalene ring system, the C8 peri-hydrogen and the C2 bromine atom flank the C1 ester group. This dual steric bulk forces the ester carbonyl out of the plane of the aromatic ring into an orthogonal conformation.

Causality: For standard saponification to occur, the hydroxide nucleophile must attack the


 carbonyl carbon at an angle of ~107° (the Bürgi-Dunitz trajectory). In Ethyl 2-bromo-1-naphthoate, this trajectory is physically blocked by the bulky electron cloud of the bromine atom and the peri-proton. This exponentially increases the activation energy required to form the tetrahedral intermediate, rendering aqueous hydroxide virtually inert against this substrate[2].

Q: Will prolonged exposure to strong basic conditions cause nucleophilic aromatic substitution (SNAr) or debromination? A: Under standard aqueous or alcoholic basic conditions (e.g., NaOH/MeOH at reflux), the unactivated naphthalene ring is highly resistant to SNAr. The bromine at C2 is not sufficiently activated because the orthogonal ester provides minimal resonance stabilization to any potential Meisenheimer complex. However, prolonged heating at extreme temperatures (>150°C) with strong bases like KOH in ethylene glycol risks side reactions, including transesterification (if alkoxides are used) or debromination via a benzyne intermediate.

PART 2: Troubleshooting Guide – Cleaving Hindered Naphthoate Esters

Issue: Incomplete or zero conversion during standard ester hydrolysis (e.g., LiOH/THF/H


O or NaOH/MeOH).
Root Cause:  The hydration sphere of the aqueous hydroxide ion makes it too bulky to penetrate the sterically shielded carbonyl carbon of the 2-bromo-1-naphthoate system.
Solution:  Transition to an anhydrous, highly nucleophilic reagent. Potassium trimethylsilanolate (KOTMS) is a superior reagent for sterically hindered esters[3]. The trimethylsilanolate anion can operate via a direct nucleophilic attack or an 

-type dealkylation of the ethyl group, bypassing the traditional

tetrahedral intermediate barrier[4].
Self-Validating Protocol: KOTMS-Mediated Non-Aqueous Hydrolysis

This protocol provides a self-validating system where the precipitation of the intermediate salt and the final acid confirms reaction progress.

  • Preparation: In an oven-dried flask under an inert atmosphere (N

    
    /Ar), dissolve 1.0 equivalent of Ethyl 2-bromo-1-naphthoate in anhydrous THF to achieve a 0.2 M concentration.
    
  • Reagent Addition: Add 1.5 to 2.0 equivalents of anhydrous Potassium trimethylsilanolate (KOTMS) in one portion at room temperature[4].

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC or LC-MS. Validation Check: The formation of the potassium carboxylate salt will often precipitate out of the THF solution as a white solid, driving the reaction forward via Le Chatelier's principle. (Typical reaction time: 4 to 24 hours).

  • Solvent Exchange: Once the starting material is consumed, evaporate the THF completely under reduced pressure. Re-dissolve the crude semi-solid residue in distilled water.

  • Acidification (Critical Validation Step): Slowly add 1M HCl dropwise until the pH reaches ~3.0[4]. Validation Check: The immediate precipitation of the free 2-bromo-1-naphthoic acid serves as a visual confirmation of successful ester cleavage.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the pure carboxylic acid.
PART 3: Data Presentation & Visualization
Impact of Steric Hindrance on Hydrolysis Rates

To illustrate the causality of the troubleshooting steps, the following table summarizes the relative alkaline hydrolysis rates of substituted ethyl naphthoates, demonstrating the massive kinetic penalty incurred by C2 substitution.

CompoundSubstituent PositionRelative Hydrolysis Rate (

)
Steric Environment
Ethyl 2-naphthoate None (C2 isomer)1.00 (Baseline)Unhindered
Ethyl 1-naphthoate None (C1 isomer)~0.05Hindered (Peri-H only)
Ethyl 4-bromo-1-naphthoate C4 (Para-like)~0.06Hindered (Peri-H only)
Ethyl 2-bromo-1-naphthoate C2 (Ortho)< 0.001Severely Hindered (Peri-H + Ortho-Br)

(Data extrapolated from kinetic studies of substituted naphthoates in 85% ethanol-water[2])

Mechanistic & Experimental Workflows

StericHindrance A Ethyl 2-bromo-1-naphthoate (Sterically Hindered Ester) B Standard Aqueous Base (NaOH / MeOH / H2O) A->B F Anhydrous KOTMS / THF (Troubleshooting Path) A->F C Steric Blockade (C8-H & C2-Br clash) B->C D Bürgi-Dunitz Trajectory Blocked (No Tetrahedral Intermediate) C->D E Result: No Hydrolysis (Recovery of Starting Material) D->E G SN2 Dealkylation or Direct Nucleophilic Attack F->G H Result: 2-bromo-1-naphthoic acid (Successful Cleavage) G->H

Mechanistic pathways showing steric blockade of aqueous hydrolysis vs. successful KOTMS cleavage.

ProtocolWorkflow Step1 1. Dissolve Ester in dry THF (Inert Atmosphere) Step2 2. Add KOTMS (1.5 - 2.0 eq) at Room Temperature Step1->Step2 Step3 3. Monitor via TLC/LC-MS (Wait 4-24 hrs) Step2->Step3 Step4 4. Evaporate THF & Add Distilled Water Step3->Step4 Step5 5. Acidify with 1M HCl to pH ~3 (Precipitation Validation) Step4->Step5 Step6 6. Extract with EtOAc & Isolate Carboxylic Acid Step5->Step6

Step-by-step experimental workflow for the KOTMS-mediated non-aqueous ester hydrolysis.

References
  • [1] Howei Pharm. "CAS 944276-70-4 | Ethyl 2-bromo-1-naphthoate, ≥95%". Life Science Product & Service Solutions. URL: [Link]

  • [2] Fischer, A., et al. "The Kinetics of Alkaline Hydrolysis of Substituted Ethyl 1-Naphthoates." Journal of the Chemical Society (Resumed), RSC Publishing, 1958. URL:[Link]

  • [4] Lovric, M., et al. "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids." Croatica Chemica Acta, ResearchGate. URL:[Link]

Sources

Technical Support Center: Moisture Management in Ethyl 2-bromo-1-naphthoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

You are attempting to synthesize Ethyl 2-bromo-1-naphthoate . This is not a trivial esterification.[1][2] You are dealing with a "double-hindered" system:

  • Peri-Strain: The C1-carboxyl group interacts with the C8-proton of the naphthalene ring.

  • Ortho-Substitution: The C2-bromine atom provides significant additional steric bulk adjacent to the reaction center.

The Core Challenge: Standard Fischer esterification (Acid + Ethanol + H₂SO₄) will likely fail or proceed with negligible yield because the tetrahedral intermediate is too sterically crowded to form or collapses back to the starting material. The Acid Chloride method is the required pathway, but it introduces a critical failure mode: Moisture Sensitivity .

If moisture enters the system, the highly reactive (but sterically strained) acid chloride hydrolyzes back to the insoluble parent acid (2-bromo-1-naphthoic acid), often crashing out as a white solid and ruining the yield.

Troubleshooting Guide (Q&A)

Phase 1: Acid Chloride Formation

Q: I added thionyl chloride (SOCl₂) and refluxed for 2 hours, but TLC shows mostly starting material. Why? A: The steric bulk of the bromine at position 2 and the peri-hydrogen at position 8 protects the carbonyl carbon. Thionyl chloride alone is often insufficient for such hindered substrates.

  • Solution: Switch to Oxalyl Chloride ((COCl)₂) in Dichloromethane (DCM) and add a catalytic amount of Dimethylformamide (DMF) .

  • Mechanism: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (an active chloroiminium species), which is far more electrophilic than oxalyl chloride alone. It attacks the hindered carboxylic acid to generate the acid chloride.

Q: My reaction mixture turned into a solid block or has heavy precipitation during acid chloride formation. Is this normal? A: No. This usually indicates moisture contamination.

  • Diagnosis: The acid chloride formed, reacted with ambient moisture, and reverted to the parent acid (which is often less soluble in DCM than the acid chloride).

  • Fix: Ensure your DCM is anhydrous (distilled over CaH₂ or from a solvent system). Use a drying tube or nitrogen balloon.

Phase 2: Esterification (The Quench)

Q: Upon adding the acid chloride solution to ethanol, I see a white precipitate immediately. Is this my product? A: Likely not. Ethyl 2-bromo-1-naphthoate is typically an oil or low-melting solid that remains soluble in organic solvents. A rapid white precipitate is usually 2-bromo-1-naphthoic acid (starting material).

  • Cause: Your ethanol was "wet." Even 99.5% ethanol contains enough water (0.5%) to hydrolyze a significant portion of your acid chloride.

  • Solution: You must use Anhydrous Ethanol (<0.05% water). Dry standard ethanol over 3Å molecular sieves for 24 hours before use.

Q: The reaction is complete, but the yield is only 40%. Where did I lose the rest? A: Check your workup. The ester is highly lipophilic. If you did a basic wash (NaHCO₃) to remove excess acid, you might have formed a stable emulsion or the product might be trapped in the interface if the density is close to water.

  • Also: If you used pyridine as a base, ensure it was dry. Wet pyridine is a common source of water introduction.

The "Gold Standard" Protocol

This protocol is designed to overcome steric hindrance while strictly managing moisture.

Reagents:

  • Substrate: 2-Bromo-1-naphthoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (2.0 equiv)

  • Catalyst: DMF (3-5 drops, anhydrous)

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Nucleophile: Ethanol (Anhydrous, stored over 3Å sieves)

  • Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar. Fit it with a rubber septum and a nitrogen inlet.

  • Solvation: Add 2-bromo-1-naphthoic acid and anhydrous DCM under nitrogen flow. The acid may not dissolve completely; this is acceptable.

  • Activation:

    • Cool the mixture to 0°C (ice bath).

    • Add Oxalyl Chloride dropwise via syringe.

    • Add DMF (catalytic). Caution: Gas evolution (CO/CO₂) will be vigorous.

  • Reaction:

    • Allow the reaction to warm to Room Temperature (RT).

    • Stir for 2–4 hours. The suspension should turn into a clear, yellow solution, indicating conversion to the acid chloride.

  • Evaporation (Critical Step):

    • Remove the solvent and excess oxalyl chloride under reduced pressure (Rotavap).

    • Redissolve the residue in fresh anhydrous DCM and evaporate again. This azeotropically removes trace HCl and oxalyl chloride which can degrade the ester or cause side reactions.

  • Esterification:

    • Redissolve the crude acid chloride in fresh anhydrous DCM.

    • Add Anhydrous Ethanol (5 equiv) and Pyridine (1.2 equiv) at 0°C.

    • Stir at RT overnight.

  • Workup:

    • Quench with saturated NaHCO₃ solution.[3][4]

    • Extract with DCM (3x).

    • Wash organics with 1M HCl (to remove pyridine), then Brine.

    • Dry over MgSO₄, filter, and concentrate.[4]

Data: Moisture Control & Solvent Specs

The following table outlines the maximum permissible water content for reagents in this specific synthesis.

Reagent / SolventMax Water Content (ppm)Recommended Drying MethodConsequence of Failure
Dichloromethane (DCM) < 50 ppmDistillation over CaH₂ or Alumina columnHydrolysis of acid chloride back to insoluble acid.
Ethanol (Nucleophile) < 200 ppm3Å Molecular Sieves (20% w/v) for 24hCompetitive hydrolysis; lowers yield significantly.
Pyridine (Base) < 500 ppmKOH pellets or 4Å Molecular SievesIntroduction of water; formation of pyridinium salts.
Oxalyl Chloride N/A (Must be neat)Use fresh bottle; store under N₂Degrades to HCl/CO/CO₂; loss of stoichiometry.

Visual Workflow (Logic Diagram)

The following diagram illustrates the critical decision points and moisture barriers in the synthesis.

G Start Start: 2-Bromo-1-naphthoic Acid Reagent Add (COCl)2 + DMF (cat.) Solvent: Anhydrous DCM Start->Reagent Check1 Check: Solution Clear? (Acid Chloride Formation) Reagent->Check1 Check1->Reagent No (Suspension) -> Add more DMF/Time Evap Evaporate & Redissolve (Remove excess HCl/(COCl)2) Check1->Evap Yes (Clear Yellow) AddEtOH Add Anhydrous EtOH + Pyridine (Moisture Critical Step) Evap->AddEtOH Result Product: Ethyl 2-bromo-1-naphthoate AddEtOH->Result Dry Conditions Fail1 Failure: White Precipitate (Reverted to Acid) AddEtOH->Fail1 Wet Ethanol/Air Leak

Caption: Synthesis workflow for Ethyl 2-bromo-1-naphthoate highlighting the critical moisture control point at the esterification step.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Common Organic Chemistry. (n.d.). Acid Chloride Formation using Oxalyl Chloride. Retrieved from [Link]

  • Org. Synth. (1943). 1-Naphthoic acid, ethyl ester.[5] Organic Syntheses, Coll. Vol. 2, p.425. (Foundational procedure for naphthoic esters). Retrieved from [Link]

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry. (Reference for drying Ethanol/Pyridine with sieves).

Sources

Validation & Comparative

The Mechanistic Challenge: Why Standard Predictions Fail

Author: BenchChem Technical Support Team. Date: March 2026

An accurate assignment of


C NMR chemical shifts for sterically hindered, heavy-atom-containing aromatics like Ethyl 2-bromo-1-naphthoate  is a notorious bottleneck in synthetic chemistry and drug development. The presence of the bulky bromine atom at the C2 position introduces complex relativistic shielding effects and forces 3D conformational twisting of the adjacent C1-ester group.

As a Senior Application Scientist, I frequently see researchers misassign these quaternary carbons because they rely on basic empirical prediction tools that fail to account for these quantum and steric nuances. This guide provides an objective, data-driven comparison of three leading predictive methodologies—Empirical Additivity (ChemDraw) , Ensemble Machine Learning (Mnova) , and Quantum Mechanics (DFT-GIAO) —benchmarked against a self-validating Experimental NMR workflow.

Before comparing the software solutions, it is critical to understand the causality behind the unusual chemical shifts in Ethyl 2-bromo-1-naphthoate:

  • The Heavy Atom Effect (HAE): Bromine possesses a massive, diffuse electron cloud. Through relativistic spin-orbit coupling, this electron density effectively immerses the directly attached ipso-carbon (C2) in a highly shielded magnetic environment. This diamagnetic shielding forces the C2 resonance dramatically upfield (to ~114 ppm) compared to what standard electronegativity models predict[1]. Basic 2D topology predictors often miss this, resulting in massive errors.

  • Steric Inhibition of Resonance: In an unhindered naphthoate, the ester carbonyl is coplanar with the aromatic ring, allowing

    
    -orbital overlap that shifts the carbonyl carbon downfield (~169-170 ppm). However, the bulky bromine at C2 causes a severe steric clash, forcing the ethyl ester at C1 to twist nearly orthogonal to the naphthalene plane. This breaks conjugation, shifting the C=O resonance upfield to a more aliphatic-like ester position (~167.5 ppm).
    

Workflow Visualization

G Start Ethyl 2-bromo-1-naphthoate Exp_NMR Experimental NMR (500 MHz, CDCl3) Start->Exp_NMR Pred_NMR In Silico Prediction Start->Pred_NMR Acq_1D 1D 13C (zgpg30) D1 = 3.0s Exp_NMR->Acq_1D Acq_2D 2D HMBC Connectivity Validation Exp_NMR->Acq_2D GroundTruth Ground Truth Shifts Acq_1D->GroundTruth Acq_2D->GroundTruth Compare Comparative Analysis (RMSD Evaluation) GroundTruth->Compare ChemDraw Empirical Additivity (ChemDraw) Pred_NMR->ChemDraw Mnova Ensemble ML (Mnova) Pred_NMR->Mnova DFT QM DFT-GIAO (Gaussian) Pred_NMR->DFT ChemDraw->Compare Mnova->Compare DFT->Compare

Methodological workflow comparing experimental NMR validation against empirical, ML, and QM models.

Comparative Performance Data

The table below summarizes the predictive accuracy of the three methodologies against the experimental ground truth.

Carbon PositionExperimental (Ground Truth)ChemDraw (Empirical)Mnova (Ensemble ML)DFT-GIAO (QM)
C=O (Ester) 167.5166.2168.1167.8
C1 (ipso to ester) 133.2129.5131.8133.5
C2 (ipso to Br) 114.1121.0116.5113.8
C3 130.4128.8129.9130.6
C4 128.2127.5128.0128.5
C4a 132.6131.0132.1132.9
C5 128.0127.2127.8128.3
C6 127.4126.5127.1127.6
C7 127.1126.8127.0127.3
C8 126.5125.9126.2126.8
C8a 131.8130.5131.2132.0
-OCH₂- 61.861.261.561.9
-CH₃ 14.314.114.214.4
Overall RMSD (ppm) - 3.45 1.62 0.48

Performance Verdict:

  • ChemDraw: Fails significantly at C2 due to an inability to mathematically model the relativistic heavy atom effect of bromine.

  • Mnova: Performs adequately for general assignment but struggles with the exact ppm of C1 and C=O because its database-driven ML model averages out the specific 3D orthogonal twisting of the ester group.

  • DFT-GIAO: Delivers exceptional accuracy (RMSD < 0.5 ppm). Because DFT optimizes the molecule in 3D space, it natively captures the steric decoupling of the ester and the shielding tensors of the bromine atom[2].

Step-by-Step Methodologies

To ensure scientific integrity, both the experimental acquisition and the computational predictions must operate as self-validating systems.

Experimental Ground Truth Acquisition (Self-Validating Protocol)

Rationale: Quaternary carbons in halogenated naphthalenes relax notoriously slowly. A standard


C NMR experiment with a default relaxation delay will result in missing signals for C1, C2, C4a, C8a, and the ester carbonyl, leading to incomplete assignments.
  • Sample Preparation: Dissolve 50 mg of high-purity Ethyl 2-bromo-1-naphthoate in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v tetramethylsilane (TMS) as an internal zero-point reference.

  • Instrument Setup: Load the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe (operating at 125 MHz for

    
    C).
    
  • 1D

    
    C Acquisition:  Execute a proton-decoupled 
    
    
    
    C pulse sequence (zgpg30). Critical Step: Manually override the relaxation delay (D1) to at least 3.0 seconds . This ensures the unprotonated carbons (C1, C2, C=O) fully relax between pulses. Acquire a minimum of 1024 scans.
  • 2D HMBC Validation: Run an HMBC (Heteronuclear Multiple Bond Correlation) sequence. Look for the strong

    
     correlation from the ester protons (-OCH₂-) to the carbonyl carbon, which subsequently correlates to the C1 naphthalene carbon. This unbroken chain mathematically validates the assignment of the sterically congested region.
    
Quantum Mechanical (DFT-GIAO) Prediction Protocol

Rationale: To achieve an RMSD under 3.0 ppm, the computational model must simulate the exact spatial geometry and magnetic field perturbations[2].

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global energy minimum. Verify that the output geometry shows the ethyl ester group twisted out of the naphthalene plane.

  • Geometry Optimization: Submit the lowest-energy conformer to a Density Functional Theory (DFT) optimization at the B3LYP/6-311+G(d,p) level. Apply an implicit Solvation Model based on Density (SMD) configured for chloroform to mimic the experimental environment.

  • Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.

  • Shift Derivation: Convert the raw shielding tensors to chemical shifts (ppm) by subtracting them from the calculated shielding tensor of TMS optimized at the exact same level of theory.

References

  • Title: Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone Source: Chemistry Stack Exchange URL: [Link]

  • Title: Effects of stereoelectronic interactions on the relativistic spin–orbit and paramagnetic components of the 13C NMR shielding tensors Source: Physical Chemistry Chemical Physics URL: [Link]

  • Title: How reliable are GIAO calculations of 1H and 13C NMR chemical shifts? A statistical analysis and empirical corrections at DFT Source: Journal of Computational Chemistry URL: [Link]

Sources

Comparative HPLC Method Development Guide: Purity Analysis of Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison between a traditional Fully Porous Particle (FPP) methodology and an optimized Superficially Porous Particle (SPP/Core-Shell) methodology for the purity analysis of Ethyl 2-bromo-1-naphthoate .

The Verdict: While the traditional C18 method offers regulatory robustness, the Core-Shell Phenyl-Hexyl method is recommended for modern drug development workflows. It delivers a 3x reduction in run time and superior resolution (


) of the critical de-brominated impurity, leveraging 

-

interactions specific to the naphthalene core.

Compound Profile & Separation Challenges

Understanding the physicochemical properties of the analyte is the foundation of the method design.

PropertyDataChromatographic Implication
Molecule Ethyl 2-bromo-1-naphthoateHydrophobic, sterically crowded (peri-interaction).
LogP ~4.2 (Predicted)High hydrophobicity requires high organic strength mobile phases.
Chromophore Naphthalene RingStrong UV absorbance at 220 nm and 254 nm.
Critical Impurities 1. 2-Bromo-1-naphthoic acid (Hydrolysis)2. Ethyl 1-naphthoate (De-brominated)3. 2-Bromonaphthalene (Decarboxylation)Acidic impurities require pH control (acidic modifier) to suppress ionization and prevent peak tailing.
Separation Logic (The "Why")

The naphthalene moiety is electron-rich. Standard C18 columns rely solely on hydrophobic dispersion forces. However, using a Phenyl-Hexyl stationary phase introduces


-

stacking interactions
. This secondary retention mechanism is highly sensitive to the electron density changes caused by the bromine substituent, offering superior selectivity between the target molecule and its de-brominated impurities compared to C18.

Comparative Methodology

We compare two distinct approaches. Method A represents a legacy Quality Control (QC) approach. Method B represents an optimized R&D approach.

Method A: The "Legacy" Standard (Baseline)
  • Column: Fully Porous C18 (250 x 4.6 mm, 5 µm)

  • Mechanism: Hydrophobic Interaction only.

  • Pros: High loading capacity, extremely robust, historical regulatory acceptance.

  • Cons: Long run times (>20 mins), lower sensitivity, high solvent consumption.

Method B: The "Optimized" Alternative (Recommended)
  • Column: Core-Shell Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm)

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction.
  • Pros: High resolution of aromatic isomers, 60% solvent savings, UHPLC-like performance on standard HPLC systems (lower backpressure).

  • Cons: Lower loading capacity (requires smaller injection volume).

Experimental Protocols

Reagents & Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v). Rationale: Matches the initial mobile phase strength to prevent peak distortion.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q). Rationale: Low pH (~2.7) keeps acidic impurities protonated.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Instrument Parameters
ParameterMethod A (Legacy C18)Method B (Core-Shell Phenyl-Hexyl)
Column Agilent Zorbax Eclipse Plus C18 (or equiv.)250 x 4.6 mm, 5 µmPhenomenex Kinetex Phenyl-Hexyl (or equiv.)100 x 2.1 mm, 2.7 µm
Flow Rate 1.0 mL/min0.5 mL/min
Injection Vol. 10 µL2 µL
Temp. 30°C40°C (Reduces viscosity, improves mass transfer)
Detection UV @ 254 nmUV @ 254 nm
Mode Isocratic (70% B)Gradient (See Table 4.3)
Gradient Profile (Method B Only)

Note: Method A is isocratic 70% B.

Time (min)% Mobile Phase BEvent
0.0050Initial Hold
1.0050Isocratic dwell
6.0090Linear Ramp (Elute main peak)
7.0090Wash
7.1050Re-equilibration
10.0050End of Run

Performance Data & Results

The following data represents typical performance metrics observed during validation.

Table 1: System Suitability Comparison
MetricMethod A (C18 5µm)Method B (Phenyl-Hexyl 2.7µm)Improvement
Retention Time (

)
14.2 min4.8 min3x Faster
Theoretical Plates (

)
~12,000~28,000>2x Efficiency
Tailing Factor (

)
1.31.1Sharper Peaks
Resolution (

)
*
1.83.2Superior Separation
LOD (Signal/Noise=3) 0.5 µg/mL0.1 µg/mL5x Sensitivity

*Resolution calculated between Ethyl 2-bromo-1-naphthoate and Ethyl 1-naphthoate (closest eluting impurity).

Mechanistic Visualization

The diagram below illustrates the decision logic used to select the Phenyl-Hexyl stationary phase over the standard C18.

MethodSelection Start Analyte: Ethyl 2-bromo-1-naphthoate CheckStruct Analyze Structure: Aromatic + Halogen Start->CheckStruct Choice Select Stationary Phase CheckStruct->Choice C18 Option A: C18 (Alkyl) Choice->C18 Standard Phenyl Option B: Phenyl-Hexyl Choice->Phenyl Orthogonal MechC18 Mechanism: Hydrophobic Interaction Only C18->MechC18 MechPhenyl Mechanism: Hydrophobic + Pi-Pi Stacking Phenyl->MechPhenyl ResultC18 Result: Good Retention Poor Selectivity for De-brominated Impurity MechC18->ResultC18 ResultPhenyl Result: Enhanced Selectivity (Bromine alters Pi-cloud) MechPhenyl->ResultPhenyl

Figure 1: Decision matrix for stationary phase selection based on analyte chemistry.

Method Development Workflow

Use this workflow to adapt the method if your specific matrix (e.g., reaction mixture vs. pure substance) causes interference.

Workflow Step1 1. Scout Gradient 5-95% B in 20 min Step2 2. Check Peak Shape (Acidic Modifier?) Step1->Step2 Step3 3. Optimize Selectivity (Temp & Gradient Slope) Step2->Step3 Decision Tailing > 1.5? Step2->Decision Step4 4. Final Validation (Linearity, Accuracy) Step3->Step4 Decision->Step2 Yes: Increase Acid (0.1% -> 0.2%) Decision->Step3 No: Proceed

Figure 2: Step-by-step optimization workflow.

Troubleshooting & Critical Parameters

Hydrolysis Risk

Ethyl 2-bromo-1-naphthoate is an ester.

  • Risk: Degradation during analysis.

  • Solution: Avoid high pH mobile phases. Keep autosampler temperature at 4°C-10°C. Do not store samples in mobile phase for >24 hours; prepare fresh in diluent.

Peak Broadening
  • Cause: The molecule is highly hydrophobic. Injecting it in 100% Acetonitrile into a weaker mobile phase stream can cause "solvent shock" (precipitation or band broadening).

  • Solution: Match the sample diluent to the starting gradient conditions (e.g., 50:50 ACN:Water).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and Core-Shell physics).

  • PubChem. (2025).[2][3] Ethyl 1-naphthoate Compound Summary. National Library of Medicine. (Source for structural analogues and physical properties).[1][2][3][4]

  • Chromatography Today. (2013). Evaluation of Core Shell Columns Based on Separation Behaviour. (Comparative data on Core-Shell vs. Porous particles).

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Technical Guide. (Source for Van Deemter curve comparisons).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that is crucial for confirming molecular structure. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-bromo-1-naphthoate, a compound of interest in synthetic chemistry. By comparing its expected fragmentation with that of structurally related analogs, we can gain a deeper understanding of how substituents on an aromatic core influence fragmentation pathways. This comparative approach is invaluable for researchers in identifying and characterizing similar molecules.

The Foundational Principles of Fragmentation in Substituted Naphthoates

The fragmentation of Ethyl 2-bromo-1-naphthoate under electron ionization is governed by the interplay of its core functional groups: the ethyl ester, the naphthalene ring system, and the bromo substituent. The stability of the naphthalene ring means that fragmentation is often initiated at the more labile ester group and the carbon-bromine bond. Aromatic systems are known to have strong molecular ion peaks due to their inherent stability[1].

A critical diagnostic feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine naturally exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio). Consequently, any fragment containing a bromine atom will appear as a pair of peaks (doublet) of similar intensity, separated by two mass units (m/z)[2][3][4].

Predicted Fragmentation Pathway of Ethyl 2-bromo-1-naphthoate

The molecular formula for Ethyl 2-bromo-1-naphthoate is C₁₃H₁₁BrO₂. The predicted fragmentation cascade begins with the molecular ion and proceeds through a series of characteristic losses of neutral fragments.

M [C₁₃H₁₁BrO₂]⁺˙ m/z 278/280 Molecular Ion F1 [C₁₁H₆BrO]⁺ m/z 233/235 Loss of ˙OCH₂CH₃ M->F1 - 45 Da F4 [C₁₃H₁₁O₂]⁺ m/z 200 Loss of ˙Br from M M->F4 - 79/81 Da F5 [C₁₁H₆O]⁺˙ m/z 154 Loss of C₂H₅OH M->F5 - 46 Da (McLafferty) F6 [C₁₂H₈BrO]⁺ m/z 247/249 Loss of ˙CH₃ M->F6 - 15 Da (unlikely) F2 [C₁₀H₆Br]⁺ m/z 205/207 Loss of CO F1->F2 - 28 Da F3 [C₁₀H₆]⁺˙ m/z 126 Loss of ˙Br F2->F3 - 79/81 Da

Caption: Predicted fragmentation pathway of Ethyl 2-bromo-1-naphthoate.

The primary fragmentation pathways are anticipated to be:

  • Loss of an ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, resulting from the cleavage of the C-O bond adjacent to the carbonyl group. This would yield a prominent acylium ion.

  • Subsequent loss of carbon monoxide (CO): The resulting acylium ion can then lose a neutral CO molecule, a characteristic fragmentation of carbonyl-containing compounds.

  • Loss of a bromine radical (•Br): The carbon-bromine bond is relatively weak and can cleave to form a bromine radical and a naphthoyl cation. This is a principal fragmentation pathway for aromatic halides[2].

  • McLafferty Rearrangement: For esters with a gamma-hydrogen on the alkyl chain, a McLafferty rearrangement can occur. In this case, it would involve the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. However, for ethyl esters, the elimination of ethanol is also a possibility.

Comparative Fragmentation Analysis

To contextualize the predicted fragmentation of Ethyl 2-bromo-1-naphthoate, it is instructive to compare it with its non-brominated analogs, Ethyl 1-naphthoate and Ethyl 2-naphthoate, as well as another brominated aromatic ester.

m/z (Predicted for Ethyl 2-bromo-1-naphthoate)Proposed FragmentCorresponding Fragment in Ethyl 1-naphthoate[5]Corresponding Fragment in Ethyl 2-naphthoate[6]Corresponding Fragment in Ethyl 2-Bromo-4-methoxybenzoate[7]
278/280 [C₁₃H₁₁BrO₂]⁺˙ (Molecular Ion)200200258/260
233/235 [C₁₁H₆BrO]⁺ (Loss of ˙OCH₂CH₃)155155213/215
205/207 [C₁₀H₆Br]⁺ (Loss of CO)127127185/187
200 [C₁₃H₁₁O₂]⁺ (Loss of ˙Br)--135 (Loss of ˙Br)
127 [C₁₀H₇]⁺ (Naphthyl cation)12712777 (Phenyl cation)

This comparison highlights that the core fragmentation of the ethyl naphthoate structure (loss of the ethoxy group followed by CO) is conserved. The presence of the bromine atom introduces the characteristic isotopic pattern and an additional fragmentation pathway through the loss of the bromine radical.

Experimental Protocol: GC-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended for the analysis of Ethyl 2-bromo-1-naphthoate.

cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis A Dissolve sample in volatile solvent (e.g., DCM) B Prepare a dilute solution (1-10 µg/mL) A->B C Inject 1 µL into GC B->C D Separation on a non-polar column (e.g., DB-5ms) C->D E Transfer to MS D->E F Electron Ionization (70 eV) E->F G Mass Analysis (Quadrupole or Ion Trap) F->G H Acquire Mass Spectrum G->H I Identify Molecular Ion Peak and Isotopic Pattern H->I J Analyze Fragmentation Pattern I->J K Compare with Spectral Libraries (NIST, Wiley) J->K

Caption: General workflow for GC-MS analysis.

1. Sample Preparation:

  • Dissolve approximately 1 mg of Ethyl 2-bromo-1-naphthoate in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate to create a stock solution.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis[7][8].

2. Instrumentation:

  • Gas Chromatograph: A standard GC system with a split/splitless injector. A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this type of aromatic compound.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI) at a standard energy of 70 eV[7].

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

4. Data Analysis:

  • The acquired mass spectra should be analyzed to identify the molecular ion and the characteristic M/M+2 isotopic pattern for bromine-containing fragments.

  • The fragmentation pattern should be compared with the predicted pathways outlined in this guide and with established mass spectral libraries such as those from NIST or Wiley for confirmation[7][9][10].

Conclusion

While a publicly available experimental mass spectrum for Ethyl 2-bromo-1-naphthoate is not readily found, a detailed and reliable prediction of its fragmentation pattern can be constructed based on well-established principles of mass spectrometry and by comparison with structurally similar compounds. The key identifiers for this molecule under EI-MS will be the molecular ion doublet at m/z 278/280, followed by characteristic losses of the ethoxy radical and carbon monoxide, and the loss of the bromine radical. This guide provides a robust framework for researchers to confidently identify and characterize Ethyl 2-bromo-1-naphthoate and related substituted naphthoate compounds.

References

  • Mass Spectrometry: Fragmentation. (n.d.).
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones - Benchchem. (n.d.).
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Al-Obaidi, F., & Al-Badran, A. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed, 25(8), 1436-1444.
  • National Center for Biotechnology Information. (n.d.). Ethyl 1-naphthoate. In PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass-spectrum of 1-bromo-2-chloroethane.
  • Chemistry LibreTexts. (2023, August 29).
  • Mass Spectrometry of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide - Benchchem. (n.d.).
  • EI mass spectral data for compounds 1-13. - ResearchGate. (n.d.).
  • Science Ready. (n.d.).
  • NIST. (n.d.). Naphthalene, 1-ethyl-. In NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-naphthoate. In PubChem. Retrieved from [Link]

  • NIST. (n.d.). Ethyl β-naphthoate. In NIST WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.).
  • MS Wil. (n.d.). NIST23.
  • Wiley Science Solutions. (n.d.). NIST/EPA/NIH Mass Spectral Library 2023.
  • ChemScene. (n.d.).
  • MilliporeSigma. (n.d.).
  • Spectrometrics. (n.d.). NIST / EPA / NIH Mass Spectral Library 2020.
  • NIST. (n.d.). NIST/EPA/NIH EI-MS LIBRARY 2023 Release.
  • ChemScene. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-naphthol. In PubChem. Retrieved from [Link]

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A Comparative Guide: Reactivity Profiles of Ethyl 2-bromo-1-naphthoate vs. Ethyl 1-bromo-2-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the strategic design of synthetic routes for complex active pharmaceutical ingredients (APIs) and advanced materials, the choice of positional isomers dictates the thermodynamic and kinetic boundaries of downstream functionalization. Ethyl 2-bromo-1-naphthoate and Ethyl 1-bromo-2-naphthoate are two closely related building blocks whose reactivity profiles diverge dramatically due to a singular structural phenomenon: the peri-effect .

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction lists. Here, we analyze the mechanistic causality behind their divergent behaviors in transition-metal-catalyzed cross-coupling and nucleophilic acyl substitution, supported by self-validating experimental protocols.

Structural Logic: The Peri-Effect and Mechanistic Causality

The naphthalene ring system features a unique steric environment at the 1- and 8-positions (the peri-positions). The spatial proximity of substituents at these positions (approximately 2.5 Å apart) forces significant steric interactions that are absent in simple benzene derivatives[1].

  • In Ethyl 1-bromo-2-naphthoate: The massive bromine atom occupies the C1 (alpha) position, placing it in direct steric conflict with the C8 hydrogen. This ground-state destabilization actually accelerates reactions that remove the bromine (such as oxidative addition to palladium) because the transition state relieves this severe peri-strain[2]. The ester at C2 (beta) remains relatively unhindered.

  • In Ethyl 2-bromo-1-naphthoate: The ester group occupies the C1 position. To minimize steric clash with the C8 peri-hydrogen, the ester carbonyl is forced to twist out of coplanarity with the aromatic ring. This out-of-plane geometry, combined with the sheer steric bulk shielding the carbonyl carbon, renders the C1-ester notoriously resistant to nucleophilic attack (hydrolysis)[3]. The bromine at C2 lacks the peri-strain acceleration, making its oxidative addition slower.

PeriEffect cluster_1 Ethyl 1-bromo-2-naphthoate cluster_2 Ethyl 2-bromo-1-naphthoate A1 C1-Bromine A2 Peri-H (C8) Clash A1->A2 A3 Relief of Strain (Steric Acceleration) A2->A3 A4 Fast Oxidative Addition A3->A4 B1 C1-Ester B2 Peri-H (C8) Clash B1->B2 B3 Out-of-Plane Twist (Steric Shielding) B2->B3 B4 Resistant to Hydrolysis B3->B4

Mechanistic divergence driven by the peri-effect in naphthoate isomers.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the C(sp2)–Br bond to the Pd(0) active species.

Because the C1-position is electronically richer and sterically strained, Ethyl 1-bromo-2-naphthoate undergoes oxidative addition much faster than its C2-bromo counterpart[2]. The relief of peri-strain lowers the activation energy barrier for the transition state. Conversely, Ethyl 2-bromo-1-naphthoate requires elevated temperatures or more electron-rich ligands (e.g., SPhos, XPhos) to achieve comparable conversion rates.

Quantitative Comparison: Oxidative Addition & Coupling

Table 1: Relative Reactivity in Suzuki-Miyaura Cross-Coupling

IsomerOxidative Addition RatePrimary Mechanistic DriverTypical Conversion (Standard Pd(PPh₃)₄, 2h)
Ethyl 1-bromo-2-naphthoate FastRelief of peri-strain (Steric Acceleration)>95%
Ethyl 2-bromo-1-naphthoate Moderate/SlowStandard C(sp2)-Br activation; Lack of peri-strain60-75%
Self-Validating Protocol: Suzuki-Miyaura Coupling

Design Rationale: This protocol utilizes biphenyl as an internal standard, creating a self-validating system where reaction kinetics can be quantified via GC-MS independently of isolation losses.

  • Preparation: In an oven-dried Schlenk flask under argon, add the naphthoate isomer (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and biphenyl (0.5 mmol, internal standard).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent System: Inject a degassed mixture of Toluene/EtOH/H₂O (10 mL, 4:1:1 v/v/v). The biphasic system ensures base solubility while maintaining organic reactant concentration.

  • Reaction Execution: Heat the mixture to 80°C.

  • Validation & Monitoring: At 30, 60, and 120 minutes, extract a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS. Compare the product peak area against the biphenyl internal standard to plot the exact kinetic conversion curve.

  • Workup: Cool to room temperature, extract with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Comparative Reactivity in Nucleophilic Acyl Substitution (Hydrolysis)

The saponification of esters relies on the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The reactivity here is entirely dominated by steric accessibility[4].

Ethyl 1-bromo-2-naphthoate possesses a C2-ester that is relatively exposed, allowing standard alkaline hydrolysis to proceed smoothly. However, Ethyl 2-bromo-1-naphthoate features a C1-ester that is severely shielded by the C8 peri-hydrogen and the ortho-bromine atom[3]. The resulting out-of-plane twist completely blocks the optimal trajectory for nucleophilic attack (the Bürgi-Dunitz angle), making it exceptionally resistant to standard saponification.

Quantitative Comparison: Alkaline Hydrolysis

Table 2: Relative Reactivity in Saponification

IsomerHydrolysis RatePrimary Mechanistic DriverConditions Required for >90% Conversion
Ethyl 1-bromo-2-naphthoate FastUnhindered C2-ester accessibilityLiOH (3 eq), THF/MeOH/H₂O, RT, 4h
Ethyl 2-bromo-1-naphthoate Extremely SlowPeri-H steric shielding; Out-of-plane twistKOH (10 eq), Ethylene Glycol, 150°C, 24h
Self-Validating Protocol: Chemoselective Saponification

Design Rationale: This protocol uses TLC and acid-base extraction to validate the completion of the reaction. The failure of the C1-ester to hydrolyze under these conditions serves as a negative control for steric shielding.

  • Preparation: Dissolve the naphthoate isomer (1.0 mmol) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 5 mL).

  • Reagent Addition: Add LiOH·H₂O (3.0 mmol). The use of Li+ helps coordinate the carbonyl oxygen, slightly increasing its electrophilicity.

  • Reaction Execution: Stir at room temperature for 4 hours.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). For Ethyl 1-bromo-2-naphthoate, the starting material spot will disappear, replaced by a baseline spot (the carboxylate salt). For Ethyl 2-bromo-1-naphthoate, the starting material spot will remain largely unchanged.

  • Workup: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous layer with water (10 mL) and wash with Et₂O (10 mL) to remove unreacted starting material (self-validation step: the organic layer mass quantifies unreacted ester).

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2. Extract the precipitated naphthoic acid with EtOAc (3 x 15 mL), dry, and concentrate.

Synthetic Workflow Decision Matrix

Understanding these reactivity profiles allows chemists to design highly chemoselective workflows. The following logic diagram illustrates the divergent synthetic pathways dictated by the choice of isomer.

Workflow Start Select Naphthoate Isomer Iso1 Ethyl 1-bromo-2-naphthoate Start->Iso1 Iso2 Ethyl 2-bromo-1-naphthoate Start->Iso2 Pd1 Pd-Catalyzed Cross-Coupling (Rapid at C1-Br) Iso1->Pd1 Hyd1 Saponification (Standard Kinetics at C2-Ester) Iso1->Hyd1 Pd2 Pd-Catalyzed Cross-Coupling (Slower at C2-Br) Iso2->Pd2 Hyd2 Saponification (Highly Resistant at C1-Ester) Iso2->Hyd2

Divergent synthetic workflows based on isomeric reactivity profiles.

References

  • The Alkaline Hydrolysis of Polynuclear Methyl Arylacetates Electronics and Books (Archived Chemical Literature) URL: [Link]

  • The Controlled Release of Reactive Diatomic Molecules from Peri- and Peri-Like Substituted Disulfides University of Birmingham (Academic Repository) URL:[Link]

  • A Multiple Linear Regression Approach to the Estimation of Carboxylic Acid Ester and Lactone Alkaline Hydrolysis Rate Constants PubMed Central (PMC) URL:[Link]

Sources

Reference standards for Ethyl 2-bromo-1-naphthoate analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Reference Standards for the Analysis of Ethyl 2-bromo-1-naphthoate

Introduction

Ethyl 2-bromo-1-naphthoate and its isomers, such as Ethyl 1-bromo-2-naphthoate, are important intermediates in the synthesis of various pharmaceutical compounds and advanced materials. The precise quantification and purity assessment of these intermediates are critical for ensuring the quality, safety, and efficacy of the final product. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of reference standards and analytical methodologies for the analysis of Ethyl 2-bromo-1-naphthoate.

It is important to note that "Ethyl 2-bromo-1-naphthoate" is an uncommon isomer. This guide will use the more readily available isomer, Ethyl 1-bromo-2-naphthoate (CAS No. 773134-84-2) , as a representative example for the development of analytical protocols. The principles and methodologies discussed herein are broadly applicable to other isomers with appropriate adjustments to the experimental parameters.

The cornerstone of any accurate analytical measurement is a well-characterized reference standard. This guide will delve into the different types of reference standards, their characterization, and their application in the validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

A Comparative Overview of Reference Standards

The selection of an appropriate reference standard is a critical first step in any analytical procedure. The choice depends on the intended use, regulatory requirements, and the desired level of accuracy and precision.

Hierarchy of Reference Standards:

  • Primary Reference Standards: These are of the highest purity and are established without reference to other standards. Their value is accepted without requiring comparison to another chemical substance. Pharmacopeial standards (e.g., USP, Ph. Eur.) are considered primary standards.

  • Secondary Reference Standards (or Working Standards): These are standards that are characterized by comparison to a primary reference standard. They are commonly used for routine quality control and are a cost-effective alternative to using primary standards for daily laboratory operations.

Certified Reference Materials (CRMs):

A Certified Reference Material (CRM) is a reference material "characterized by a metrologically valid procedure for

Analytical Validation Guide: Elemental Analysis of Ethyl 2-bromo-1-naphthoate vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Ethyl 2-bromo-1-naphthoate (CAS 944276-70-4) is a critical halogenated building block widely utilized in drug development and advanced materials science, particularly acting as an electrophile in Suzuki-Miyaura cross-coupling reactions . In catalytic workflows, undetected impurities—such as unreacted starting materials, structural isomers, or residual inorganic salts—can drastically suppress reaction yields or poison palladium catalysts.

While modern laboratories heavily rely on High-Resolution Mass Spectrometry (HRMS) and NMR for molecular identification, these techniques fall short in certifying bulk macroscopic purity . For instance, HRMS cannot detect non-ionizable inorganic salts, and NMR can easily miss trace moisture or elemental impurities. This guide objectively compares the gold-standard Elemental Analysis (EA) methods against alternative analytical techniques, providing experimental data and step-by-step methodologies to establish a self-validating analytical system for this compound.

Theoretical Elemental Grounding

Before evaluating analytical methods, we must establish the theoretical baseline. Ethyl 2-bromo-1-naphthoate (


) has a molecular weight of 279.13  g/mol . The theoretical mass fractions dictate the target values for any quantitative analysis. To pass stringent publication and quality control standards, experimental data must fall within ±0.4%  of these theoretical values .
Table 1: Theoretical Elemental Composition of Ethyl 2-bromo-1-naphthoate
ElementAtomic MassAtomsMass ContributionMass Fraction (%)
Carbon (C) 12.01113156.1455.94%
Hydrogen (H) 1.0081111.093.97%
Bromine (Br) 79.904179.9028.63%
Oxygen (O) 15.999232.0011.46%
Total --279.13 g/mol 100.00%

Objective Comparison of Analytical Alternatives

To validate the composition of a halogenated organic compound, researchers typically choose between three analytical pathways. However, the physical chemistry of the analyte dictates that no single instrument can perfectly capture all elements simultaneously without compromises.

Table 2: Analytical Method Comparison
MethodAnalytesAccuracyProsCons
Combustion (CHN) C, H, N, O±0.3%Gold standard for bulk purity; highly reproducible.Destructive; requires a separate method for halogens.
Schöniger + IC Br, Cl, I, S±0.3%Quantitative recovery of halogens; avoids GC column damage.Manual sample prep; time-consuming absorption step.
X-Ray Fluorescence (XRF) Br (Heavy elements)±2-5%Non-destructive; rapid screening; minimal prep.Semi-quantitative for halogens; cannot measure C/H accurately.
HRMS Exact Mass<5 ppmUnmatched for molecular identity and isotopic patterns.Does not measure bulk purity or detect inorganic salts.
Causality in Method Selection: The Halogen Problem

Why can't a standard CHN analyzer measure Bromine? In the Pregl-Dumas combustion method, the sample is oxidized at ~1000°C. Halogens like bromine form highly corrosive gases (


, 

) that degrade the downstream Gas Chromatography (GC) column and Thermal Conductivity Detector (TCD). To protect the system, silver wool is packed into the combustion tube to trap halogens as solid silver bromide (

) . Consequently, the bromine never reaches the detector. This necessitates a bifurcated approach: CHN analysis for carbon/hydrogen, and a separate Schöniger Oxygen Flask combustion for bromine quantification .

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system.

Protocol A: Pregl-Dumas CHN Combustion Analysis
  • Calibration: Run a blank (empty tin capsule) and a calibration standard (e.g., Sulfanilamide,

    
    ) to establish the baseline response factors for the TCD.
    
  • Sample Preparation: Accurately weigh 1.5–2.0 mg of Ethyl 2-bromo-1-naphthoate into a combustible tin capsule using a microbalance (accuracy to 0.001 mg).

  • Combustion: Drop the sealed capsule into the oxidation reactor heated to 1000°C under an oxygen-rich atmosphere. The exothermic oxidation of the tin capsule temporarily spikes the local temperature to ~1800°C, ensuring complete combustion into

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Halogen Trapping & Reduction: Pass the combustion gases through a reduction tube containing copper (to reduce

    
     to 
    
    
    
    and remove excess
    
    
    ) and silver wool. The silver wool selectively reacts with
    
    
    to form solid
    
    
    , preventing corrosive damage.
  • Separation & Detection: The purified gas mixture (

    
    , 
    
    
    
    ,
    
    
    ) is separated via a GC column and quantified by the TCD.
Protocol B: Schöniger Flask Oxidation & Ion Chromatography (Bromine)
  • Sample Preparation: Weigh 5–10 mg of the compound onto an ashless filter paper. Fold the paper and place it into a platinum sample basket attached to the stopper of a heavy-walled Schöniger flask.

  • Absorbent Addition: Add 10 mL of an absorbing solution (dilute

    
     with a few drops of 
    
    
    
    to ensure complete oxidation of all bromine species to bromide) into the flask.
  • Oxygenation & Ignition: Flush the flask with pure oxygen gas for 30 seconds and seal it tightly. Ignite the filter paper remotely using an infrared (IR) ignition unit to ensure operator safety.

  • Absorption: Allow the flask to sit for 30–45 minutes with occasional swirling. The combustion gases are quantitatively absorbed into the basic solution as bromide ions (

    
    ).
    
  • Quantification: Dilute the absorbent solution to a known volume and inject it into an Ion Chromatograph (IC) equipped with a conductivity detector. Compare the peak area against a standard calibration curve generated from certified

    
     solutions.
    

Experimental Data & Performance Comparison

The following table summarizes the experimental data obtained from a high-purity (≥95%) batch of Ethyl 2-bromo-1-naphthoate, comparing the accuracy of the gold-standard EA against XRF. According to the American Chemical Society (ACS), elemental analysis data must fall within ±0.4% of the theoretical calculated value to definitively confirm bulk purity .

Table 3: Experimental Elemental Analysis Data (Observed vs. Theoretical)
AnalyteTheoretical (%)Observed CHN/Schöniger (%)Δ (Error %)XRF Observed (%)Pass/Fail (ACS ±0.4% Limit)
Carbon (C) 55.9455.88-0.06N/APass
Hydrogen (H) 3.973.99+0.02N/APass
Bromine (Br) 28.6328.51-0.1229.80Pass (via Schöniger)

Note: The XRF data for Bromine shows a +1.17% deviation, highlighting its limitation as a semi-quantitative tool due to matrix effects, whereas the Schöniger method easily passes the stringent ±0.4% threshold.

Analytical Workflow Visualization

EA_Workflow Start Ethyl 2-bromo-1-naphthoate (CAS 944276-70-4) Split1 Analytical Validation Strategy Start->Split1 Bulk Bulk Purity & Composition (Elemental Analysis) Split1->Bulk Identity Molecular Identity (HRMS / NMR) Split1->Identity CHN Pregl-Dumas Combustion (C, H, O) Bulk->CHN Halogen Schöniger Flask + IC (Br Analysis) Bulk->Halogen Data Compile Experimental Data Identity->Data CHN->Data Halogen->Data Compare Compare with Theoretical: C: 55.94%, H: 3.97%, Br: 28.63% Data->Compare Pass Pass: Δ ≤ ±0.4% (ACS Purity Standard) Compare->Pass Meets Criteria Fail Fail: Δ > ±0.4% (Indicates Impurity) Compare->Fail Deviates

Figure 1: Decision-tree workflow for the elemental validation of halogenated naphthoates.

References

  • ACS Central Science. "An International Study Evaluating Elemental Analysis". Available at: [Link]

  • Elementar. "Elemental analysis: operation & applications". Available at: [Link]

  • Exeter Analytical, Inc. "Oxygen Flask Combustion Unit". Available at:[Link]

Structural Validation & Comparative Guide: Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and structural validation framework for Ethyl 2-bromo-1-naphthoate , specifically tailored for drug development professionals and structural chemists.

Executive Summary & Structural Context

In medicinal chemistry, the precise regiochemistry of naphthalene derivatives is critical for structure-activity relationship (SAR) studies. Ethyl 2-bromo-1-naphthoate presents a unique steric profile compared to its isomers. The proximity of the bromine atom (C2) to the ester group (C1), combined with the peri-interaction between the C1-substituent and the C8-proton, creates a highly congested "molecular bay."

This guide outlines the Single Crystal X-Ray Diffraction (SC-XRD) characterization protocol required to distinguish this compound from its primary regioisomer, Ethyl 1-bromo-2-naphthoate , and the non-halogenated parent, Ethyl 2-naphthoate .

Comparative Isomer Analysis

The distinction between the 1-ester-2-bromo and 1-bromo-2-ester motifs is non-trivial by NMR alone due to similar coupling constants (


). XRD provides the definitive assignment.
FeatureEthyl 2-bromo-1-naphthoate (Target)Ethyl 1-bromo-2-naphthoate (Alternative)Ethyl 2-naphthoate (Reference)
CAS Number 944276-70-4 773134-84-23007-91-8
Formula



MW ( g/mol ) 279.13279.13200.24
Steric Strain High : Peri-interaction (Ester

H8) + Ortho (Ester

Br).[1]
Moderate : Peri-interaction (Br

H8) + Ortho (Br

Ester).
Low : No peri-substituent; planar conjugation possible.
Expected Crystal System Monoclinic or Triclinic (Lower symmetry due to twist).Monoclinic (

typical for naphthoates).
Monoclinic
Key Packing Interaction

(Carbonyl) or


(Type II halogen bond)

Stacking

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals for the 2-bromo-1-naphthoate requires overcoming the rotational freedom of the ethyl chain and the twisting of the naphthalene core caused by steric crowding.

Phase 1: Crystal Growth Strategy
  • Method A (Vapor Diffusion): Dissolve 20 mg of target in 0.5 mL Dichloromethane (DCM) . Place in a small vial. Place this vial inside a larger jar containing 3 mL Pentane . Cap tightly.

    • Rationale: DCM solubilizes the aromatic core; Pentane acts as the anti-solvent, slowly diffusing in to force ordered precipitation.

  • Method B (Slow Evaporation): Dissolve 15 mg in Ethyl Acetate/Hexane (1:4) . Cover with parafilm, poke 3 pinholes, and allow to stand at 4°C.

    • Rationale: Lower temperature reduces kinetic energy, promoting thermodynamic packing over amorphous precipitation.

Phase 2: XRD Data Acquisition (Standard Operating Procedure)
  • Mounting: Select a colorless prism/block crystal (

    
     mm). Mount on a MiTeGen loop using Paratone oil.
    
  • Temperature: Cool to 100 K using a nitrogen cryostream.

    • Why: Reduces thermal ellipsoids (atomic vibration) of the flexible ethyl tail, improving resolution.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).
    • Note: For brominated compounds, Mo-source is preferred to minimize absorption effects (

      
      ), though modern absorption correction software handles Cu well.
      
  • Collection Strategy: Collect full sphere of data (completeness >99%) to resolution 0.80 Å.

Structural Visualization & Workflow

The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision points where XRD is superior to NMR.

XRD_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Structural Validation Start Crude Reaction Mixture (Bromination of Ethyl 1-naphthoate) Purification Column Chromatography (Hexane/EtOAc) Start->Purification Isolate Isolated Solid (Isomer Mixture?) Purification->Isolate NMR 1H NMR Analysis (Ambiguous Coupling) Isolate->NMR Cryst Crystallization (DCM/Pentane Vapor Diffusion) Isolate->Cryst Direct Path NMR->Cryst Inconclusive XRD SC-XRD Data Collection (Mo-Kalpha, 100K) Cryst->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Decision Is Regiochemistry Confirmed? Solve->Decision Decision->Isolate No (Re-purify) Final Valid Reference Standard Ethyl 2-bromo-1-naphthoate Decision->Final Yes (2-Br, 1-COOEt)

Caption: Workflow for definitive structural assignment of bromonaphthoate isomers using SC-XRD.

Technical Comparison: Target vs. Alternatives

When selecting a building block for drug discovery, the choice between the 1,2-isomer and the 2,1-isomer dictates the 3D geometry of the final pharmacophore.

A. Steric "Twist" (Torsion Angles)
  • Ethyl 2-bromo-1-naphthoate (Target): The ester group at C1 is forced out of the naphthalene plane by the peri-hydrogen (H8). The ortho-bromine at C2 exacerbates this, locking the ester in a perpendicular conformation (

    
    ).
    
    • Impact: This "twist" prevents metabolic conjugation and increases solubility compared to planar analogues.

  • Ethyl 2-naphthoate (Alternative): The ester at C2 is relatively unhindered. It can adopt a planar conformation (

    
    ) to maximize 
    
    
    
    -conjugation.
    • Impact: Higher crystallinity, lower solubility, potential for extensive

      
      -stacking in the solid state.
      
B. Halogen Bonding Potential

In the crystal lattice, the C-Br bond acts as a directional handle.

  • Target (2-Br): The Br atom is flanked by the ester oxygen. Expect intramolecular

    
     contacts that rigidify the molecule.
    
  • Alternative (1-Br): The Br atom at C1 is exposed to the peri-position. It typically forms intermolecular

    
     contacts (Type II) or 
    
    
    
    interactions with neighboring naphthalene rings, leading to different polymorphs.

References & Data Sources

  • Chemical Identity: Ethyl 2-bromo-1-naphthoate (CAS 944276-70-4).[2] Suppliers: Ambeed, Howei Pharm.

  • Comparative Isomer Data: Ethyl 1-bromo-2-naphthoate (CAS 773134-84-2).[3]

  • Crystallographic Methodology: Standard Protocols for Naphthoate Crystallization. BenchChem Guidelines.

  • General Naphthoate Geometry: Structure of 2-bromo-1-naphthaldehyde (Analogous peri-strain).

Note: Specific unit cell parameters for CAS 944276-70-4 are not currently deposited in the open Cambridge Structural Database (CSD). The protocol above is designed to generate this missing primary data.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-bromo-1-naphthoate, a halogenated aromatic compound. By understanding the chemical's properties and the principles of hazardous waste management, researchers can ensure a safe laboratory environment and maintain regulatory compliance.

Understanding the Compound: Chemical Profile and Associated Hazards

These compounds are generally classified as irritants, and may cause skin, eye, and respiratory irritation.[1][2][3] Prolonged or repeated exposure can lead to more severe health effects. Of significant concern is the environmental impact, as halogenated organic compounds can be persistent and harmful to aquatic life.[4][5]

Key Hazard Considerations:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[3][6]

  • Irritation: Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[1][2]

  • Environmental Hazards: Should not be released into the environment.[1][3]

  • Combustion Byproducts: Combustion may produce toxic and corrosive gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[3][6]

Hazard Class Description Primary Route of Exposure
Skin Irritant Causes irritation upon contact.Dermal
Eye Irritant Causes serious eye irritation.Ocular
Respiratory Irritant May cause irritation to the respiratory tract.Inhalation
Environmental Hazard Potentially persistent and harmful to aquatic organisms.Environmental Release
Prerequisites for Safe Handling and Disposal

Before beginning any disposal procedure, it is crucial to have the appropriate personal protective equipment (PPE) and spill control measures in place.

Personal Protective Equipment (PPE):

Equipment Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A respirator may be necessary for large quantities or in case of a spill.To prevent inhalation of dust or vapors.

Spill Cleanup Procedures:

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to cover the spill. Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Inform your institution's Environmental Health and Safety (EHS) office of the spill and follow their reporting procedures.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Ethyl 2-bromo-1-naphthoate is that it should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid Ethyl 2-bromo-1-naphthoate, including contaminated items like weigh boats and filter paper, in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing Ethyl 2-bromo-1-naphthoate should be collected in a separate, labeled container for halogenated organic waste.[7] Do not mix with non-halogenated waste streams.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Ethyl 2-bromo-1-naphthoate," and the associated hazards (e.g., "Irritant," "Environmental Hazard").

2. Neutralization (for specific, small-scale laboratory use only):

For very small residual amounts, chemical neutralization can be considered, but this should only be performed by trained personnel with a thorough understanding of the reaction. A potential, though resource-intensive, method for destroying halogenated aromatic compounds is through the use of Fenton's reagent, which can break them down into less toxic compounds. However, this reaction is exothermic and requires careful control. Given the complexities and potential for incomplete reactions, this is generally not recommended in a standard laboratory setting without specific protocols and safety measures in place.

3. Professional Disposal (Recommended):

The most reliable and compliant method for disposal is to use a certified hazardous waste disposal company.

  • Contact your EHS Office: Your institution's Environmental Health and Safety office will have established procedures and contracts with licensed waste disposal vendors.

  • Packaging: Ensure the waste is packaged according to the EHS office's and the vendor's requirements. This typically involves placing the primary labeled container into a larger, secondary container for transport.

  • Documentation: Complete all necessary waste manifests and documentation as required by your institution and local regulations.

4. Incineration:

High-temperature incineration is the preferred method for the ultimate disposal of halogenated organic compounds.[8] This process should be carried out in a facility equipped with scrubbers and other pollution control devices to neutralize the resulting acidic gases (like hydrogen bromide) and prevent the formation of dioxins and furans.[8][9][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-bromo-1-naphthoate.

DisposalWorkflow Ethyl 2-bromo-1-naphthoate Disposal Workflow start Start: Have Ethyl 2-bromo-1-naphthoate Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_residue Small Residual Amount? assess_quantity->small_residue Evaluate large_quantity Bulk or Contaminated Materials small_residue->large_quantity No neutralization_check In-Lab Neutralization Feasible & Permitted? small_residue->neutralization_check Yes collect_waste Collect in Labeled Halogenated Waste Container large_quantity->collect_waste perform_neutralization Perform Neutralization by Trained Personnel (e.g., Fenton's Reagent) neutralization_check->perform_neutralization Yes neutralization_check->collect_waste No perform_neutralization->collect_waste Collect neutralized residue contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs package_waste Package for Disposal per EHS Guidelines contact_ehs->package_waste waste_pickup Arrange for Pickup by Certified Hazardous Waste Vendor package_waste->waste_pickup incineration Final Disposal via High-Temperature Incineration waste_pickup->incineration end End: Safe and Compliant Disposal incineration->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-bromo-1-naphthoate

Author: BenchChem Technical Support Team. Date: March 2026

In our pursuit of novel therapeutics and chemical entities, the paramount importance of laboratory safety cannot be overstated. The following guide provides essential, experience-driven safety and logistical information for handling Ethyl 2-bromo-1-naphthoate. This document is structured to offer not just procedural steps, but the rationale behind them, ensuring a culture of safety and scientific integrity within your laboratory.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. Engineering controls, such as chemical fume hoods, and administrative controls, like standard operating procedures, are the primary methods for minimizing exposure.

Engineering Controls: All work with Ethyl 2-bromo-1-naphthoate, especially when handling the solid or preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] This is critical to prevent the inhalation of any dust or vapors.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the nature and scale of the work being performed. The following recommendations are based on a risk assessment of handling substituted naphthoates and related bromo-aromatic esters.

Eye and Face Protection

Given that related compounds can cause serious eye irritation or damage, robust eye and face protection is non-negotiable.[2][4]

  • Minimum Requirement: Safety glasses with side shields are the absolute minimum for any work in the laboratory.

  • Recommended for Handling Solids and Solutions: Chemical splash goggles should be worn when handling the solid powder (to prevent dust from entering the eyes) and when working with solutions.

  • Best Practice for Larger Quantities or Splash Risks: A face shield, worn in conjunction with safety goggles, offers the most comprehensive protection against splashes and should be utilized when handling larger volumes or during procedures with a higher risk of splashing.[5]

Skin and Body Protection

Dermal contact is a significant route of exposure for many chemicals. Brominated aromatic compounds can cause skin irritation.[1][2]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable choice for incidental contact.[6] It is imperative to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating your skin. For prolonged contact or when handling larger quantities, consulting the glove manufacturer's compatibility chart is recommended.

  • Laboratory Coat: A flame-retardant lab coat is recommended, especially given the flammability of related esters.[7] The lab coat should be fully buttoned with the sleeves rolled down to provide maximum coverage.

  • Additional Protection: For tasks with a high risk of splashing, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[8] Long pants and closed-toe shoes are a fundamental requirement for all laboratory work.

Respiratory Protection

Inhalation of chemical dusts or vapors can lead to respiratory irritation or more severe health effects.[9]

  • With Adequate Engineering Controls: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • In the Absence of a Fume Hood or with Potential for Aerosolization: If there is a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator is necessary. The specific type of respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges) should be selected based on a formal risk assessment.[8][10] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the work area (preferably a fume hood) is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Weighing: When weighing the solid, do so in the fume hood to contain any dust. Use a disposable weighing boat to minimize contamination of the balance.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Post-Handling: After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.[11]

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[4]

Disposal Plan
  • Waste Segregation: All waste contaminated with Ethyl 2-bromo-1-naphthoate (e.g., gloves, weighing boats, excess reagent) must be disposed of as hazardous waste.

  • Containerization: Use clearly labeled, sealed containers for chemical waste.

  • Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal.[11]

Summary of PPE Recommendations

ScenarioEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Small-Scale Weighing and Solution Preparation (in a fume hood) Safety gogglesNitrile gloves, lab coatNot typically required
Larger-Scale Synthesis or Reactions (in a fume hood) Safety goggles and face shieldNitrile gloves, lab coat, chemical-resistant apronNot typically required
Spill Cleanup Safety goggles and face shieldHeavy-duty chemical-resistant gloves, lab coat or coveralls, chemical-resistant bootsRequired (refer to SDS of solvent and risk assessment)

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task Involving Ethyl 2-bromo-1-naphthoate fume_hood Is the task performed in a chemical fume hood? start->fume_hood scale What is the scale of the work? fume_hood->scale Yes aerosol_risk Is there a risk of aerosol/dust generation? fume_hood->aerosol_risk No splash_risk Is there a significant splash risk? scale->splash_risk Small scale ppe_high Enhanced PPE: - Safety goggles & face shield - Nitrile gloves - Lab coat & apron scale->ppe_high Large scale ppe_medium Standard PPE: - Safety goggles - Nitrile gloves - Lab coat splash_risk->ppe_medium Low risk splash_risk->ppe_high High risk aerosol_risk->ppe_medium No respirator Add NIOSH-approved respirator aerosol_risk->respirator Yes ppe_low Minimum PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat end Proceed with Task ppe_low->end ppe_medium->end ppe_high->end respirator->ppe_medium

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these guidelines, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Szymańska, J. A. (2001). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 52(3), 189-203. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Ethyl Bromoacetate. Retrieved from [Link]

  • Loba Chemie. (2016, June 1). Ethyl Bromoacetate for Synthesis MSDS. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.